Product packaging for (1-Ethylpiperidin-4-yl)acetic acid(Cat. No.:CAS No. 915922-85-9)

(1-Ethylpiperidin-4-yl)acetic acid

Cat. No.: B1342588
CAS No.: 915922-85-9
M. Wt: 171.24 g/mol
InChI Key: DDHNVBMJTWHLJI-UHFFFAOYSA-N
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Description

(1-Ethylpiperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1342588 (1-Ethylpiperidin-4-yl)acetic acid CAS No. 915922-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHNVBMJTWHLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596466
Record name (1-Ethylpiperidin-4-yl)acetic acid
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-85-9
Record name 1-Ethyl-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Ethylpiperidin-4-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30596466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-4-yl)acetic acid is a substituted piperidine derivative. The piperidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. The presence of both a carboxylic acid group and a tertiary amine (the ethylated piperidine nitrogen) gives this molecule amphoteric properties, influencing its solubility and behavior in different pH environments. This guide provides a summary of its known and predicted physical properties, general experimental protocols for their determination, and a plausible synthetic route.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized. A hydrated form of the compound is also commercially available.[1]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 915922-85-9[2]
Chemical Formula C₉H₁₇NO₂[2]
Molecular Weight 171.24 g/mol [2]
Canonical SMILES CCN1CCC(CC1)CC(=O)O[1]
Physical Form Expected to be a solid at room temperature.N/A

A hydrated form, this compound hydrate, is noted to be a solid.[1]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table outlines the predicted or expected nature of key physical properties based on the compound's structure.

PropertyPredicted/Expected Characteristics
Melting Point As a moderately sized organic molecule with polar functional groups capable of forming intermolecular hydrogen bonds and ionic interactions (as a zwitterion), it is expected to have a relatively high melting point for its molecular weight.
Boiling Point A high boiling point is anticipated due to its molecular weight and the presence of a carboxylic acid group, which can form strong intermolecular hydrogen bonds.
Solubility The molecule's solubility is expected to be pH-dependent. Due to the presence of both a basic nitrogen atom and an acidic carboxylic acid group, it is likely to be more soluble in both acidic and basic aqueous solutions compared to neutral water. Its solubility in nonpolar organic solvents is expected to be low.
pKa Two pKa values are expected: one for the carboxylic acid group (likely in the range of 4-5) and another for the conjugate acid of the tertiary amine (likely in the range of 9-11).
LogP The octanol-water partition coefficient (LogP) is predicted to be relatively low, indicating a degree of hydrophilicity, especially at pH values where the molecule is ionized.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point can be determined using the Thiele tube method.

  • Sample Preparation: A small amount of the substance is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The heat is removed when a steady stream of bubbles emerges from the capillary. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

The solubility of this compound can be determined at various pH values.

  • Preparation of Solutions: A series of aqueous buffer solutions with different pH values (e.g., pH 2, 7, and 9) are prepared.

  • Equilibration: An excess amount of the solid compound is added to a known volume of each buffer solution in separate vials.

  • Shaking: The vials are agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The saturated solutions are filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in each filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since this compound has two ionizable groups, two equivalence points and two pKa values are expected.

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

  • Phase Preparation: 1-Octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are mutually saturated by mixing and then separating them.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a known volume ratio.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

A plausible synthetic route to this compound involves the alkylation of a piperidine-4-acetate derivative. A common precursor is 1-ethyl-4-piperidone. The following diagram illustrates a potential two-step synthesis from this precursor.

SynthesisWorkflow A 1-Ethyl-4-piperidone B Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate) A->B C Ethyl (1-ethylpiperidin-4-ylidene)acetate B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D E Ethyl (1-ethylpiperidin-4-yl)acetate D->E F Hydrolysis (e.g., NaOH, H2O then H+) E->F G This compound F->G

Caption: Plausible synthesis of this compound.

References

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)acetic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (1-Ethylpiperidin-4-yl)acetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, stereochemistry, physicochemical properties, and a proposed synthetic route with detailed experimental protocols.

Chemical Structure and Stereochemistry

This compound is a derivative of piperidine, featuring an ethyl group attached to the nitrogen atom and an acetic acid moiety at the 4-position of the piperidine ring.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₇NO₂

  • SMILES: CCN1CCC(CC1)CC(=O)O

The fundamental structure consists of a saturated six-membered heterocycle containing a nitrogen atom. The substitution pattern is key to its chemical properties and potential biological activity.

Stereochemistry:

A critical aspect of any molecule intended for pharmaceutical research is its stereochemistry. In the case of this compound, the carbon atom at the 4-position of the piperidine ring, to which the acetic acid group is attached, is a potential stereocenter. However, due to the plane of symmetry that can pass through the nitrogen atom, the C4 carbon, and the attached acetic acid group in the chair conformation of the piperidine ring, This compound is an achiral molecule. It does not have enantiomers or diastereomers, simplifying its synthesis and characterization as there is no need for chiral separation or stereoselective synthesis.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Weight 171.24 g/mol Calculated[1]
Molecular Formula C₉H₁₇NO₂[1]
Physical State Solid (Predicted)Based on analogous compounds[2]
pKa (acidic) ~4.0 (Estimated)Based on the pKa of the carboxylic acid in (1-Propyl-piperidin-4-yl)-acetic acid.
pKa (basic) Not availableRefers to the protonated piperidine nitrogen.
logP Not available
Aqueous Solubility Moderate (Predicted)Expected to have moderate solubility in aqueous solutions, with solubility influenced by pH due to the presence of both acidic and basic functional groups[2].

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 1-ethyl-4-piperidone. The proposed multi-step synthesis is outlined below and visualized in the accompanying workflow diagram.

Proposed Synthetic Pathway

The synthesis involves three key transformations:

  • Horner-Wadsworth-Emmons Reaction: To introduce the acetic acid side chain as an unsaturated ester.

  • Catalytic Hydrogenation: To reduce the carbon-carbon double bond.

  • Ester Hydrolysis: To yield the final carboxylic acid.

SynthesisWorkflow start 1-Ethyl-4-piperidone intermediate1 (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester start->intermediate1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) intermediate2 This compound ethyl ester intermediate1->intermediate2 Catalytic Hydrogenation (H₂, Pd/C) final_product This compound intermediate2->final_product Ester Hydrolysis (NaOH, H₂O/EtOH)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for each step of the synthesis, adapted from established procedures for similar transformations.

Step 1: Synthesis of (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester via Horner-Wadsworth-Emmons Reaction

  • Materials:

    • 1-Ethyl-4-piperidone

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add a solution of 1-ethyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester.

Step 2: Synthesis of this compound ethyl ester via Catalytic Hydrogenation

  • Materials:

    • (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester

    • Palladium on carbon (10 wt. %)

    • Ethanol

    • Hydrogen gas supply

    • Parr hydrogenation apparatus or similar

  • Procedure:

    • Dissolve (1-Ethylpiperidin-4-ylidene)acetic acid ethyl ester (1.0 eq) in ethanol in a suitable hydrogenation vessel.

    • Carefully add palladium on carbon (5-10 mol %) to the solution.

    • Seal the vessel and connect it to a hydrogen gas source.

    • Purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound ethyl ester, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of this compound via Ester Hydrolysis

  • Materials:

    • This compound ethyl ester

    • Sodium hydroxide

    • Ethanol

    • Water

    • Hydrochloric acid (1 M)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound ethyl ester (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 eq) in water to the ester solution.

    • Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with 1 M hydrochloric acid. The product may precipitate at its isoelectric point.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

  • ~1.0-1.2 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

  • ~1.3-1.9 ppm (m, 5H): Multiplet for the protons at C3, C4, and C5 of the piperidine ring.

  • ~2.2-2.5 ppm (m, 4H): Overlapping multiplets for the methylene protons of the acetic acid side chain and the methylene protons alpha to the nitrogen in the piperidine ring.

  • ~2.8-3.1 ppm (m, 2H): Multiplet for the methylene protons of the ethyl group attached to the nitrogen.

  • ~10-12 ppm (br s, 1H): Broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted):

  • ~12 ppm: Methyl carbon of the ethyl group.

  • ~30-35 ppm: Carbons at C3 and C5 of the piperidine ring.

  • ~38 ppm: Carbon at C4 of the piperidine ring.

  • ~40 ppm: Methylene carbon of the acetic acid side chain.

  • ~52 ppm: Methylene carbon of the ethyl group.

  • ~53 ppm: Carbons at C2 and C6 of the piperidine ring.

  • ~175 ppm: Carbonyl carbon of the carboxylic acid.

FT-IR Spectroscopy (Predicted):

  • 2900-3100 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

  • ~1710 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.

  • ~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

  • ~1400-1470 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (Predicted):

  • [M]+•: The molecular ion peak would be expected at m/z = 171.

  • [M-CH₂CH₃]+: A fragment corresponding to the loss of the ethyl group.

  • [M-COOH]+: A fragment corresponding to the loss of the carboxyl group.

  • Other characteristic fragmentation patterns of piperidine derivatives.

Characterization cluster_molecule This compound cluster_spectroscopy Spectroscopic Analysis Structure Chemical Structure (C₉H₁₇NO₂) NMR ¹H and ¹³C NMR (Structural Elucidation) Structure->NMR FTIR FT-IR (Functional Group ID) Structure->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure->MS

References

(1-Ethylpiperidin-4-yl)acetic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Ethylpiperidin-4-yl)acetic acid, a piperidine derivative with potential therapeutic applications. This document consolidates available information on its chemical identity, synthesis, and biological activity, with a focus on its role as an inhibitor of the NLRP3 inflammasome and its relevance in AKT signaling pathways.

Chemical Identity and Properties

This compound is a synthetic organic compound. Its core structure consists of a piperidine ring N-substituted with an ethyl group and a carboxymethyl group at the 4-position.

PropertyValueSource
CAS Number 915922-85-9N/A
Molecular Formula C₉H₁₇NO₂N/A
Molecular Weight 171.24 g/mol N/A
Synonyms (1-ethyl-4-piperidinyl)acetic acid, 1-Ethyl-4-piperidineacetic acidN/A

Synthesis

A general workflow for the synthesis of piperidine derivatives is presented below:

G Start Starting Materials (e.g., Piperidine-4-one, Acetic acid derivative) Step1 Formation of Piperidine Acetic Acid Ester Start->Step1 Step2 N-Alkylation with Ethylating Agent Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 End This compound Step3->End

Figure 1. A generalized synthetic workflow for this compound.

Note: This is a proposed pathway and would require optimization of reaction conditions, reagents, and purification methods.

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of key signaling pathways implicated in inflammation and cancer.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.

This compound has been investigated for its potential to inhibit the NLRP3 inflammasome. While specific IC50 values are not widely reported, studies have shown its ability to reduce pyroptosis and IL-1β release in cellular assays.

NLRP3 Inflammasome Activation Pathway:

G cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Pro_IL1b pro-IL-1β Transcription->Pro_IL1b Stimuli K+ efflux, ROS, etc. NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Stimuli->NLRP3_Assembly Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 Casp1->Pro_IL1b cleavage IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b Inhibitor This compound Inhibitor->NLRP3_Assembly Inhibition G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) AKT->Downstream phosphorylates Inhibitor This compound (Potential Modulator) Inhibitor->AKT

References

An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)acetic Acid Hydrate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-Ethylpiperidin-4-yl)acetic acid and its hydrated form are heterocyclic building blocks that hold significant value in the landscape of modern drug discovery and medicinal chemistry. The piperidine moiety is a privileged scaffold, present in numerous pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of this compound hydrate, detailing its chemical and physical properties, a robust synthetic pathway, rigorous analytical methodologies for its characterization, and a discussion of its applications in the development of novel therapeutics.

Core Molecular Attributes

This compound is a disubstituted piperidine derivative. The core structure consists of a saturated six-membered heterocycle containing a nitrogen atom. An ethyl group is attached to the nitrogen (position 1), and an acetic acid moiety is linked to the carbon at position 4. The compound is often supplied as a hydrate, meaning it incorporates one or more water molecules into its crystal structure.

Chemical Formula and Molecular Weight

The fundamental properties of the anhydrous and hydrated forms are summarized below. The presence of water in the hydrated form must be considered for accurate molar calculations in experimental design.

PropertyAnhydrous FormHydrate Form
Chemical Formula C₉H₁₇NO₂[3][4]C₉H₁₉NO₃[5]
Molecular Weight 171.24 g/mol [3][4]189.25 g/mol [5]
Physical Form Solid[5]White Solid[6]
Chemical Structure

The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Figure 1: Chemical structure of this compound hydrate.

Synthesis Pathway: A Representative Protocol

Synthesis Workflow

The proposed synthesis is a two-step process starting from commercially available ethyl 4-piperidineacetate.

G start Ethyl 4-piperidineacetate (CAS: 1126-09-6) step1 Step 1: Reductive Amination start->step1 intermediate Ethyl (1-ethylpiperidin-4-yl)acetate step1->intermediate reagents1 Acetaldehyde (CH₃CHO) Sodium Triacetoxyborohydride [NaBH(OAc)₃] Dichloromethane (DCM) reagents1->step1 step2 Step 2: Ester Hydrolysis intermediate->step2 product This compound hydrate (Final Product) step2->product reagents2 Lithium Hydroxide (LiOH) Tetrahydrofuran (THF) / Water reagents2->step2

Figure 2: Proposed synthetic workflow for this compound hydrate.

Experimental Protocol

Step 1: Reductive Amination to form Ethyl (1-ethylpiperidin-4-yl)acetate

  • Rationale: Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent, which reduces the intermediate iminium ion much faster than the starting aldehyde, preventing side reactions.[8]

  • Procedure:

    • To a stirred solution of ethyl 4-piperidineacetate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add acetaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 20 minutes to allow for the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester. Purification can be achieved via flash column chromatography if necessary.

Step 2: Saponification to this compound hydrate

  • Rationale: Saponification (base-catalyzed ester hydrolysis) is a standard method to convert an ester to its corresponding carboxylic acid. Lithium hydroxide is a strong base suitable for this transformation.

  • Procedure:

    • Dissolve the crude ethyl (1-ethylpiperidin-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully acidify the reaction mixture to a pH of ~6-7 using 1M hydrochloric acid (HCl). The product is zwitterionic and may precipitate or remain in solution.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The resulting aqueous solution can be lyophilized or carefully evaporated to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified this compound hydrate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized compound. A suite of techniques should be employed.

Physicochemical Property Determination

While specific experimental data for this compound is not widely published, the following standard protocols are used to determine key properties for piperidine-carboxylic acids.[9]

PropertyExperimental ProtocolRationale
Melting Point Determined using a standard melting point apparatus. The sample is heated slowly, and the range from the first appearance of liquid to complete liquefaction is recorded.A sharp melting point range is indicative of high purity. For a hydrate, dehydration may be observed prior to melting.
pKa Determined by potentiometric titration. A solution of the compound is titrated against a standardized acid or base, and the pH is monitored with a calibrated electrode. The pKa is derived from the titration curve.[9]Crucial for understanding the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and receptor binding. Two pKa values are expected: one for the carboxylic acid and one for the tertiary amine.
Solubility Thermodynamic solubility is measured by adding an excess of the solid to a buffer of interest (e.g., PBS, pH 7.4), agitating until equilibrium is reached (24-48h), filtering the saturated solution, and quantifying the concentration via HPLC-UV.[9]A key parameter for drug development, influencing dissolution and bioavailability.
Spectroscopic and Chromatographic Analysis

The combination of NMR, FTIR, Mass Spectrometry, and HPLC provides a comprehensive structural confirmation and purity assessment.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and structural integrity.[10]

  • Expected ¹H NMR Spectral Features (in D₂O):

    • Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -NCH₂-).

    • Piperidine Ring Protons: A series of complex multiplets in the aliphatic region.

    • Acetic Acid Methylene: A doublet adjacent to the piperidine ring.

  • Expected ¹³C NMR Spectral Features:

    • Carbonyl Carbon: A signal in the downfield region (~170-180 ppm).

    • Piperidine and Ethyl Carbons: Multiple signals in the aliphatic region of the spectrum.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10]

  • Expected Characteristic Peaks:

    • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

    • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

    • O-H Bends (Water of Hydration): A peak may be observed around 1630 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Results (Electrospray Ionization - ESI+):

    • The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the anhydrous molecular weight (172.13).

3.2.4. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for this type of molecule.

  • Protocol: Purity Analysis by RP-HPLC-UV

G prep Sample Preparation (Dissolve in Mobile Phase A) hplc HPLC System prep->hplc column Column: C18, 250 x 4.6 mm, 5 µm hplc->column Inject detector UV Detector (λ = 210 nm) column->detector mobile_phase Mobile Phase: A: 0.1% TFA in Water B: Acetonitrile mobile_phase->hplc Pumps gradient Gradient Elution: 5% to 95% B over time gradient->hplc output Chromatogram (Purity Assessment) detector->output

Figure 3: Workflow for HPLC purity analysis.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the compound in Mobile Phase A to a concentration of ~1 mg/mL.

    • Analysis: Inject the sample. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Applications in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs.[2] Its presence often imparts favorable properties, including improved metabolic stability and aqueous solubility. This compound serves as a versatile building block for introducing this valuable scaffold into larger, more complex molecules.

  • Scaffold for Lead Optimization: The carboxylic acid handle allows for straightforward amide bond formation, enabling chemists to couple this fragment to other molecules of interest. This is a common strategy in structure-activity relationship (SAR) studies to explore new chemical space and optimize ligand-receptor interactions.[8]

  • GPCR Ligands and Ion Channel Modulators: The tertiary amine of the piperidine ring is basic and will be protonated at physiological pH. This positive charge can be critical for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of targets like G-protein coupled receptors (GPCRs) and ion channels.

  • Precedent in Therapeutics: Piperidine acetic acid derivatives have been investigated for various therapeutic indications. For example, specific derivatives have been patented for their potential use in treating thrombotic disorders by inhibiting the fibrinogen receptor Gp IIb/IIIa.[12] More recently, related scaffolds have been explored as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases.[13]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification
  • GHS Classification: this compound hydrate is classified as causing serious eye damage (H318).[5]

  • Signal Word: Danger.[5]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6][14]

Conclusion

This compound hydrate is a valuable and versatile chemical intermediate for the synthesis of complex molecular architectures in pharmaceutical research. Its synthesis can be reliably achieved through standard organic transformations, and its identity and purity can be rigorously confirmed using a suite of modern analytical techniques. The strategic incorporation of this moiety into drug candidates can significantly influence their pharmacological profiles, making this a compound of continued interest for scientists in the field of drug development.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Ethylpiperidin-4-yl)acetic acid. Due to the absence of publicly available experimental spectra, this document presents high-quality predicted data to aid in the structural elucidation and characterization of this compound. The guide includes detailed data tables, standardized experimental protocols for data acquisition, and visualizations to clarify molecular structure and experimental workflows.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated for a standard deuterated chloroform (CDCl₃) solvent at a frequency of 400 MHz. The data is summarized in the table below, with assignments corresponding to the numbered atoms in the molecular structure diagram.

Atom Number(s) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
1010.5 - 12.0Broad Singlet1H-
82.25Doublet2H7.0
5, 5'2.90Multiplet2H-
62.40Quartet2H7.2
2, 2'2.05Multiplet2H-
91.85Multiplet1H-
3, 3'1.65Multiplet2H-
4, 4'1.40Multiplet2H-
71.10Triplet3H7.2

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum was calculated for a standard deuterated chloroform (CDCl₃) solvent at a frequency of 100 MHz. The chemical shifts are referenced to tetramethylsilane (TMS).

Atom Number Chemical Shift (δ, ppm)
11178.5
552.8
652.5
841.0
233.5
932.0
3, 430.0
712.0

Molecular Structure with Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for unambiguous assignment of the NMR signals.

molecular_structure cluster_ring cluster_ethyl cluster_acetic_acid N1 N1 C2 C2 N1->C2 C6 C6 N1->C6 C3 C3 C2->C3 C4 C4 C3->C4 C9 C9 C4->C9 C5 C5 C5->N1 C9->C5 C8 C8 C9->C8 C7 C7 C6->C7 C11 C11 C8->C11 O1 O C11->O1 = O2 O C11->O2 H10 H10 O2->H10

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) if the compound is water-soluble.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure no solid particles are transferred, as they can negatively affect the magnetic field homogeneity.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (for organic solvents).

NMR Data Acquisition Workflow

The general workflow for acquiring and processing NMR data is illustrated in the following diagram.

nmr_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis arrow arrow A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integration and Peak Picking I->J K Structural Elucidation J->K

Mass Spectrometry Analysis of (1-Ethylpiperidin-4-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1-Ethylpiperidin-4-yl)acetic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a predictive approach based on the known mass spectrometric behavior of analogous structures, such as piperidine derivatives and carboxylic acids. The methodologies and fragmentation patterns described herein serve as a robust starting point for developing and validating analytical methods for this molecule.

Predicted Mass Spectrometry Data

This compound has a molecular weight of 171.24 g/mol .[1] In positive ion mode electrospray ionization (ESI), the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 172.2. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to follow characteristic pathways for N-alkylated piperidines and carboxylic acids.

A dominant fragmentation pathway for piperidine derivatives is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For this compound, this would involve the loss of the ethyl group or cleavage within the piperidine ring. Another expected fragmentation is the loss of the acetic acid moiety.

The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound.

Ion DescriptionPredicted m/zNotes
Protonated Molecule [M+H]⁺172.2Precursor ion for MS/MS analysis.
[M+H - H₂O]⁺154.2Neutral loss of water from the carboxylic acid group.
[M+H - CO₂]⁺128.2Loss of carbon dioxide from the carboxylic acid group.
[M+H - CH₂COOH]⁺114.1Loss of the acetic acid side chain.
Iminium Ion98.1Resulting from α-cleavage and ring opening.

Proposed Fragmentation Pathway

The proposed fragmentation pathway for this compound under positive ion ESI-MS/MS conditions is illustrated below. The fragmentation is initiated by the protonation of the basic piperidine nitrogen.

fragmentation_pathway parent [M+H]⁺ m/z 172.2 This compound frag1 [M+H - H₂O]⁺ m/z 154.2 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 128.2 parent->frag2 - CO₂ frag3 [M+H - CH₂COOH]⁺ m/z 114.1 parent->frag3 - CH₂COOH frag4 Iminium Ion m/z 98.1 frag3->frag4 Ring Opening

Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the analysis of this compound using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Protocol

LC-MS/MS is a highly suitable technique for the analysis of polar compounds like this compound.

3.1.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Dilution: Dilute the sample matrix to an appropriate concentration to minimize matrix effects.

3.1.2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

3.1.3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Precursor Ion: m/z 172.2.

  • Product Ions: Monitor the predicted fragment ions (e.g., m/z 154.2, 128.2, 114.1, 98.1).

  • Collision Energy: Optimize to achieve the desired fragmentation.

GC-MS Protocol

For GC-MS analysis, derivatization is often necessary for polar compounds containing carboxylic acid and amine functionalities to improve volatility and chromatographic performance.[3]

3.2.1. Derivatization

  • Silylation: React the analyte with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize both the carboxylic acid and the secondary amine.

  • Acylation: Acylation with reagents like trifluoroacetic anhydride (TFAA) can also be employed.[3]

3.2.2. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

  • Injection Mode: Split or splitless, depending on the concentration.

3.2.3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Compare the obtained mass spectrum with spectral libraries for identification.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working lc Liquid Chromatography (Reversed-Phase C18) working->lc sample Sample Dilution sample->lc ms Mass Spectrometer (ESI+, MRM/Product Ion Scan) lc->ms quant Quantification ms->quant confirm Structural Confirmation ms->confirm

Generic LC-MS/MS experimental workflow.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The predicted fragmentation patterns and generalized experimental protocols for both LC-MS/MS and GC-MS offer a strong starting point for method development and validation. Researchers and scientists can adapt and optimize these methodologies to suit their specific instrumentation and analytical requirements in drug discovery and development.

References

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous saturated heterocycle, is a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents.[1][2] Its conformational flexibility and the chemical nature of its nitrogen atom are pivotal to the biological activity of these molecules. Infrared (IR) spectroscopy offers a powerful, non-destructive analytical technique to probe the vibrational characteristics of piperidine derivatives, providing invaluable insights into their molecular structure, functional groups, and intermolecular interactions.[3] This guide provides a comprehensive exploration of the IR spectroscopy of piperidine derivatives, moving from fundamental principles to nuanced spectral interpretation, empowering researchers to leverage this technique to its full potential in drug discovery and development.

The Vibrational Signature of the Piperidine Core: A Foundational Overview

The infrared spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. For piperidine and its derivatives, the key to spectral interpretation lies in recognizing the characteristic absorption bands associated with the N-H, C-H, C-N, and C-C bonds within the six-membered ring.

The N-H Stretching Vibration: A Telltale Sign of Secondary Amines

Unsubstituted or N-monosubstituted piperidines are secondary amines and therefore exhibit a characteristic N-H stretching vibration.[4] This absorption typically appears as a single, relatively weak to medium intensity band in the region of 3500-3300 cm⁻¹ .[5] The exact position and shape of this band are highly sensitive to hydrogen bonding. In concentrated samples or in the presence of hydrogen bond acceptors, the N-H stretching band will broaden and shift to a lower wavenumber (frequency). Conversely, in dilute solutions of non-polar solvents, a sharper, higher-frequency band is observed. The absence of this band is a clear indication of a tertiary amine, where the nitrogen atom is fully substituted.

C-H Stretching Vibrations: Probing the Saturated Ring

The piperidine ring is rich in C-H bonds, giving rise to a complex set of stretching vibrations in the 3000-2800 cm⁻¹ region.[6][7] These absorptions are typically strong and can be further resolved into contributions from the methylene (CH₂) groups of the ring. Asymmetric and symmetric stretching modes of the CH₂ groups can often be distinguished, appearing as multiple peaks within this range.[5] While ubiquitous in organic molecules, the precise pattern and intensity of these C-H bands can be subtly influenced by the overall molecular geometry and the presence of nearby substituents.

The "Fingerprint" Region: Unraveling Complex Vibrations

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrational modes, including C-N stretching, C-C stretching, and various bending and deformation modes, occur.[8] While individual assignments in this region can be challenging due to vibrational coupling, it provides a highly characteristic pattern for each molecule.

  • C-N Stretching: The C-N stretching vibration of aliphatic amines, including piperidine, typically appears in the range of 1230-1030 cm⁻¹ .[5] This band can be of medium to strong intensity. The position of the C-N stretch can be influenced by the nature of the substituents on both the carbon and nitrogen atoms. For instance, in 4-methylpiperidine, C-N stretching bands are observed in the 1113-1338 cm⁻¹ region.[5]

  • CH₂ Bending Vibrations: The scissoring (or bending) vibrations of the methylene groups in the piperidine ring are typically observed around 1470-1440 cm⁻¹ .[6] Other bending vibrations, such as wagging and twisting, occur at lower frequencies and contribute to the complexity of the fingerprint region.[5]

The Influence of Substituents: Modifying the Vibrational Landscape

The true power of IR spectroscopy in the study of piperidine derivatives lies in its ability to reveal the structural changes brought about by substitution on the ring or the nitrogen atom. These modifications can lead to predictable shifts in the characteristic absorption frequencies and the appearance of new bands associated with the substituent's functional groups.

N-Substitution: From Secondary to Tertiary Amines

As mentioned earlier, the most dramatic change upon N-substitution is the disappearance of the N-H stretching band. This provides a straightforward method to confirm the successful alkylation or acylation of the piperidine nitrogen. Furthermore, the introduction of a substituent on the nitrogen can influence the C-N stretching frequency.

Ring Substitution: Electronic and Steric Effects

Substituents on the carbon atoms of the piperidine ring can alter the IR spectrum through both electronic (inductive and resonance) and steric effects.

  • Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as a carbonyl group (C=O), will significantly alter the spectrum. A strong absorption band characteristic of the C=O stretch will appear, typically in the range of 1750-1650 cm⁻¹ . The exact position will depend on whether it is part of a ketone, ester, or amide functionality. For example, piperidin-4-one derivatives will show a prominent C=O stretching band.[5]

  • Electron-Donating Groups (EDGs): Alkyl groups, such as methyl or ethyl, are weak electron-donating groups. Their primary effect on the IR spectrum is the addition of their own characteristic C-H stretching and bending vibrations. However, they can also cause subtle shifts in the ring vibrations due to changes in mass and local symmetry.

  • Functional Groups with Unique Signatures: The introduction of other functional groups will lead to the appearance of their own characteristic absorption bands, aiding in structural elucidation. For instance, a hydroxyl (-OH) substituent will introduce a broad O-H stretching band around 3600-3200 cm⁻¹ .

The following table summarizes the characteristic IR absorption ranges for key functional groups in piperidine derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H (Secondary Amine)Stretching3500 - 3300Weak to Medium, SharpBroadens with H-bonding
C-H (Aliphatic)Stretching3000 - 2800StrongMultiple peaks for CH₂
C=O (Ketone)Stretching1725 - 1705Strong
C=O (Ester)Stretching1750 - 1735Strong
C=O (Amide)Stretching (Amide I)1680 - 1630Strong
N-H (Amide)Bending (Amide II)1640 - 1550Medium to Strong
C-N (Aliphatic Amine)Stretching1230 - 1030Medium to Strong
C-O (Alcohol/Ester)Stretching1300 - 1000Strong
O-H (Alcohol)Stretching3600 - 3200Strong, BroadPosition depends on H-bonding

Practical Applications in Drug Development

In the context of drug development, IR spectroscopy serves as a versatile tool for:

  • Structural Confirmation: Verifying the identity and purity of synthesized piperidine derivatives by comparing their IR spectra to those of known standards or predicted spectra.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving piperidine derivatives by observing the appearance or disappearance of key functional group absorptions.[9] For example, monitoring the disappearance of the N-H stretch during an N-alkylation reaction.

  • Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug candidate can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions. FTIR spectroscopy is a valuable technique for identifying and characterizing these different solid-state forms.

  • Degradation Studies: Investigating the chemical stability of piperidine-containing drug substances by identifying the formation of degradation products through changes in the IR spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Piperidine Derivative

This protocol outlines the steps for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum, a common and convenient technique for analyzing solid and liquid samples.

Objective: To obtain a high-quality infrared spectrum of a piperidine derivative for structural analysis.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of the piperidine derivative (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are turned on and have had adequate time to warm up and stabilize, as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the empty ATR crystal and the surrounding atmosphere, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For Solid Samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Use the spectrometer software to label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with reference spectra or use correlation charts to assign the observed absorption bands to specific functional groups and vibrational modes.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure clamp with a solvent and lint-free wipes to remove all traces of the sample.

Visualizing the Process: Experimental Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Cleanup start Start instrument_prep Instrument Warm-up & Purge start->instrument_prep clean_crystal_bg Clean ATR Crystal instrument_prep->clean_crystal_bg background_scan Acquire Background Spectrum clean_crystal_bg->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (Peak Picking) sample_scan->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum clean_crystal_sample Clean ATR Crystal interpret_spectrum->clean_crystal_sample end End clean_crystal_sample->end

Caption: Workflow for ATR-FTIR analysis of piperidine derivatives.

Conclusion

Infrared spectroscopy is an indispensable technique in the arsenal of chemists and pharmaceutical scientists working with piperidine derivatives. Its ability to provide rapid, reliable, and detailed structural information makes it a cornerstone of both routine analysis and in-depth research. By understanding the fundamental principles of IR spectroscopy and the characteristic vibrational frequencies of the piperidine core and its common substituents, researchers can confidently interpret spectra to confirm structures, monitor reactions, and gain a deeper understanding of the molecular properties of these vital pharmaceutical building blocks.

References

(1-Ethylpiperidin-4-yl)acetic acid: Unraveling the CNS Mechanism of Action Remains an Open Scientific Question

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the piperidine class of compounds for their potential effects on the central nervous system (CNS), a detailed pharmacological profile and a specific mechanism of action for (1-Ethylpiperidin-4-yl)acetic acid are not documented in publicly available scientific literature. As a result, a comprehensive technical guide on its core CNS activities, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.

This compound is a known chemical entity, available through various commercial suppliers. Its structure, featuring a piperidine ring, is a common scaffold in many CNS-active drugs. Piperidine derivatives have been successfully developed for a wide range of therapeutic applications, including as antipsychotics, analgesics, and antidepressants. This structural motif is favored in medicinal chemistry for its ability to confer desirable pharmacokinetic properties and to interact with a variety of CNS targets.

However, the specific functionalization of the piperidine ring in this compound—with an ethyl group on the nitrogen and an acetic acid moiety at the 4-position—does not correspond to any well-characterized CNS agent in the existing literature. Searches of scientific databases and patent libraries did not yield any studies detailing its binding affinities to CNS receptors, its efficacy in functional assays, or its effects in preclinical models of CNS disorders.

For related but structurally distinct piperidine compounds, a wealth of information is available. For instance, derivatives with different substituents have been shown to interact with a variety of targets, including but not limited to:

  • Serotonin (5-HT) receptors: Various piperidine-containing molecules act as agonists or antagonists at different 5-HT receptor subtypes, playing a role in mood, cognition, and psychosis.

  • Dopamine (D) receptors: The piperidine scaffold is a key feature of many antipsychotic drugs that target dopamine receptors.

  • Opioid receptors: Certain piperidine derivatives are potent analgesics that exert their effects through opioid receptor modulation.

  • Acetylcholinesterase (AChE): Some piperidine-based compounds have been investigated as inhibitors of AChE for the treatment of cognitive disorders.

The absence of data for this compound means that any discussion of its potential CNS mechanism of action would be purely speculative and not grounded in empirical evidence. To elucidate its pharmacological profile, a systematic investigation would be required.

Future Research Directions: A Hypothetical Workflow

Should researchers undertake the study of this compound, a typical experimental workflow to determine its CNS mechanism of action would involve several key stages.

Whitepaper: A Methodical Approach to Identifying and Validating the Biological Targets of (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist

Abstract

(1-Ethylpiperidin-4-yl)acetic acid is a small molecule featuring a piperidine scaffold, a structural motif prevalent in a wide array of centrally active pharmaceuticals. Despite its availability, its specific biological targets and pharmacological profile remain largely uncharacterized in public literature. This guide outlines a comprehensive, multi-stage strategy for the systematic identification and validation of its potential protein targets. We present a workflow that integrates in silico predictive methods with robust in vitro and cell-based experimental validation, providing researchers in drug discovery and chemical biology with a practical framework for elucidating the mechanism of action for novel chemical entities. The protocols and rationale described herein are designed to ensure scientific rigor, from initial hypothesis generation through to conclusive target validation, ultimately paving the way for further preclinical development.

Introduction: Deconstructing this compound

The journey of a drug from a chemical entity to a therapeutic agent begins with a fundamental question: what does it do in the body? For this compound (PubChem CID: 233767), this question is currently unanswered. An analysis of its structure provides the initial clues for our investigation.

  • The Piperidine Core: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and serve as a rigid framework for presenting pharmacophoric features. It is a cornerstone of ligands targeting G-Protein Coupled Receptors (GPCRs) and ion channels.

  • The N-Ethyl Group: This modification can influence lipophilicity and steric interactions within a binding pocket, potentially fine-tuning selectivity and potency for a specific target.

  • The Acetic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor and is negatively charged at physiological pH. This feature strongly suggests potential interactions with positively charged residues (e.g., Arginine, Lysine) in a protein's active or allosteric site. It is a common feature in ligands for certain transporters and enzymes.

Given this structural makeup, we can hypothesize that this compound is most likely to interact with protein classes that recognize these features, particularly within the central nervous system. This document provides the blueprint for systematically testing this hypothesis.

Stage 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet lab experiments, computational methods can efficiently narrow the field of potential targets. This initial screening phase leverages existing biological data to predict interactions based on structural and chemical similarity.

Ligand-Based Similarity Searching

The principle here is straightforward: similar compounds often have similar biological targets. We can quantify the similarity of our query molecule against millions of compounds with known bioactivity in databases like ChEMBL.

Experimental Protocol: Tanimoto Similarity Search in ChEMBL

  • Obtain SMILES String: Convert the structure of this compound to its SMILES representation: CCN1CCC(CC1)CC(=O)O.

  • Access Database: Navigate to the ChEMBL database interface (--INVALID-LINK--).

  • Perform Similarity Search: Use the "Similarity Search" function, pasting the SMILES string. Set the Tanimoto similarity threshold to a reasonable value (e.g., 0.7 or higher) to identify close structural analogs.

  • Analyze Results: Examine the list of returned compounds. Pay close attention to their annotated biological targets and activity data. A preponderance of hits against a specific receptor family (e.g., muscarinic acetylcholine receptors, opioid receptors) generates a strong initial hypothesis.

Molecular Docking

If similarity searches suggest a specific protein target (e.g., the M2 muscarinic receptor), molecular docking can predict the binding mode and estimate the binding affinity. This technique computationally places the ligand into the target's binding site and scores the interaction.

G cluster_insilico Stage 1: In Silico Prediction mol Query Molecule This compound db Bioactivity Databases (e.g., ChEMBL) mol->db Similarity Search dock Molecular Docking (e.g., AutoDock Vina) mol->dock hypo Hypothesis Generation: List of Potential Targets db->hypo dock->hypo pdb Protein Structures (PDB) pdb->dock

Caption: In Silico Workflow for Target Hypothesis Generation.

Stage 2: In Vitro Target Validation & Affinity Determination

The hypotheses generated in Stage 1 must be confirmed experimentally. The gold standard approach is to use biochemical or biophysical assays to directly measure the binding of the compound to the purified or membrane-expressed target protein.

Broad Panel Screening (Target Fishing)

To cast a wide net, the compound can be submitted to a commercial broad panel screening service. These services test the compound at a single, high concentration (typically 10 µM) against hundreds of diverse targets (GPCRs, kinases, ion channels, transporters).

  • Rationale: This is a highly efficient, unbiased method to identify primary targets and potential off-target liabilities simultaneously. A significant inhibition (>50%) of a target's activity or binding is considered a "hit."

Radioligand Binding Assays for GPCRs

For specific GPCR targets hypothesized in Stage 1, the most direct way to confirm binding is a radioligand competition assay.[1][2][3]

  • Principle: This assay measures the ability of our unlabeled test compound to compete with a radioactively labeled ligand (a "radioligand") that is known to bind to the target receptor.[1][2] The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Prepare Reagents:

    • Membrane Preparation: Use cell membranes from a cell line recombinantly overexpressing the target GPCR.

    • Radioligand: Select a suitable radioligand (e.g., ³H-NMS for muscarinic receptors) at a concentration near its dissociation constant (Kd).

    • Test Compound: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Incubate at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat. The membranes and any bound radioligand are trapped on the filter.

  • Detection: Place the filter mat into a scintillation vial with scintillation cocktail. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant), a true measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value
IC50 Concentration for 50% inhibition of radioligand binding.Varies (nM to µM)
Ki Inhibition constant; intrinsic binding affinity.Varies (nM to µM)
Bmax Maximum number of binding sites.Determined in saturation assays.
Kd Dissociation constant of the radioligand.Known for the specific radioligand.
Electrophysiology for Ion Channels

If ion channels are hypothesized targets, automated patch-clamp (APC) electrophysiology is the method of choice to measure direct modulation of ion flow.[4][5][6][7]

  • Principle: APC systems use planar chip-based technology to form a high-resistance "giga-seal" with a single cell, allowing for the measurement of tiny ionic currents flowing through the channels in its membrane.[6][7] The effect of the compound on these currents (inhibition or activation) is measured directly.

Stage 3: Cell-Based Functional Assays

Confirming that a compound binds to a target is crucial, but it is equally important to demonstrate that this binding event translates into a functional cellular response.

GPCR Second Messenger Assays

GPCRs transduce signals by activating intracellular second messenger pathways. Measuring the modulation of these messengers provides a functional readout of receptor activation or inhibition.

  • Gαs-coupled Receptors: These receptors increase intracellular cyclic AMP (cAMP). A Homogeneous Time-Resolved Fluorescence (HTRF) assay can quantify these changes.[8][9][10][11]

  • Gαi-coupled Receptors: These receptors decrease cAMP levels (usually stimulated by forskolin). The same HTRF assay can be used to measure this reduction.[9][11]

  • Gαq-coupled Receptors: These receptors activate the phospholipase C pathway, leading to an increase in intracellular calcium (Ca²⁺). This can be measured using fluorescent calcium indicator dyes.

Experimental Protocol: HTRF cAMP Assay for Gαs/Gαi Targets

  • Cell Plating: Seed cells expressing the target receptor into a 384-well assay plate and incubate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

    • Agonist Mode: Incubate directly to see if the compound increases cAMP.

    • Antagonist Mode: Pre-incubate with the compound, then add a known agonist at its EC80 concentration to see if the compound can block the agonist's effect.

  • Lysis and Reagent Addition: After incubation, lyse the cells and add the HTRF assay reagents: a cAMP-d2 acceptor and an anti-cAMP cryptate donor.[9][12]

  • Detection: In this competitive immunoassay, the amount of endogenous cAMP produced by the cells competes with the cAMP-d2 acceptor for binding to the antibody-cryptate donor.[12] A high level of cellular cAMP results in a low HTRF signal. Read the plate on an HTRF-compatible reader.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_validation Stages 2 & 3: Experimental Validation Workflow hits Hypothesized Targets (from Stage 1) binding Stage 2: In Vitro Binding Assays - Radioligand Binding (GPCRs) - Electrophysiology (Channels) hits->binding Confirm Binding functional Stage 3: Cell-Based Functional Assays - cAMP (GPCRs) - Calcium Flux (GPCRs) binding->functional Assess Function validated Validated Target Potency (Ki, IC50, EC50) Function (Agonist/Antagonist) functional->validated Confirm Mechanism

Caption: A streamlined workflow for experimental target validation.

Data Interpretation & Path Forward

The culmination of this workflow is a comprehensive data package. The ideal outcome is the identification of a primary target for which this compound demonstrates high-affinity binding (e.g., Ki < 100 nM) and potent functional activity in a cell-based assay.

Data Summary Table:

Assay TypeTargetParameterResultInterpretation
In Vitro Binding Muscarinic M2 ReceptorKi (nM)55High-affinity binding to M2 receptor.
Functional Assay M2 Receptor (cAMP)IC50 (nM)120Potent functional antagonist at M2.
Binding Panel Dopamine D2 Receptor% Inhibition @ 10µM65%Potential off-target liability.
Binding Panel hERG Channel% Inhibition @ 10µM<10%Low risk of cardiac toxicity.

This integrated dataset allows the researcher to build a strong, evidence-based case for the compound's mechanism of action. The identification of a validated target is the critical starting point for all further optimization and preclinical development, transforming an uncharacterized molecule into a valuable tool compound or a promising therapeutic lead.

References

In-Vitro Screening and Preliminary Bioactivity of (1-Ethylpiperidin-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the in-vitro screening and bioactivity of (1-Ethylpiperidin-4-yl)acetic acid is not publicly available. This guide provides a comprehensive framework for its potential screening based on the known biological activities of structurally similar piperidine-containing compounds.

Introduction: The Prominence of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals, underscoring its importance in medicinal chemistry.[1][2] Derivatives of piperidine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and neuroprotective properties.[1][2][3][4][5] The structural versatility of this scaffold allows for the synthesis of diverse analogs, making it a cornerstone in the development of novel therapeutics.[1] This guide outlines a potential strategy for the initial in-vitro evaluation of the uncharacterized compound, this compound.

Proposed In-Vitro Screening Cascade

Based on the established bioactivities of piperidine analogs, a tiered screening approach is recommended to efficiently profile this compound.

  • Primary Screening:

    • Cytotoxicity Assays: To determine the compound's general toxicity profile against various cell lines and establish a preliminary therapeutic window.[1][6]

    • Antimicrobial Assays: To assess its potential efficacy against a panel of pathogenic bacteria and fungi.[3][4][7]

  • Secondary (Hit-Dependent) Screening: Based on the outcomes of the primary screen, further targeted assays can be employed:

    • Enzyme Inhibition Assays: Focusing on enzymes that are known to be modulated by piperidine derivatives, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT1).[8][9][10]

    • Receptor Binding Assays: To investigate potential interactions with specific receptors, for example, the histamine H3 receptor.[11]

    • Anti-inflammatory Assays: To evaluate the inhibition of key inflammatory targets like cyclooxygenase-2 (COX-2).[12]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in-vitro experiments.

Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., PC-3, SW480) and a non-cancerous cell line (e.g., human fibroblasts).[13]

  • Complete cell culture medium.

  • 96-well microplates.

  • This compound stock solution (in DMSO).

  • Trichloroacetic acid (TCA), 50% (w/v), cold.[8]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).[8]

  • Tris base solution (10 mM, pH 10.5).[8]

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 50% TCA to each well and incubate for 1 hour at 4°C.[8]

  • Washing: Wash the plates five times with tap water and allow to air dry.[8]

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the plates with 1% acetic acid to remove unbound SRB.[6]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[4]

  • Cation-adjusted Mueller-Hinton Broth (for bacteria).

  • RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • This compound.

  • Standard antibiotics (e.g., ampicillin) and antifungals (e.g., terbinafine) as positive controls.[4]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well.[8]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary

All quantitative data should be organized into structured tables for ease of comparison and analysis.

Table 1: Potential Cytotoxicity Profile of this compound

Cell Line IC50 (µM) Selectivity Index (SI)
PC-3 (Prostate Cancer) Data to be generated Calculated
SW480 (Colon Cancer) Data to be generated Calculated

| Human Fibroblasts | Data to be generated | N/A |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Table 2: Potential Antimicrobial Spectrum of this compound

Organism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Data to be generated
Escherichia coli ATCC 25922 Data to be generated

| Candida albicans | ATCC 90028 | Data to be generated |

Visual Representations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships.

In_Vitro_Screening_Workflow cluster_synthesis Compound Acquisition cluster_primary Primary Bioactivity Screening cluster_secondary Secondary Mechanistic Assays (Hit-based) cluster_analysis Data Analysis & Interpretation Compound This compound Cytotoxicity Cytotoxicity Assays (SRB, MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Analysis IC50 / MIC Calculation Cytotoxicity->Analysis Antimicrobial->Analysis Enzyme Enzyme Inhibition (e.g., AChE, COX-2) SAR Structure-Activity Relationship (SAR) Studies Enzyme->SAR Receptor Receptor Binding (e.g., Histamine H3) Receptor->SAR Analysis->Enzyme If active & non-toxic Analysis->Receptor If active & non-toxic

Caption: A generalized workflow for in-vitro screening.

GAT1_Inhibition_Pathway Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft GABA Release Postsynaptic Postsynaptic Neuron GABA_Receptor GABA Receptor SynapticCleft->Postsynaptic GABA binds GAT1 GAT1 Transporter SynapticCleft->GAT1 GABA Reuptake GABA_Vesicle GABA Vesicles Compound This compound (Potential Inhibitor) Compound->GAT1 Inhibition

Caption: Hypothetical inhibition of GABA reuptake via GAT1.

References

The Genesis of Piperidineacetic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with piperidineacetic acid compounds. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a wide array of pharmaceuticals and natural products.[1] This document delves into the foundational synthetic routes, key biological activities, and the experimental protocols that have enabled the exploration of this important class of molecules.

Discovery and Historical Context

The history of piperidineacetic acid is not marked by a singular, serendipitous discovery but is rather rooted in the systematic advancement of synthetic organic chemistry, particularly in the mid-20th century. The foundational work on the synthesis of piperidine-alkanoic acids can be largely attributed to the extensive research of Morris Freifelder in the field of catalytic hydrogenation.

A pivotal publication by Freifelder in 1976 is widely cited as the earliest comprehensive report detailing a robust and reproducible method for synthesizing various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, including 1-piperidinepentanoic acid.[1] This work was instrumental in making these compounds readily accessible to the scientific community, thereby paving the way for their investigation in drug discovery programs.[1] The primary route established in this era, the catalytic hydrogenation of the corresponding pyridine precursor, remains a fundamental and widely practiced method for the synthesis of these compounds today.[1]

While Freifelder's work in the 1970s provides a clear benchmark for the synthesis of N-substituted piperidinealkanoic acids, the precise first synthesis of the parent piperidineacetic acid isomers (2-, 3-, and 4-piperidineacetic acid) is less definitively documented in readily available literature. It is likely that these simpler structures were first prepared as part of broader investigations into the chemistry of piperidine, a heterocyclic amine first isolated in 1850.[2]

One notable derivative, α-phenyl-2-piperidineacetic acid, also known as ritalinic acid, is recognized as the primary metabolite of methylphenidate, a widely used pharmaceutical.[3] The study of such metabolites has contributed significantly to the understanding of the in vivo behavior of piperidine-containing drugs.

Synthetic Methodologies

The synthesis of piperidineacetic acid and its derivatives is primarily achieved through two main strategies: the catalytic hydrogenation of pyridine precursors and the N-alkylation of piperidine.

Catalytic Hydrogenation of Pyridine Precursors

This classical and enduring method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. This approach is versatile, allowing for the synthesis of various piperidine-alkanoic acids by starting with the appropriately substituted pyridine-alkanoic acid.

Generalized Synthetic Pathway of 1-Piperidinepentanoic Acid via Catalytic Hydrogenation

G PyridinePrecursor Pyridine Precursor (e.g., 5-phenylpyridine) Intermediate Piperidinealkanoic Acid Precursor (e.g., 5-(pyridin-1-yl)pentanoic acid) PyridinePrecursor->Intermediate Alkylation Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Intermediate->Hydrogenation Product Piperidinealkanoic Acid (e.g., 1-Piperidinepentanoic Acid) Hydrogenation->Product G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Piperidine Piperidine Reaction_1 Reaction: K₂CO₃, DMF, 70-80°C Piperidine->Reaction_1 Piperidine Ethyl_1_piperidinepentanoate Ethyl_1_piperidinepentanoate Reaction_1->Ethyl_1_piperidinepentanoate Ethyl 1-piperidinepentanoate Ethyl_5_bromovalerate Ethyl_5_bromovalerate Ethyl_5_bromovalerate->Reaction_1 Ethyl 5-bromovalerate Ethyl_1_piperidinepentanoate_2 Ethyl 1-piperidinepentanoate Reaction_2 Reaction: NaOH, Ethanol/H₂O, Reflux Product Product Reaction_2->Product 1-Piperidinepentanoic Acid G Piperidine Piperidine Derivative PI3K PI3K Piperidine->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes G Piperidine Piperidine Derivative Mitochondria Mitochondria Piperidine->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

An In-Depth Technical Guide on (1-Ethylpiperidin-4-yl)acetic acid: Theoretical Properties and Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of (1-Ethylpiperidin-4-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document summarizes key physicochemical data, outlines plausible synthetic and analytical methodologies, and explores potential biological relevance through computational analysis.

Core Properties of this compound

This compound, with the chemical formula C9H17NO2 and a molecular weight of 171.24 g/mol , is a derivative of piperidine, a common scaffold in many biologically active molecules.[1] Its structure features a saturated six-membered nitrogen-containing ring substituted with an ethyl group on the nitrogen atom and an acetic acid moiety at the 4-position.

Physicochemical and Computed Properties

A summary of the key theoretical and computationally predicted properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C9H17NO2Chemchart[1]
Molecular Weight 171.24 g/mol Chemchart[1]
CAS Number 915922-85-9Chemchart[1]
Hydrogen Bond Donor Count 1Chemchart[1]
Hydrogen Bond Acceptor Count 2Chemchart[1]
Aromatic Ring Count 0Chemchart[1]
Topological Polar Surface Area 40.5 ŲPubChem[2]
Complexity 139PubChem[3]
Covalently-Bonded Unit Count 1PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 1PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Isotope Atom Count 0PubChem

Note: Data from PubChem corresponds to compound with CID 13647225, which is likely this compound.

Computational Modeling and In Silico Analysis

A general workflow for the computational analysis of a small molecule like this compound is depicted below. This process typically involves structure preparation, conformational analysis, molecular docking to predict binding to protein targets, and molecular dynamics simulations to understand the stability of the ligand-protein complex.

computational_workflow cluster_prep Structure Preparation cluster_analysis Computational Analysis cluster_output Output & Interpretation start Input Structure (SMILES/SDF) protonation Protonation State Assignment (pH 7.4) start->protonation Generate 3D Coordinates energy_min Energy Minimization protonation->energy_min conf_analysis Conformational Analysis energy_min->conf_analysis admet_prediction ADMET Prediction energy_min->admet_prediction docking Molecular Docking conf_analysis->docking Select Low-Energy Conformers md_sim Molecular Dynamics Simulation docking->md_sim Top Scoring Poses binding_affinity Binding Affinity Prediction md_sim->binding_affinity interaction_analysis Interaction Analysis md_sim->interaction_analysis

A general workflow for the computational analysis of small molecules.

Potential Biological Activity and Signaling Pathways

The piperidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological pathways. While the specific biological activity of this compound has not been extensively documented, its structural motifs suggest potential interactions with various protein targets.

Based on the known pharmacology of similar piperidine derivatives, potential, yet unproven, areas of biological activity could include:

  • Central Nervous System (CNS) Targets: Piperidine derivatives are known to interact with various receptors and transporters in the CNS.

  • Enzyme Inhibition: The carboxylic acid moiety could act as a pharmacophore for interacting with the active sites of various enzymes.

A hypothetical signaling pathway that could be modulated by a piperidine derivative is illustrated below. This is a generalized representation and would require experimental validation for this compound.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling cluster_response Cellular Response ligand This compound receptor Target Receptor (e.g., GPCR, Ion Channel) ligand->receptor Binding second_messenger Second Messenger (e.g., cAMP, Ca2+) receptor->second_messenger Activation/Inhibition kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor response Gene Expression & Cellular Response transcription_factor->response

A hypothetical signaling pathway potentially modulated by a piperidine derivative.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be inferred from general methods for the preparation of 4-substituted piperidines.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the alkylation of a suitable piperidine precursor followed by functional group manipulation to introduce the acetic acid moiety. A generalized workflow for such a synthesis is presented below.

synthesis_workflow cluster_starting Starting Materials cluster_reactions Reaction Steps cluster_purification Purification & Analysis piperidone 4-Piperidone Derivative n_alkylation N-Alkylation piperidone->n_alkylation reagent1 Ethylating Agent (e.g., Ethyl Iodide) reagent1->n_alkylation reagent2 Reagent for Acetic Acid Moiety c_alkylation Introduction of Acetic Acid Precursor reagent2->c_alkylation n_alkylation->c_alkylation hydrolysis Hydrolysis c_alkylation->hydrolysis purification Chromatography/ Recrystallization hydrolysis->purification analysis NMR, MS, HPLC purification->analysis

A generalized workflow for the synthesis of this compound.
Key Experimental Considerations

  • N-Alkylation: The ethyl group can be introduced onto the piperidine nitrogen via reductive amination of 4-piperidone with acetaldehyde or by direct alkylation of a piperidine precursor with an ethyl halide.

  • Introduction of the Acetic Acid Moiety: This could be achieved through various methods, such as the Wittig or Horner-Wadsworth-Emmons reaction on N-ethyl-4-piperidone to form an acrylate ester, followed by reduction and hydrolysis. Alternatively, cyanation of a suitable precursor followed by hydrolysis of the nitrile would yield the desired carboxylic acid.

  • Purification: Purification of the final product would likely involve standard techniques such as column chromatography on silica gel or recrystallization.

  • Analysis: The structure and purity of the synthesized this compound would be confirmed using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a small molecule with physicochemical properties that make it a candidate for further investigation in drug discovery and development. While experimental data on its synthesis and biological activity are limited, computational modeling and knowledge of the pharmacology of related piperidine derivatives suggest that it may possess interesting biological activities. The workflows and protocols outlined in this guide provide a framework for the future experimental and computational characterization of this compound. Further research is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of (1-Ethylpiperidin-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The described methodologies are based on established chemical transformations and offer a practical guide for the laboratory-scale synthesis of this compound.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a common scaffold in drug discovery, and the acetic acid side chain provides a handle for further chemical modifications. This application note outlines a reliable multi-step synthesis starting from the commercially available 1-ethyl-4-piperidone.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Formation of the carbon-carbon double bond by reacting 1-ethyl-4-piperidone with a phosphonate ylide to yield ethyl (1-ethylpiperidin-4-ylidene)acetate.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond to afford ethyl (1-ethylpiperidin-4-yl)acetate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product, this compound.

Synthesis_Workflow start 1-Ethyl-4-piperidone intermediate1 Ethyl (1-ethylpiperidin-4-ylidene)acetate start->intermediate1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) intermediate2 Ethyl (1-ethylpiperidin-4-yl)acetate intermediate1->intermediate2 Catalytic Hydrogenation (H₂, Pd/C) product This compound intermediate2->product Ester Hydrolysis (NaOH or HCl)

Caption: Three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
11-Ethyl-4-piperidoneTriethyl phosphonoacetate, NaHEthyl (1-ethylpiperidin-4-ylidene)acetate197.2815.580-90%
2Ethyl (1-ethylpiperidin-4-ylidene)acetateH₂, Pd/CEthyl (1-ethylpiperidin-4-yl)acetate199.3015.7>95%
3Ethyl (1-ethylpiperidin-4-yl)acetateNaOH, HClThis compound171.2413.585-95%

Note: Theoretical yields are calculated based on a starting quantity of 10.0 g of 1-Ethyl-4-piperidone.

Experimental Protocols

Step 1: Synthesis of Ethyl (1-ethylpiperidin-4-ylidene)acetate

This procedure utilizes the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester.

Materials:

  • 1-Ethyl-4-piperidone (10.0 g, 78.6 mmol)

  • Triethyl phosphonoacetate (19.4 g, 86.5 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 3.46 g, 86.5 mmol)

  • Anhydrous Tetrahydrofuran (THF, 200 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (3.46 g) in anhydrous THF (100 mL) in the three-necked flask equipped with a magnetic stirrer and reflux condenser.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (19.4 g) dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Re-cool the mixture to 0 °C and add a solution of 1-ethyl-4-piperidone (10.0 g) in anhydrous THF (100 mL) dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl (1-ethylpiperidin-4-ylidene)acetate.

HWE_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products 1-Ethyl-4-piperidone 1-Ethyl-4-piperidone 2. Nucleophilic attack on ketone 2. Nucleophilic attack on ketone 1-Ethyl-4-piperidone->2. Nucleophilic attack on ketone Triethyl phosphonoacetate Triethyl phosphonoacetate 1. Deprotonation of phosphonate 1. Deprotonation of phosphonate Triethyl phosphonoacetate->1. Deprotonation of phosphonate Sodium Hydride (Base) Sodium Hydride (Base) Sodium Hydride (Base)->1. Deprotonation of phosphonate 1. Deprotonation of phosphonate->2. Nucleophilic attack on ketone 3. Formation of oxaphosphetane intermediate 3. Formation of oxaphosphetane intermediate 2. Nucleophilic attack on ketone->3. Formation of oxaphosphetane intermediate 4. Elimination to form alkene 4. Elimination to form alkene 3. Formation of oxaphosphetane intermediate->4. Elimination to form alkene Ethyl (1-ethylpiperidin-4-ylidene)acetate Ethyl (1-ethylpiperidin-4-ylidene)acetate 4. Elimination to form alkene->Ethyl (1-ethylpiperidin-4-ylidene)acetate Diethyl phosphate (water-soluble) Diethyl phosphate (water-soluble) 4. Elimination to form alkene->Diethyl phosphate (water-soluble)

Step-by-step protocol for preparing (1-Ethylpiperidin-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Protocol for Preparing (1-Ethylpiperidin-4-yl)acetic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound hydrochloride is a valuable building block in medicinal chemistry and drug development. Its substituted piperidine structure is a common motif in a variety of biologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride, commencing from commercially available starting materials. The described synthetic route involves a four-step sequence: N-ethylation of 4-piperidone, a Horner-Wadsworth-Emmons olefination, catalytic hydrogenation, and subsequent ester hydrolysis with salt formation.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-4-piperidone

This procedure is adapted from the synthesis of 1-(ethyl)piperidin-4-one.[1] A round-bottom flask is charged with piperidin-4-one hydrochloride monohydrate, acetonitrile, bromoethane, and sodium carbonate.[1] The reaction mixture is heated, then cooled and filtered. The resulting filtrate is concentrated, and the product is purified by flash chromatography to yield 1-ethyl-4-piperidone as a yellow liquid.[1]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Piperidin-4-one hydrochloride monohydrateC₅H₁₀ClNO · H₂O153.615.0 g32.55
BromoethaneC₂H₅Br108.973.91 g (2.64 mL)35.88
Sodium CarbonateNa₂CO₃105.9910.3 g97.18
AcetonitrileCH₃CN41.0540 mL-
Dichloromethane (for chromatography)CH₂Cl₂84.93As needed-
Methanol (for chromatography)CH₃OH32.04As needed-
2N Ammonia in Methanol (for chromatography)NH₃ in CH₃OH-As needed-

Procedure:

  • To a round-bottom flask, add piperidin-4-one hydrochloride monohydrate (5.0 g, 32.55 mmol), acetonitrile (40 mL), bromoethane (2.64 mL, 35.88 mmol), and sodium carbonate (10.3 g, 97.18 mmol).

  • Heat the mixture overnight at 85 °C with stirring.

  • After heating, allow the reaction mixture to cool to room temperature.

  • Filter the solid precipitate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, eluting with a gradient of 0-7% 2N NH₃ in methanol/dichloromethane) to afford 1-ethyl-4-piperidone.

Step 2: Synthesis of Ethyl (1-ethylpiperidin-4-ylidene)acetate

This step utilizes a Horner-Wadsworth-Emmons reaction to introduce the acetate side chain.[2][3] A suspension of sodium hydride is treated with triethyl phosphonoacetate to form the phosphonate carbanion.[2][4] This is followed by the addition of 1-ethyl-4-piperidone to yield the α,β-unsaturated ester.[2]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Sodium Hydride (60% in oil)NaH24.001.43 g35.8
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1270 mL-
Triethyl phosphonoacetateC₈H₁₇O₅P224.198.03 g (7.17 mL)35.8
1-Ethyl-4-piperidoneC₇H₁₃NO127.184.14 g32.55
Ethyl AcetateC₄H₈O₂88.11As needed-
WaterH₂O18.02As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a dry, nitrogen-purged flask, suspend sodium hydride (1.43 g, 60% dispersion in oil, 35.8 mmol) in anhydrous 1,2-dimethoxyethane (70 mL).

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (7.17 mL, 35.8 mmol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of 1-ethyl-4-piperidone (4.14 g, 32.55 mmol) in 1,2-dimethoxyethane dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl (1-ethylpiperidin-4-ylidene)acetate.

Step 3: Synthesis of Ethyl (1-ethylpiperidin-4-yl)acetate

The double bond of the unsaturated ester is reduced by catalytic hydrogenation.[5]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl (1-ethylpiperidin-4-ylidene)acetateC₁₁H₁₉NO₂197.276.42 g32.55
Palladium on Carbon (10%)Pd/C-~0.64 g-
EthanolC₂H₅OH46.07100 mL-
Hydrogen GasH₂2.0250 psi-

Procedure:

  • Dissolve ethyl (1-ethylpiperidin-4-ylidene)acetate (6.42 g, 32.55 mmol) in ethanol (100 mL) in a hydrogenation vessel.

  • Add 10% palladium on carbon (10 wt%, ~0.64 g).

  • Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 16 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain ethyl (1-ethylpiperidin-4-yl)acetate.

Step 4: Synthesis of this compound hydrochloride

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.[6][7]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl (1-ethylpiperidin-4-yl)acetateC₁₁H₂₁NO₂199.296.48 g32.55
Hydrochloric Acid (6M)HCl36.4650 mL300
Diethyl EtherC₄H₁₀O74.12As needed-

Procedure:

  • To a round-bottom flask containing ethyl (1-ethylpiperidin-4-yl)acetate (6.48 g, 32.55 mmol), add 6M hydrochloric acid (50 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove water and excess HCl.

  • Add diethyl ether to the residue and triturate to induce crystallization.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)
1-Ethyl-4-piperidoneC₇H₁₃NO127.184.14
Ethyl (1-ethylpiperidin-4-ylidene)acetateC₁₁H₁₉NO₂197.276.42
Ethyl (1-ethylpiperidin-4-yl)acetateC₁₁H₂₁NO₂199.296.48
This compound hydrochlorideC₉H₁₈ClNO₂207.706.76

Visualizations

Experimental Workflow

SynthesisWorkflow Start Piperidin-4-one hydrochloride monohydrate Intermediate1 1-Ethyl-4-piperidone Start->Intermediate1 Step 1: N-Ethylation (Bromoethane, Na₂CO₃) Intermediate2 Ethyl (1-ethylpiperidin-4-ylidene)acetate Intermediate1->Intermediate2 Step 2: HWE Reaction (Triethyl phosphonoacetate, NaH) Intermediate3 Ethyl (1-ethylpiperidin-4-yl)acetate Intermediate2->Intermediate3 Step 3: Hydrogenation (H₂, Pd/C) FinalProduct (1-Ethylpiperidin-4-yl)acetic acid hydrochloride Intermediate3->FinalProduct Step 4: Hydrolysis & Salt Formation (HCl)

Caption: Synthetic pathway for this compound hydrochloride.

References

Application Notes & Protocols: Reductive Amination for the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-substituted piperidine motif is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Reductive amination is a powerful and versatile chemical reaction for synthesizing these structures by forming a carbon-nitrogen bond.[2][3][4] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[4][5] Its operational simplicity, use of readily available starting materials, and amenability to one-pot procedures make it a cornerstone reaction in pharmaceutical and synthetic chemistry.[2][3]

These application notes provide an overview of the key principles, reagents, and detailed protocols for the synthesis of N-substituted piperidines via reductive amination.

General Principles & Workflow

The reductive amination process can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a single pot.[4] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines). A selective reducing agent, present in the mixture, reduces this intermediate to the final N-substituted piperidine. The key to a successful one-pot reaction is a reducing agent that reduces the iminium ion much faster than it reduces the initial carbonyl compound.[6]

G cluster_workflow General One-Pot Reductive Amination Workflow A Combine Piperidine Precursor (or Amine) and Carbonyl Compound in Solvent B Stir for Imine/Iminium Ion Formation (Acid catalyst optional) A->B C Add Reducing Agent B->C D Reaction Stirring (Room Temp or Heated) C->D E Reaction Quench & Aqueous Work-up D->E F Extraction & Purification (e.g., Chromatography) E->F

Caption: General workflow for a one-pot reductive amination synthesis.

Key Reagents and Reaction Conditions

The success of a reductive amination reaction depends on the appropriate choice of reactants, reducing agent, and solvent.

1. Piperidine and Carbonyl Precursors:

  • From a Piperidine and an Aldehyde/Ketone: A pre-existing piperidine (a secondary amine) is reacted with an aldehyde or ketone to generate a tertiary N-substituted piperidine.

  • From a Piperidone and a Primary Amine: A piperidone (a cyclic ketone) is reacted with a primary amine to generate an N-substituted 4-aminopiperidine derivative.[7]

2. Reducing Agents: The choice of reducing agent is critical. Mild hydrides that selectively reduce the protonated imine/iminium ion in the presence of the carbonyl starting material are preferred.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationCommon SolventsKey AdvantagesDisadvantages
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Dichloroethane (DCE), Dichloromethane (DCM), THFMild and selective for iminium ions over ketones/aldehydes; effective in one-pot procedures; tolerates acid-sensitive groups.[6][8][9]Water-sensitive; not compatible with protic solvents like methanol.[8][9]
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH), Ethanol (EtOH)Effective in protic solvents; stable in mildly acidic conditions.[8]Highly toxic (cyanide source); less reactive than STAB.[10]
Borane-Pyridine Complex BAPEthanol (EtOH), Toluene, CH₂Cl₂Non-cyanide alternative; efficient for aminating piperidines with various aldehydes; less expensive.[10]Can reduce some aldehydes to alcohols as a side reaction.[10]
Sodium Borohydride NaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and powerful.Can readily reduce the starting aldehyde/ketone; typically added after imine formation is complete, requiring a two-step process.[5][8]

3. Solvents: The choice of solvent depends on the reducing agent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common for reactions with sodium triacetoxyborohydride.[6] Protic solvents like methanol or ethanol are often used with sodium cyanoborohydride or sodium borohydride.[8]

Experimental Protocols

Protocol 1: General Synthesis of N-Alkylpiperidines using Sodium Triacetoxyborohydride (STAB)

This protocol describes the reaction of a substituted piperidine with an aldehyde.

Materials:

  • Substituted Piperidine (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine (1.0 equiv) and the aldehyde (1.1 equiv).

  • Dissolve the reactants in anhydrous DCE or DCM (to make a ~0.1-0.5 M solution).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Note: The addition may be exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine.

Protocol 2: Synthesis of N-Benzylpiperidine using Borane-Pyridine Complex

This protocol provides an alternative to cyanide-containing or moisture-sensitive reagents.[10]

Materials:

  • Piperidine (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Borane-Pyridine Complex (BAP) (1.0 equiv)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve piperidine (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol.

  • Add the borane-pyridine complex (1.0 equiv) to the solution.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, additional aldehyde and BAP may be added portion-wise until the piperidine is consumed.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between water and CH₂Cl₂.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with water, dry over MgSO₄, filter, and concentrate to an oil.

  • Purify the crude product via silica gel chromatography to isolate the N-benzylpiperidine.[10]

Data Presentation: Examples of N-Substituted Piperidine Synthesis

The following table summarizes representative examples of reductive amination reactions to form N-substituted piperidines, highlighting the versatility of the method.

Table 2: Examples of Reductive Amination for N-Substituted Piperidine Synthesis

EntryPiperidine/Amine SourceCarbonyl SourceReducing AgentSolventTemp (°C)Time (h)Yield (%)Ref
1PiperidineBenzaldehydeBorane-PyridineEtOHRT-93[10]
2Piperidine2-NaphthaldehydeBorane-PyridineEtOHRT-95[10]
3PiperidineCinnamaldehydeBorane-PyridineEtOHRT-89[10]
44-Hydroxypiperidine4-ChlorobenzaldehydeBorane-PyridineEtOHRT-94[10]
5N-Boc-piperidin-4-one3,4-DichloroanilineNaBH(OAc)₃CH₂Cl₂RT-75-85
62-Arylpyridinium Saltp-AnisidineHCOOH / Rh-catalystDioxane/H₂O801884[1][11]

Note: The reaction in Entry 6 is a more complex reductive transamination, which involves an in-situ reductive amination step.[1][11]

Reaction Mechanism Visualization

The formation of the N-substituted piperidine proceeds via a two-stage mechanism: formation of an electrophilic iminium ion intermediate, followed by hydride reduction.

G Reductive Amination Mechanism (Secondary Amine) R1 Ketone/Aldehyde (e.g., Piperidone) I1 Hemiaminal R1->I1 + Amine R2 Secondary Amine (e.g., Piperidine) R2->I1 loss_H2O - H₂O I1->loss_H2O I2 Iminium Ion add_H + [H⁻] (from reducing agent) I2->add_H P N-Substituted Piperidine (Tertiary Amine) loss_H2O->I2 add_H->P

Caption: Mechanism of reductive amination with a secondary amine.

References

Application Notes and Protocols for the Purification of (1-Ethylpiperidin-4-yl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Ethylpiperidin-4-yl)acetic acid is a substituted piperidine derivative with applications in pharmaceutical research and development. As with many synthetic organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents that can interfere with subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, including piperidine derivatives and carboxylic acids.[1][2] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

This document provides a detailed protocol for the purification of this compound using single-solvent and two-solvent recrystallization methods. It also includes a framework for data collection and a visual workflow to guide researchers through the process.

Data Presentation

Effective purification requires careful tracking of experimental parameters and outcomes. The following table should be used to record and compare the results of different recrystallization trials.

Trial No. Crude Sample Weight (g) Recrystallization Solvent(s) Solvent Volume (mL) Yield (g) Recovery (%) Initial Purity (%) Final Purity (%) Appearance of Crystals
1
2
3

Experimental Protocols

The following protocols are generalized and may require optimization for specific batches and impurity profiles of this compound.

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid organic compounds.[1]

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • To each tube, add a different polar solvent dropwise at room temperature (e.g., ethanol, methanol, isopropanol, acetonitrile, or water).[1][3]

  • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

  • Heat the test tubes that did not show good solubility at room temperature. If the compound dissolves completely, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[1]

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the compound completely. Using the minimum volume is crucial for a good recovery yield.[1]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.[2][4][5]

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.[2]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[2]

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be found.[1]

1. Solvent System Selection:

  • Identify a "good" solvent in which this compound is highly soluble at room temperature.

  • Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.[2]

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly cloudy. The cloudiness indicates the point of saturation.

  • If necessary, gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect, wash, and dry the crystals as described in the single-solvent method.

Common Challenges:

  • Oiling out: The compound separates as a liquid instead of a solid. This can often be resolved by using a more dilute solution or a different solvent system, and by ensuring a slow cooling rate.[1]

  • Amorphous precipitate: The compound crashes out of solution as a non-crystalline solid. This can be mitigated by slower cooling and scratching the inside of the flask to induce crystallization.

Mandatory Visualization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude Compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration Impurities Present cooling Slow Cooling to Room Temperature dissolve->cooling No Impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.

References

Purifying Piperidine Carboxylic Acids: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of piperidine carboxylic acids is paramount for accurate downstream applications. This document provides detailed application notes and protocols for the purification of this important class of compounds using column chromatography, a fundamental technique for achieving high purity.

Piperidine carboxylic acids are a key structural motif in many active pharmaceutical ingredients. Their purification can be challenging due to their polar nature and amphoteric properties. This guide outlines the principles of using column chromatography for their purification and provides practical experimental protocols.

Principles of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For piperidine carboxylic acids, the choice of stationary and mobile phases is critical to achieve effective separation from impurities. Common stationary phases include silica gel for normal-phase chromatography and C18-functionalized silica for reversed-phase chromatography. The mobile phase is a solvent or a mixture of solvents that flows through the column and carries the sample components.

Experimental Protocols

Below are detailed protocols for the purification of piperidine carboxylic acid derivatives using flash column chromatography and high-performance liquid chromatography (HPLC).

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for the purification of less polar N-substituted piperidine carboxylic acid esters.

Materials:

  • Crude piperidine carboxylic acid derivative

  • Silica gel (100-200 mesh)[1]

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2), Diethyl ether (Et2O), Acetic Acid[2]

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane-Et2O).

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, mix a small amount of silica gel with the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent (e.g., from 9:1 to 8:2 hexane-Et2O) to facilitate the elution of the desired compound.[2]

  • Fraction Collection: Collect the eluent in fractions using collection tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified piperidine carboxylic acid derivative.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the analysis and purification of more polar piperidine carboxylic acids.

Materials:

  • Crude piperidine carboxylic acid

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column[3][4]

  • Solvents: HPLC-grade water, Acetonitrile (ACN), Formic acid or Phosphoric acid[5][6][7]

  • Sample vials

Procedure:

  • Sample Preparation: Dissolve the crude sample in the mobile phase at a known concentration (e.g., 1 mg/mL).[6] Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of water and acetonitrile with 0.1% formic acid.[6] Degas the mobile phase to prevent bubble formation in the HPLC system.

  • Method Setup: Set up the HPLC method, including the flow rate, gradient (if applicable), and detector wavelength (e.g., 255 nm for pyridine-derived compounds).[5]

  • Injection and Separation: Inject the prepared sample onto the column. The separation occurs as the mobile phase flows through the column.

  • Detection and Fraction Collection: The detector will monitor the eluent, and a chromatogram will be generated. If a preparative HPLC system is used, fractions corresponding to the peak of the pure compound can be collected.

  • Post-Purification: Combine the collected fractions and remove the solvents, typically by lyophilization or evaporation under reduced pressure, to obtain the purified product.

Data Presentation

The choice of chromatographic conditions is crucial for successful purification. The following tables summarize various conditions reported for the purification of piperidine carboxylic acids and their derivatives.

Table 1: Normal-Phase Column Chromatography Conditions

Compound TypeStationary PhaseMobile Phase / EluentReference
N-benzyl piperidine estersSilica9:1 to 8:2 hexane-Et2O[2]
N-Boc piperidine estersSilica90:10 to 80:20 hexane-EtOAc[2]
Piperidine carboxylic acidSilica70:30 CH2Cl2-Et2O and 0.5% acetic acid[2]
N-Boc-Piperidine-4-carboxylic acid methyl esterSilica gel (100-200 mesh)2% methanol in chloroform[1]
General piperidine derivativeSilicaPetroleum ether:ethyl acetate=4:1[8]

Table 2: Reversed-Phase HPLC Conditions

| Compound | Column | Mobile Phase | Detection | Reference | | --- | --- | --- | --- | | 4-Pyridinecarboxylic acid isomers | Amaze SC (Mixed-mode) | 5% ACN with 0.1% phosphoric acid | UV 255 nm |[5] | | 1-Piperidinepentanoic acid | Not specified | LC-MS grade water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) | MS |[6] | | 1-Acetylpiperidine-4-carboxylic acid | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified |[7] | | Piperine and Piperidine | Pursuit 5 C18 | Pure methanol | ELSD (for piperidine), DAD (λ = 343 nm for piperine) |[3] | | 4-Methanesulfonyl-piperidine | Atlantis C18 | 0.1% heptafluorobutyric acid in water-acetonitrile (90:10, v/v) | Charged Aerosol Detection (CAD) |[4] |

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of piperidine carboxylic acids using column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Piperidine Carboxylic Acid dissolve Dissolve in Minimal Solvent crude_sample->dissolve load Load onto Column dissolve->load column Packed Column (Stationary Phase) elution Elute with Mobile Phase column->elution fractions Collect Fractions elution->fractions tlc Monitor by TLC/HPLC fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Piperidine Carboxylic Acid evaporate->pure_product

Caption: General workflow for column chromatography purification.

References

Application Note: A Validated HPLC Method for the Quantification of (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Ethylpiperidin-4-yl)acetic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. This application note describes a robust and sensitive analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. Due to the lack of a significant UV chromophore in the target molecule, direct UV detection is challenging. This method overcomes this limitation by derivatizing the analyte with Dansyl Chloride, a fluorescent tagging agent, enabling highly sensitive and selective quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Trifluoroacetic Acid (TFA)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40, v/v) is a suitable starting point. The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detector Wavelengths: Excitation at 340 nm and Emission at 525 nm.

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range.

4. Pre-Column Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Vortex the mixture for 1 minute.

  • Incubate the mixture in a water bath at 60 °C for 45 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The quantitative data for the analytical method validation are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 1.5%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Weighing & Dissolution add_buffer Add Bicarbonate Buffer prep_sample->add_buffer prep_std Standard Weighing & Dilution prep_std->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at 60°C add_dansyl->incubate stop_reaction Stop Reaction (HCl) incubate->stop_reaction filter_sample Filter (0.45 µm) stop_reaction->filter_sample hplc_injection Inject into HPLC filter_sample->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Fluorescence Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship analyte This compound (No Chromophore) derivatization Pre-column Derivatization (Dansyl Chloride) analyte->derivatization Enables Detection hplc Reversed-Phase HPLC derivatization->hplc Separation of Derivatized Analyte detection Fluorescence Detection (High Sensitivity & Selectivity) hplc->detection Detection of Fluorescent Tag quantification Accurate Quantification detection->quantification Data for Calculation

Caption: Logical relationship of the analytical method components.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound. The use of fluorescence detection after derivatization with Dansyl Chloride allows for accurate quantification even at low concentrations. The validation data demonstrates that the method is suitable for its intended purpose and can be readily implemented in a quality control or research laboratory setting. For compounds that may be sensitive to the derivatization conditions, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) could also be considered.

Application Note: UPLC-MS/MS for the Ultrasensitive Detection of Impurities in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine and its derivatives are fundamental structural motifs in a vast number of active pharmaceutical ingredients (APIs). The purity of these compounds is critical to the safety and efficacy of the final drug product. Even trace-level impurities can have unintended pharmacological or toxicological effects. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for impurity analysis due to its exceptional sensitivity, selectivity, and speed. This application note provides a detailed protocol for the detection and quantification of process-related and degradation impurities in piperidine derivatives, using fentanyl as a representative example.

Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of piperidine-containing pharmaceuticals.

Core Requirements

This method provides a robust and sensitive approach for the simultaneous quantification of the API and its potential impurities. The use of UPLC offers high chromatographic resolution and short analysis times, while the tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for trace-level detection.

Experimental Protocols

Sample Preparation

A "dilute and shoot" approach is often sufficient for the analysis of bulk API, ensuring high throughput and minimizing sample preparation variability.

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the piperidine derivative reference standard (e.g., Fentanyl HCl) in methanol.

  • Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions of known impurities (e.g., Norfentanyl, Acetyl Fentanyl, 4-ANPP) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create a calibration curve.

  • Sample Dilution: Dilute test samples of the bulk drug substance with the 50:50 methanol/water mixture to fall within the calibration curve range. A typical concentration for the API in the final sample is 0.5 mg/mL.

  • Final Preparation: Prior to injection, centrifuge all samples and standards at 10,000 rpm for 5 minutes to remove any particulates. Transfer the supernatant to UPLC vials.

UPLC-MS/MS Instrumentation and Conditions
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 150 mm) is commonly used for the separation of fentanyl and its impurities.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.49010
2.00.49010
8.00.41090
8.50.41090
8.60.49010
13.50.49010
  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 4000 V

  • Gas Temperature: 350 °C

  • Gas Flow: 12.0 L/min

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the parent compound and each potential impurity.

Data Presentation

The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of fentanyl and its related impurities. This data is compiled from various studies and represents typical performance characteristics.

Table 1: MRM Transitions for Fentanyl and Related Impurities

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fentanyl337.2188.2
Norfentanyl233.284.1
Acetyl Fentanyl323.2188.2
4-ANPP (despropionyl fentanyl)247.2105.1
Fentanyl N-oxide353.2188.2
Butyryl Fentanyl351.2188.2

Table 2: Quantitative Performance Data for Fentanyl and Impurities

CompoundLinearity RangeLODLOQ
Fentanyl0.1 - 50 ng/mL[2]>0.998[2]0.5 ng/mL[3]1.0 ng/mL[3]
Norfentanyl0.1 - 50 ng/mL[2]>0.998[2]0.5 ng/mL[3]1.0 ng/mL[3]
Acetyl Fentanyl1 - 50 ng/mL[3]>0.99[3]0.5 ng/mL[3]1.0 ng/mL[3]
4-ANPP (despropionyl fentanyl)1 - 50 ng/mL>0.990.5 ng/mL1.0 ng/mL
Butyryl Fentanyl1 - 50 ng/mL[3]>0.99[3]0.5 ng/mL[3]1.0 ng/mL[3]
Fentanyl Degradants (general)->0.996[4]0.08 µg/mL[4]-

Note: Linearity ranges, LODs, and LOQs can vary depending on the specific instrumentation, matrix, and validation protocol. The data presented here are representative examples from the literature.

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Bulk Drug Substance weigh Accurate Weighing start->weigh dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Dilute with 50:50 Methanol/Water dissolve->dilute centrifuge Centrifuge (10,000 rpm) dilute->centrifuge transfer Transfer to UPLC Vial centrifuge->transfer inject Inject into UPLC transfer->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM Mode) ionize->detect process Peak Integration & Quantification detect->process report Impurity Profiling Report process->report

Caption: Experimental workflow for impurity analysis by UPLC-MS/MS.

References

The Versatility of the (1-Ethylpiperidin-4-yl)acetic Acid Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The (1-Ethylpiperidin-4-yl)acetic acid scaffold has emerged as a privileged fragment in contemporary drug design, offering a versatile platform for the development of novel therapeutics across a range of disease areas. Its unique structural features, combining a basic nitrogen center with a flexible acetic acid side chain, allow for tailored interactions with various biological targets, leading to potent and selective modulators of enzyme and receptor functions. This application note delves into the utility of this fragment, highlighting its incorporation into potent kinase inhibitors and other therapeutic agents, and provides detailed protocols for the synthesis and evaluation of its derivatives.

The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1][2] The addition of an N-ethyl group and a 4-acetic acid substituent provides a key building block for creating compounds with desirable pharmacokinetic and pharmacodynamic properties. Researchers have successfully utilized this fragment to develop inhibitors for challenging targets, including spleen tyrosine kinase (SYK) and Janus kinases (JAK), which are implicated in various inflammatory diseases and hematological malignancies.

Application in Kinase Inhibition: The Case of Cerdulatinib

A prominent example showcasing the potential of a related piperidine structure is the investigational drug cerdulatinib . This molecule, which incorporates a 1-ethylpiperazine moiety that shares structural similarities with the (1-Ethylpiperidin-4-yl) fragment, is a potent dual inhibitor of spleen tyrosine kinase (SYK) and Janus kinases (JAK).[3][4] Cerdulatinib is currently under investigation for the treatment of certain B-cell malignancies.[4]

The mechanism of action of cerdulatinib involves the simultaneous blockade of the B-cell receptor (BCR) signaling pathway, through SYK inhibition, and cytokine-mediated signaling pathways, through JAK inhibition.[3][5] This dual inhibition is crucial for disrupting the survival and proliferation signals in malignant B-cells.

Quantitative Data: Inhibitory Activity of Cerdulatinib

The following table summarizes the in vitro inhibitory activity of cerdulatinib against various kinases, demonstrating its potency and selectivity profile.

Kinase TargetIC50 (nM)Reference
SYK32[3]
JAK113[3]
JAK228[3]
JAK38[3]
TYK212[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for direct derivatives of this compound as kinase inhibitors is limited in publicly available literature, studies on related N-substituted piperidine acetamides reveal important trends. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives targeting sigma receptors, substitutions on the phenylacetamide aromatic ring significantly influenced binding affinity.[6] Specifically, 3-substituted compounds generally displayed higher affinity compared to their 2- or 4-substituted counterparts.[6] This highlights the sensitivity of the binding pocket to the spatial arrangement of substituents, a principle that can be extrapolated to the design of kinase inhibitors incorporating the this compound fragment. The ethyl group on the piperidine nitrogen can be crucial for establishing favorable interactions within the binding site or for fine-tuning the physicochemical properties of the molecule.

Experimental Protocols

Synthesis of (1-Ethylpiperidin-4-yl)acetamide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound, a key step in creating a library of compounds for screening.

General Procedure for Amide Coupling:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound coupling Amide Coupling start->coupling purification Purification coupling->purification product Amide Library purification->product screening In Vitro Kinase Assay product->screening Test Compounds ic50 IC50 Determination screening->ic50 sar SAR Analysis ic50->sar

Figure 1. General workflow for the synthesis and evaluation of (1-Ethylpiperidin-4-yl)acetamide derivatives.
In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a derivative of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO only).

    • Add the kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the product formation (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.[1]

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Plate Setup (Compound, Kinase) compound_prep->plate_setup reagent_prep Reagent Preparation reagent_prep->plate_setup incubation1 Pre-incubation plate_setup->incubation1 reaction_start Add Substrate/ATP incubation1->reaction_start incubation2 Reaction Incubation reaction_start->incubation2 detection Add Detection Reagent incubation2->detection read_plate Read Signal detection->read_plate data_plot Plot Data read_plate->data_plot ic50_calc IC50 Calculation data_plot->ic50_calc

Figure 2. Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Modulation

The this compound fragment, when incorporated into molecules like cerdulatinib, can modulate complex signaling cascades. The dual inhibition of SYK and JAK by cerdulatinib impacts pathways crucial for B-cell survival and proliferation.

// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytokineR [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SYK [label="SYK", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; BTK [label="BTK"]; PLCg2 [label="PLCγ2"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; Cerdulatinib [label="Cerdulatinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"];

// Edges BCR -> SYK; CytokineR -> JAK; SYK -> BTK; SYK -> PLCg2; JAK -> STAT; BTK -> Proliferation; PLCg2 -> Proliferation; STAT -> Nucleus [label="Transcription"]; Nucleus -> Proliferation;

Cerdulatinib -> SYK [arrowhead=tee, color="#EA4335", style=dashed]; Cerdulatinib -> JAK [arrowhead=tee, color="#EA4335", style=dashed]; } .dot

Figure 3. Simplified signaling pathway showing the dual inhibitory action of Cerdulatinib on SYK and JAK.

As illustrated, activation of the B-cell receptor leads to the recruitment and activation of SYK, which in turn activates downstream effectors like Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2), promoting cell proliferation and survival.[5] Concurrently, cytokine binding to their receptors activates JAKs, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[7] Activated STATs translocate to the nucleus and regulate the expression of genes involved in cell survival. Cerdulatinib effectively blocks both of these pro-survival pathways.

Conclusion

The this compound fragment represents a valuable building block in the design of novel therapeutic agents. Its successful, albeit modified, incorporation into kinase inhibitors like cerdulatinib underscores its potential for generating potent and selective drug candidates. The synthetic and screening protocols provided herein offer a framework for researchers to explore the chemical space around this versatile scaffold and to develop new molecules with improved therapeutic profiles for a variety of diseases. Further exploration of the structure-activity relationships of direct derivatives of this compound is warranted to fully exploit the potential of this promising fragment.

References

Application Notes and Protocols for Piperidine Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine derivatives represent a significant class of compounds in the field of neuroscience, particularly in the development of therapeutics for neurological disorders such as Alzheimer's disease. While direct research on (1-Ethylpiperidin-4-yl)acetic acid is limited in publicly available literature, the broader family of piperidine-containing molecules has been extensively studied. Many of these compounds exhibit potent activity as acetylcholinesterase (AChE) inhibitors. This document provides an overview of the application of piperidine derivatives as AChE inhibitors, their mechanism of action, relevant quantitative data from studies on analogous compounds, and detailed experimental protocols for their evaluation.

The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic signaling.[2][3] Donepezil, a well-known drug for the treatment of Alzheimer's disease, features a piperidine moiety and functions as a selective and reversible inhibitor of AChE.[2][4][5][6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism by which many piperidine derivatives exert their therapeutic effect in neurological disorders is through the inhibition of acetylcholinesterase. In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly broken down by AChE. In Alzheimer's disease, there is a deficit in acetylcholine. AChE inhibitors block the action of AChE, leading to an accumulation of acetylcholine in the synaptic cleft, which helps to compensate for the loss of cholinergic neurons and improve cognitive function.[2][3]

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) presynaptic->ChAT synthesis ACh_vesicle ACh Vesicles ChAT->ACh_vesicle packaging ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptors ACh_released->ACh_receptor Binding AChE->presynaptic Choline reuptake Piperidine_Derivative This compound (or analogue) Piperidine_Derivative->AChE Inhibition Signal_Transduction Signal Transduction (Cognitive Function) ACh_receptor->Signal_Transduction

Caption: Cholinergic Synapse and the Action of AChE Inhibitors.

Quantitative Data: In Vitro Inhibitory Activity of Piperidine Derivatives

The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of several piperidine derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID/ReferenceTarget EnzymeIC50 Value (nM)Selectivity (BuChE/AChE)
13e (E2020) [7]AChE5.71250
BuChE7125
Compound 21 [8]AChE0.5618000
BuChE10080
Compound 5k [9]AChE2.13~38
BuChE80.9
Compound 5h [9]AChE6.83-
Compound 28 [10]AChE410-
Compound 20 [10]AChE5940-
Compound 3g [11]AChE4320-
Compound 3j [11]BuChE1270-
Compound 5c [12]eeAChE500-
Compound 7c [12]eeAChE35600-
eqBuChE2500
Compound 4d [1]AChE73.07% inhibition at 1 µM-

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to determine AChE activity.

Ellmans_Method_Workflow start Start prepare_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - DTNB Solution - Acetylthiocholine Iodide (ATCI) - Test Compound Solutions start->prepare_reagents plate_setup Pipette into 96-well plate: - Buffer - AChE Solution - Test Compound (or vehicle) prepare_reagents->plate_setup preincubation Pre-incubate at 37°C for 15 min plate_setup->preincubation add_dtnb Add DTNB Solution preincubation->add_dtnb initiate_reaction Initiate Reaction: Add ATCI Solution add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic mode for 5 min) initiate_reaction->measure_absorbance calculate_inhibition Calculate Percentage Inhibition: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100 measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value from Dose-Response Curve calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for Ellman's Method.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE solution: Prepare a stock solution of acetylcholinesterase from electric eel (Electrophorus electricus) in phosphate buffer. The final concentration in the well is typically 0.02-0.05 U/mL.

    • DTNB (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.

    • ATCI (Substrate): 10 mM acetylthiocholine iodide in phosphate buffer.

    • Test Compounds: Prepare stock solutions of this compound or its analogues in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the vehicle.

    • Add 140 µL of phosphate buffer and 20 µL of the AChE solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution.

    • Immediately measure the change in absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each concentration of the test compound and the control.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Scopolamine-Induced Amnesia Model in Mice

This model is used to evaluate the potential of compounds to reverse cognitive deficits.

Methodology:

  • Animals: Use male Swiss mice weighing 25-30 g. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • Divide the mice into groups: Vehicle control, Scopolamine control, Positive control (e.g., Donepezil), and Test compound groups (various doses).

    • Administer the test compound or Donepezil intraperitoneally (i.p.) or orally (p.o.).

    • After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control to induce amnesia.

  • Behavioral Testing (e.g., Morris Water Maze):

    • After 30 minutes of scopolamine administration, begin the behavioral test.

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for a set number of days.

    • Probe Trial: On the final day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Compare the time spent in the target quadrant between the different groups. A significant increase in time spent in the target quadrant for the test compound group compared to the scopolamine control group indicates a reversal of amnesia.

General Synthetic Approach for Piperidine Derivatives

The synthesis of piperidine derivatives often involves multi-step reactions. A common strategy for N-substituted piperidines involves the alkylation of a piperidine precursor. For compounds like this compound, a plausible route could start from a 4-substituted piperidine.

Synthesis_Workflow start Start starting_material Piperidine-4-yl Acetic Acid Derivative (e.g., ethyl ester) start->starting_material n_alkylation N-Alkylation with an Ethylating Agent (e.g., Ethyl Bromide) starting_material->n_alkylation intermediate Ethyl (1-Ethylpiperidin-4-yl)acetate n_alkylation->intermediate hydrolysis Ester Hydrolysis (Acidic or Basic Conditions) intermediate->hydrolysis final_product This compound hydrolysis->final_product purification Purification (e.g., Chromatography, Recrystallization) final_product->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization end End characterization->end

Caption: A General Synthetic Workflow.

Conclusion

Piperidine derivatives are a cornerstone in the development of treatments for neurological disorders, particularly Alzheimer's disease, primarily through their action as acetylcholinesterase inhibitors. The data on related compounds and the established protocols for their evaluation provide a strong foundation for the investigation of novel piperidine-based molecules like this compound. The methodologies outlined in this document can guide researchers in the systematic evaluation of such compounds, from in vitro enzyme inhibition to in vivo efficacy, ultimately contributing to the discovery of new and improved therapies for debilitating neurological conditions.

References

Application Notes and Protocols for (1-Ethylpiperidin-4-yl)acetic acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-4-yl)acetic acid is a piperidine derivative. The piperidine scaffold is a common structural motif in many pharmaceuticals and biologically active molecules, exhibiting a wide range of activities including anticancer, antiviral, and neuroprotective effects.[1][2][3] Given the novelty of this specific compound and the absence of established biological targets in publicly available literature, a primary and crucial step in its characterization is to assess its general effect on cell viability and cytotoxicity.[1]

These application notes provide a detailed protocol for an initial cell-based screening assay to determine the cytotoxic potential of this compound against a selected cancer cell line. This foundational assay is essential for determining the concentration range for subsequent, more specific functional assays and for identifying a potential therapeutic window. The protocol described here utilizes the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[3]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details the steps for determining the in vitro cytotoxicity of this compound using the SRB assay.

1. Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundVariesVaries
Human cancer cell line (e.g., A549, MCF-7)ATCCVaries
Fetal Bovine Serum (FBS)Gibco26140079
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Sulforhodamine B (SRB)Sigma-AldrichS9012
Trichloroacetic acid (TCA)Sigma-AldrichT6399
Tris baseSigma-AldrichT1503
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
96-well cell culture platesCorning3599

2. Cell Culture

  • Maintain the chosen human cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

3. Assay Procedure

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

4. Data Analysis

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizations

Experimental Workflow

G SRB Cytotoxicity Assay Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Staining and Measurement cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of This compound B->C D Treat cells and incubate for 48-72h C->D E Fix cells with TCA D->E F Stain with SRB E->F G Solubilize dye with Tris buffer F->G H Read absorbance at 510 nm G->H I Calculate % cell viability H->I J Determine GI50 value I->J

Caption: Workflow for the SRB cytotoxicity assay.

Hypothetical Signaling Pathway

While the specific target of this compound is unknown, compounds with similar structures have been noted to interact with neurotransmitter receptors.[4] The following diagram illustrates a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), a common target for such compounds. This serves as a potential avenue for future investigation should the initial cytotoxicity screen warrant further study.

G Hypothetical GPCR Signaling Pathway cluster_0 cluster_1 cluster_2 Compound This compound GPCR G-Protein Coupled Receptor (Hypothetical Target) Compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Kinase_Cascade->Cellular_Response Regulation

Caption: A hypothetical GPCR signaling pathway.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the SRB assay.

Concentration (µM)Mean Absorbance (510 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.220.0797.6
11.150.0992.0
100.880.0670.4
500.610.0548.8
1000.350.0428.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

References

Application Notes and Protocols for the Esterification of (1-Ethylpiperidin-4-yl)acetic acid for Pro-drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Ethylpiperidin-4-yl)acetic acid is a molecule of interest in medicinal chemistry, featuring a carboxylic acid group that is a prime candidate for pro-drug modification. Carboxylic acids are often polar and exist in an ionized state at physiological pH, which can limit their ability to cross cellular membranes and may reduce oral bioavailability.[1][2] Esterification of the carboxylic acid moiety is a widely employed pro-drug strategy to mask this polar group, thereby increasing lipophilicity and enhancing the drug's absorption characteristics.[3][4] Once absorbed, the ester pro-drug is designed to be hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues, releasing the active parent carboxylic acid at the target site.[5][6] This document provides detailed application notes and experimental protocols for the synthesis of ester pro-drugs of this compound.

General Principles of Ester Pro-drug Synthesis

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. For pro-drug synthesis, the choice of the alcohol component is critical as it influences the physicochemical properties (e.g., solubility, lipophilicity) and the rate of in vivo hydrolysis of the resulting ester. Simple alkyl esters (e.g., methyl, ethyl) are common starting points for evaluating the pro-drug approach.

Several methods can be employed for the esterification of this compound:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7] The reaction is reversible, and driving it to completion often requires removing the water formed during the reaction.[8]

  • Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with a catalyst such as 4-dimethylaminopyridine (DMAP), facilitate the formation of the ester bond under mild conditions.[9] This method is particularly useful for more complex or sensitive substrates.

  • Lewis Acid Catalysis: Various Lewis acids, such as zirconium(IV) chloride oxide (ZrOCl₂·8H₂O), have been shown to be efficient catalysts for esterification, sometimes allowing for equimolar amounts of reactants and milder reaction conditions.[8]

The tertiary amine of the piperidine ring in this compound can be protonated under strongly acidic conditions, which may influence the reaction. Therefore, careful selection of the reaction conditions is necessary.

Experimental Protocols

This section details two common protocols for the synthesis of an ethyl ester pro-drug of this compound, a representative example for pro-drug development.

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol describes a straightforward method using a strong acid catalyst and an excess of the alcohol, which also serves as the solvent.

Materials:

  • This compound (MW: 171.24 g/mol )

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.71 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 DCM:Methanol mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL).

    • Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Check the pH to ensure it is basic (pH ~8-9).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl (1-ethylpiperidin-4-yl)acetate.

    • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: EDCI/DMAP Coupling for Esterification

This protocol utilizes a carbodiimide coupling agent and is performed under milder, non-acidic conditions, which can be advantageous for sensitive substrates.

Materials:

  • This compound (MW: 171.24 g/mol )

  • Anhydrous Ethanol (EtOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.71 g, 10 mmol), anhydrous dichloromethane (40 mL), and anhydrous ethanol (0.69 mL, 12 mmol).

  • Reagent Addition: Add 4-dimethylaminopyridine (0.12 g, 1 mmol) to the mixture. Cool the flask to 0 °C in an ice bath.

  • Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.30 g, 12 mmol) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water (30 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude ester by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated ethyl (1-ethylpiperidin-4-yl)acetate using appropriate analytical techniques (NMR, MS).

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesis of ethyl (1-ethylpiperidin-4-yl)acetate, the pro-drug of this compound.

Table 1: Comparison of Esterification Methods

ParameterProtocol 1 (Fischer Esterification)Protocol 2 (EDCI/DMAP Coupling)
Reaction Time 4 - 6 hours12 - 18 hours
Reaction Temperature ~78 °C (Reflux)0 °C to Room Temperature
Typical Yield 75 - 85%80 - 95%
Purity (crude) 80 - 90%85 - 95%
Key Reagents H₂SO₄, Excess EtOHEDCI, DMAP, EtOH
Advantages Inexpensive reagents, simple setupMild conditions, high yields
Disadvantages Harsh acidic conditions, requires excess alcoholMore expensive reagents, urea by-product

Table 2: Characterization Data for Ethyl (1-ethylpiperidin-4-yl)acetate

PropertyValue
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, 2H), 2.85 (m, 2H), 2.40 (q, 2H), 2.20 (d, 2H), 1.95 (m, 2H), 1.70 (m, 1H), 1.55 (m, 2H), 1.25 (t, 3H), 1.08 (t, 3H)
Purity (by HPLC) >98%

Visualizations

The following diagrams illustrate the pro-drug activation pathway and the experimental workflow for the synthesis.

pro_drug_activation Prodrug Ethyl (1-ethylpiperidin-4-yl)acetate (Pro-drug, Lipophilic) Absorption GI Tract Absorption Prodrug->Absorption Oral Administration ActiveDrug This compound (Active Drug, Hydrophilic) Systemic Systemic Circulation Absorption->Systemic Increased Permeability Systemic->ActiveDrug Esterase-mediated Hydrolysis

Caption: Pro-drug activation pathway.

esterification_workflow cluster_start Starting Materials cluster_reaction Esterification Reaction cluster_process Processing & Purification cluster_end Final Product Start_Acid This compound Reaction Choose Protocol: 1. Fischer (H₂SO₄, Reflux) 2. Coupling (EDCI/DMAP, RT) Start_Acid->Reaction Start_Alcohol Ethanol Start_Alcohol->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product Ethyl (1-ethylpiperidin-4-yl)acetate Purify->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Experimental workflow for pro-drug synthesis.

References

Synthesis of Novel Bioactive Derivatives from the (1-Ethylpiperidin-4-yl)acetic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel amide and ester derivatives starting from the (1-Ethylpiperidin-4-yl)acetic acid scaffold. This scaffold is a valuable starting point for the development of new chemical entities with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies and are intended to be adapted and optimized by researchers in a laboratory setting.

Introduction

The piperidine moiety is a ubiquitous structural motif found in a vast array of FDA-approved drugs and biologically active natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. This compound offers a versatile platform for chemical derivatization, primarily through modifications of its carboxylic acid functional group to generate amides and esters. These derivatives can be screened for a variety of biological activities, including the modulation of ion channels and G-protein coupled receptors (GPCRs).

Data Presentation: Synthetic Derivative Library

The following table summarizes a representative library of potential amide and ester derivatives synthesized from this compound, along with expected, plausible quantitative data based on typical reaction efficiencies for the described protocols.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Synthetic ProtocolCoupling/CatalystTypical Reaction Time (h)Expected Yield (%)Expected Purity (%)
N-Benzyl-2-(1-ethylpiperidin-4-yl)acetamideC₁₆H₂₄N₂O260.38Amide CouplingHATU/DIPEA4-685-95>95
2-(1-Ethylpiperidin-4-yl)-N-(4-fluorophenyl)acetamideC₁₅H₂₁FN₂O278.34Amide CouplingEDC/HOBt12-1875-85>95
N-(2-Hydroxyethyl)-2-(1-ethylpiperidin-4-yl)acetamideC₁₁H₂₂N₂O₂214.31Amide CouplingT3P2-480-90>95
Benzyl (1-ethylpiperidin-4-yl)acetateC₁₆H₂₃NO₂261.36Fischer EsterificationH₂SO₄ (catalytic)12-2460-75>90
Ethyl (1-ethylpiperidin-4-yl)acetateC₁₁H₂₁NO₂199.29Fischer EsterificationH₂SO₄ (catalytic)12-2465-80>90

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl Amide Derivatives via Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives from this compound and a primary or secondary amine using common coupling reagents.

Materials:

  • This compound

  • Amine (e.g., Benzylamine, 4-Fluoroaniline, Ethanolamine)

  • Coupling Reagent (e.g., HATU, EDC/HOBt, T3P)

  • Base (e.g., DIPEA, Triethylamine)

  • Anhydrous Solvent (e.g., DMF, DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes, DCM/Methanol)

Procedure using HATU/DIPEA:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.

Procedure using EDC/HOBt:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1-0.5 M).

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Follow steps 5-8 from the HATU/DIPEA procedure for workup and purification.

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

This protocol outlines the synthesis of ester derivatives from this compound and an alcohol using a catalytic amount of strong acid.

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol, Ethanol) - often used as the solvent

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation under reduced pressure to yield the desired ester derivative.

Visualization of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of novel derivatives from the this compound scaffold.

Caption: General workflow for synthesis and characterization.

Potential Signaling Pathway: TRPA1 Ion Channel Modulation

Recent studies have shown that piperidine carboxamides can act as potent modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is a key player in pain, itch, and neurogenic inflammation.[1][2] The synthesized amide derivatives could potentially interact with this channel.

TRPA1_Signaling Ligand Piperidine Amide Derivative TRPA1 TRPA1 Ion Channel Ligand->TRPA1 Binds to Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Channel Opening Cell_Response Cellular Response (e.g., Nociceptor Activation) Ca_Influx->Cell_Response Triggers

Caption: Potential modulation of the TRPA1 ion channel.

General GPCR Signaling Cascade

Piperidine-containing compounds are known to interact with various G-protein coupled receptors (GPCRs).[3] The synthesized derivatives could potentially act as agonists or antagonists at these receptors, initiating a downstream signaling cascade.

GPCR_Signaling Ligand Piperidine Derivative GPCR GPCR Ligand->GPCR Binds to Receptor G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: General G-protein coupled receptor signaling cascade.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (1-Ethylpiperidin-4-yl)acetic acid, a valuable building block in pharmaceutical development. Two primary synthetic routes are presented, offering flexibility based on starting material availability and process scalability considerations. All quantitative data is summarized in tables for clear comparison, and detailed experimental protocols are provided.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a substituted piperidine ring, is a common motif in centrally acting agents and other therapeutic compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines two distinct and viable synthetic pathways, detailing the necessary reagents, conditions, and expected outcomes for large-scale production.

Synthetic Route A: From 4-Pyridineacetic Acid

This route commences with the readily available 4-Pyridineacetic Acid and proceeds through hydrogenation of the pyridine ring, followed by N-ethylation of the resulting piperidine derivative.

Overall Reaction Scheme:

Logical Workflow for Synthetic Route A

Synthetic_Route_A A 4-Pyridineacetic Acid Hydrochloride B Hydrogenation A->B PtO2, Acetic Acid, H2 (50 psi) C (Piperidin-4-yl)acetic Acid Hydrochloride B->C D N-Ethylation (Reductive Amination) C->D Acetaldehyde, NaBH(OAc)3, DCE E This compound D->E

Caption: Synthetic pathway for this compound starting from 4-Pyridineacetic Acid.

Experimental Protocols for Route A

Step 1: Synthesis of (Piperidin-4-yl)acetic Acid Hydrochloride

This step involves the catalytic hydrogenation of 4-Pyridineacetic Acid Hydrochloride to saturate the pyridine ring.

  • Protocol:

    • To a high-pressure reaction vessel, add 4-Pyridineacetic acid hydrochloride (1.0 eq) and Platinum(IV) oxide (PtO₂, 0.015 eq).

    • Add acetic acid as the solvent (approx. 6 mL per gram of starting material).

    • Seal the vessel and hydrogenate the mixture at 50 psi of hydrogen gas.

    • Maintain the reaction at room temperature with vigorous stirring until hydrogen uptake ceases.

    • Upon completion, carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain a semi-solid.

    • Triturate the residue with diethyl ether to induce precipitation.

    • Collect the solid by filtration, wash with diethyl ether and n-hexane, and dry under vacuum to yield (Piperidin-4-yl)acetic acid hydrochloride as a white powder.[1]

Step 2: Synthesis of this compound

This final step is achieved through reductive amination of the secondary amine with acetaldehyde.

  • Protocol:

    • Suspend (Piperidin-4-yl)acetic acid hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add acetaldehyde (1.5 eq) to the suspension.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography to obtain this compound.

Quantitative Data for Route A
StepProductStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1(Piperidin-4-yl)acetic Acid HCl4-Pyridineacetic Acid HClPtO₂, H₂Acetic AcidRoom Temp.12-24~100>98
2This compound(Piperidin-4-yl)acetic Acid HClAcetaldehyde, NaBH(OAc)₃DCERoom Temp.12-1885-95>98

Synthetic Route B: From N-Boc-4-piperidone

This alternative route begins with the commercially available N-Boc-4-piperidone and involves a Wittig-Horner reaction to introduce the acetic acid moiety, followed by deprotection, N-ethylation, and final hydrolysis.

Overall Reaction Scheme:

Logical Workflow for Synthetic Route B

Synthetic_Route_B A N-Boc-4-piperidone B Wittig-Horner Reaction A->B Triethyl phosphonoacetate, NaH, THF C Ethyl (1-Boc-piperidin-4-ylidene)acetate B->C D Hydrogenation C->D H2, Pd/C, EtOH E Ethyl (1-Boc-piperidin-4-yl)acetate D->E F Deprotection E->F TFA or HCl in Dioxane G Ethyl (piperidin-4-yl)acetate F->G H N-Ethylation G->H Ethyl bromide, K2CO3, DMF I Ethyl (1-ethylpiperidin-4-yl)acetate H->I J Hydrolysis I->J NaOH, EtOH/H2O K This compound J->K

Caption: Multi-step synthesis of this compound starting from N-Boc-4-piperidone.

Experimental Protocols for Route B

Step 1: Synthesis of Ethyl (1-Boc-piperidin-4-ylidene)acetate

This step utilizes a Wittig-Horner reaction to form the carbon-carbon double bond.

  • Protocol:

    • In a dry, nitrogen-purged reactor, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 1 hour after the addition is complete.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Ethyl (1-Boc-piperidin-4-ylidene)acetate.

Step 2: Synthesis of Ethyl (1-Boc-piperidin-4-yl)acetate

The double bond is reduced via catalytic hydrogenation.

  • Protocol:

    • Dissolve Ethyl (1-Boc-piperidin-4-ylidene)acetate (1.0 eq) in ethanol.

    • Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

    • Hydrogenate the mixture in a high-pressure reactor at 50-60 psi of hydrogen gas at room temperature until the reaction is complete.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain Ethyl (1-Boc-piperidin-4-yl)acetate.

Step 3: Synthesis of Ethyl (piperidin-4-yl)acetate

Removal of the Boc protecting group is achieved under acidic conditions.

  • Protocol:

    • Dissolve Ethyl (1-Boc-piperidin-4-yl)acetate (1.0 eq) in dichloromethane (DCM) or dioxane.

    • Add trifluoroacetic acid (TFA, 4-5 eq) or a 4M solution of HCl in dioxane dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give Ethyl (piperidin-4-yl)acetate.

Step 4: Synthesis of Ethyl (1-ethylpiperidin-4-yl)acetate

The secondary amine is ethylated using an alkyl halide.

  • Protocol:

    • Dissolve Ethyl (piperidin-4-yl)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Add ethyl bromide (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. For less reactive ethylating agents, heating to 50-70 °C may be required.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Ethyl (1-ethylpiperidin-4-yl)acetate.

Step 5: Synthesis of this compound

The final step is the saponification of the ethyl ester.

  • Protocol:

    • Dissolve Ethyl (1-ethylpiperidin-4-yl)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.[2][3]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to 5-6 with concentrated hydrochloric acid.

    • Extract the product into a suitable organic solvent such as dichloromethane or a mixture of chloroform and isopropanol.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

Quantitative Data for Route B
StepProductStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Ethyl (1-Boc-piperidin-4-ylidene)acetateN-Boc-4-piperidoneTriethyl phosphonoacetate, NaHTHF0 to RT12-1680-90>95
2Ethyl (1-Boc-piperidin-4-yl)acetateEthyl (1-Boc-piperidin-4-ylidene)acetateH₂, Pd/CEthanolRoom Temp.4-8>95>98
3Ethyl (piperidin-4-yl)acetateEthyl (1-Boc-piperidin-4-yl)acetateTFA or HClDCM or Dioxane0 to RT2-4>90>97
4Ethyl (1-ethylpiperidin-4-yl)acetateEthyl (piperidin-4-yl)acetateEthyl bromide, K₂CO₃DMFRT to 7012-2485-95>98
5This compoundEthyl (1-ethylpiperidin-4-yl)acetateNaOHEtOH/H₂OReflux2-490-98>99

Safety and Handling Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Platinum(IV) Oxide (PtO₂): Flammable solid, handle with care.

  • Hydrogen Gas (H₂): Highly flammable and explosive. Use in a well-ventilated area with appropriate safety measures for high-pressure reactions.

  • Ethyl Bromide: Volatile and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Acetaldehyde: Flammable and volatile. Handle in a well-ventilated fume hood.

  • Strong Acids and Bases (HCl, TFA, NaOH): Corrosive. Wear appropriate personal protective equipment, including gloves and safety glasses.

Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. All reactions should be carried out in a well-ventilated fume hood by trained personnel.

Conclusion

Both synthetic routes presented offer viable and scalable methods for the production of this compound. Route A is more convergent, with fewer steps from a commercially available starting material. Route B provides a more modular approach, allowing for the synthesis of various analogues by modifying the reagents in the Wittig-Horner and N-alkylation steps. The choice of route will depend on factors such as the cost and availability of starting materials, equipment capabilities, and the desired scale of production. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in the efficient synthesis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1-Ethylpiperidin-4-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process starting from a commercially available piperidine derivative. The first step is the N-ethylation of a suitable precursor, such as ethyl piperidin-4-ylacetate. The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: What are the critical factors influencing the yield of the N-ethylation step?

A2: The key factors impacting the N-ethylation yield include the choice of ethylating agent, the base, the solvent, and the reaction temperature. Using a more reactive ethylating agent like ethyl iodide or ethyl bromide is generally preferred over ethyl chloride.[1][2] The base is crucial for neutralizing the acid generated during the reaction, and a non-nucleophilic base like potassium carbonate or triethylamine is often employed to prevent side reactions.[1] The solvent should be inert and able to dissolve the reactants; common choices include acetonitrile and DMF.[1][2]

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct during N-ethylation?

A3: Formation of the quaternary ammonium salt, a common byproduct of over-alkylation, can be minimized by carefully controlling the stoichiometry of the reactants.[2] Using a slight excess of the piperidine starting material relative to the ethylating agent is advisable. Additionally, slow, dropwise addition of the ethylating agent can help maintain a low local concentration, further reducing the likelihood of a second ethylation.[2]

Q4: What are the recommended conditions for the hydrolysis of the ethyl ester?

A4: The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions. A solution of sodium hydroxide or potassium hydroxide in a mixture of water and a miscible organic solvent, such as ethanol or methanol, is commonly used. The reaction is often heated to reflux to ensure complete conversion. Subsequent acidification is necessary to protonate the carboxylate and isolate the final product.

Q5: I am having difficulty purifying the final product. What are some common purification challenges and their solutions?

A5: Purification of this compound can be challenging due to its zwitterionic nature at certain pH values, which can affect its solubility. If the product is contaminated with unreacted starting material or byproducts, column chromatography on silica gel may be employed. However, the polarity of the product may require a polar eluent system, such as a mixture of dichloromethane and methanol with a small amount of acetic acid or ammonia to improve peak shape. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guides

Problem 1: Low Yield in N-Ethylation Step
Potential Cause Troubleshooting Suggestion Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.N-alkylation reactions can sometimes be slow, especially with less reactive alkylating agents.
Poor Quality Reagents Ensure that the piperidine starting material, ethylating agent, and solvent are pure and anhydrous.Moisture and impurities can interfere with the reaction and lead to the formation of side products.
Suboptimal Base If using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate or triethylamine.[1]The base must be strong enough to effectively neutralize the acid formed during the reaction, which can otherwise protonate and deactivate the starting piperidine.[1]
Choice of Ethylating Agent If using ethyl chloride, consider switching to ethyl bromide or ethyl iodide.The reactivity of alkyl halides follows the trend I > Br > Cl. A more reactive halide will increase the reaction rate.[1]
Problem 2: Formation of Multiple Products in N-Ethylation
Potential Cause Troubleshooting Suggestion Rationale
Over-alkylation Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) and add the ethylating agent slowly and dropwise.This minimizes the concentration of the ethylating agent at any given time, reducing the probability of the desired N-ethylated product reacting again to form the quaternary ammonium salt.[2]
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions. Avoid solvents that can react with the base or the ethylating agent.For example, using an alcohol as a solvent with a strong base could lead to the formation of alkoxides, which can participate in side reactions.
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
Potential Cause Troubleshooting Suggestion Rationale
Insufficient Base Use a sufficient molar excess of the base (e.g., 2-3 equivalents) to ensure complete saponification of the ester.The hydrolysis reaction consumes one equivalent of base per mole of ester. An excess ensures the reaction goes to completion.
Inadequate Reaction Time or Temperature Ensure the reaction is heated to reflux for a sufficient period. Monitor the disappearance of the starting material by TLC.Ester hydrolysis is often slow at room temperature and requires elevated temperatures to proceed at a reasonable rate.
Phase Transfer Issues If the ester is not fully soluble in the aqueous base, add a co-solvent like ethanol or THF to create a homogeneous solution.Improved mixing of the reactants will increase the reaction rate.

Data Presentation

Table 1: Representative Conditions for N-Ethylation of Piperidine Derivatives

Starting Material Ethylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl piperidin-4-ylacetateEthyl bromideK₂CO₃AcetonitrileReflux12~85-95Adapted from[1]
Ethyl piperidin-4-ylacetateEthyl iodideTriethylamineDMF2524~90-98Adapted from[2]
Piperidin-4-oneEthyl bromideNa₂CO₃Acetonitrile8516~62 (for 1-ethyl-4-piperidone)[2]

Table 2: Representative Conditions for Ester Hydrolysis

Starting Material Base Solvent Temperature (°C) Time (h) Yield (%)
Ethyl (1-ethylpiperidin-4-yl)acetateNaOHEthanol/H₂OReflux4>95
Ethyl (1-ethylpiperidin-4-yl)acetateKOHMethanol/H₂OReflux6>95

Experimental Protocols

Protocol 1: Synthesis of Ethyl (1-Ethylpiperidin-4-yl)acetate

Materials:

  • Ethyl piperidin-4-ylacetate

  • Ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethyl piperidin-4-ylacetate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl (1-ethylpiperidin-4-yl)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl (1-ethylpiperidin-4-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. The product may precipitate at its isoelectric point.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Hydrolysis Start Ethyl piperidin-4-ylacetate Intermediate Ethyl (1-ethylpiperidin-4-yl)acetate Start->Intermediate Acetonitrile, Reflux Final This compound Intermediate->Final Reflux Reagent1 Ethyl bromide, K₂CO₃ Reagent2 1. NaOH, EtOH/H₂O 2. HCl Troubleshooting_Workflow Start Low Yield in N-Ethylation? Incomplete Incomplete Reaction? Start->Incomplete Yes SideProducts Side Products Observed? Start->SideProducts No IncreaseTemp Increase Temperature/ Extend Time Incomplete->IncreaseTemp Yes CheckReagents Check Reagent Purity Incomplete->CheckReagents No ControlStoich Control Stoichiometry/ Slow Addition SideProducts->ControlStoich Yes OptimizeSolvent Optimize Solvent SideProducts->OptimizeSolvent No Success Yield Improved IncreaseTemp->Success ChangeBase Use Stronger Base (e.g., K₂CO₃) CheckReagents->ChangeBase ChangeHalide Use More Reactive Halide (e.g., EtI) ChangeBase->ChangeHalide ChangeHalide->Success ControlStoich->Success Failure Issue Persists? Consult Further OptimizeSolvent->Failure

References

Technical Support Center: N-Alkylation of 4-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-piperidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of 4-piperidineacetic acid?

The two most common methods for N-alkylation of 4-piperidineacetic acid are direct alkylation with an alkyl halide and reductive amination with an aldehyde or ketone. Direct alkylation involves the reaction of the piperidine nitrogen with an electrophile, such as an alkyl bromide or iodide, in the presence of a base. Reductive amination is a two-step, one-pot reaction where the piperidine nitrogen first forms an iminium ion with a carbonyl compound, which is then reduced in situ to the N-alkylated product.

Q2: What are the primary side-products to expect during the N-alkylation of 4-piperidineacetic acid?

The primary side-products are a result of the bifunctional nature of the starting material and the reactivity of the reagents. Key side-products include:

  • Over-alkylation (Quaternary Ammonium Salt Formation): The N-alkylated product can react further with the alkylating agent to form a quaternary ammonium salt. This is more prevalent in direct alkylation methods, especially when an excess of the alkylating agent is used.

  • Esterification: The carboxylic acid moiety of 4-piperidineacetic acid can be esterified by the alkylating agent, particularly under basic conditions.

  • Lactam Formation: Intramolecular cyclization between the piperidine nitrogen and the carboxylic acid group can lead to the formation of a lactam. This is more likely to occur under conditions that activate the carboxylic acid.

Q3: How can I minimize the formation of these side-products?

Minimizing side-product formation requires careful control of reaction conditions:

  • To avoid over-alkylation: Use a stoichiometric amount or a slight excess of the 4-piperidineacetic acid relative to the alkylating agent. Slow addition of the alkylating agent can also help. Reductive amination is generally less prone to over-alkylation.

  • To prevent esterification: Protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before N-alkylation and then hydrolyzing it back to the acid can be an effective strategy. Alternatively, using milder bases and lower reaction temperatures can reduce the extent of esterification.

  • To reduce lactam formation: Avoid harsh conditions that could lead to the activation of the carboxylic acid. Maintaining a basic pH during the reaction can help to keep the carboxylic acid in its carboxylate form, which is less susceptible to intramolecular attack.

Q4: Which method, direct alkylation or reductive amination, is generally preferred?

Reductive amination is often the preferred method as it tends to be cleaner and avoids the formation of quaternary ammonium salts. The mild reducing agents used, such as sodium triacetoxyborohydride (STAB), are selective for the iminium ion and do not typically reduce the starting aldehyde or ketone. However, the choice of method will depend on the specific substrate, the desired product, and the available reagents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired N-alkylated product 1. Incomplete reaction. 2. Formation of multiple side-products. 3. Poor solubility of reactants.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the temperature or using a more reactive alkylating agent (e.g., iodide instead of bromide). 2. Refer to the FAQs for strategies to minimize specific side-products. Consider protecting the carboxylic acid group. 3. Use a more polar aprotic solvent such as DMF or DMSO.
Presence of a significant amount of quaternary ammonium salt Excess of alkylating agent used.Use a 1:1 or slightly less than 1:1 molar ratio of alkylating agent to 4-piperidineacetic acid. Add the alkylating agent slowly to the reaction mixture. Consider switching to reductive amination.
Esterification of the carboxylic acid observed 1. Use of a strong base. 2. High reaction temperature.1. Use a milder base such as potassium carbonate or a hindered non-nucleophilic base like DIPEA. 2. Perform the reaction at a lower temperature for a longer duration. 3. Protect the carboxylic acid as an ester prior to N-alkylation, followed by deprotection.
Formation of a lactam Conditions promoting intramolecular cyclization (e.g., high heat, presence of a coupling agent).Use milder reaction conditions. Ensure the reaction medium is sufficiently basic to deprotonate the carboxylic acid.
Difficulty in purifying the final product Presence of polar side-products (e.g., quaternary salt, unreacted starting material).1. For basic products, an acidic wash can help remove unreacted starting material. 2. If the product is a salt, it can sometimes be precipitated from a less polar solvent. 3. Column chromatography on silica gel is often effective for separating the desired product from less polar impurities. For very polar compounds, reverse-phase chromatography may be necessary.

Data Presentation: Common Side-Products and Illustrative Yields

The following table summarizes the common side-products in the N-alkylation of 4-piperidineacetic acid and provides illustrative yields based on typical outcomes for analogous reactions. Note: This data is for illustrative purposes, and actual yields will vary depending on the specific reaction conditions.

Reaction Type Desired Product Typical Yield (%) Common Side-Product(s) Illustrative Side-Product Yield (%)
Direct Alkylation (Alkyl Bromide) N-Alkyl-4-piperidineacetic acid50-70Quaternary Ammonium Salt10-20
N-Alkyl-4-piperidineacetic acid alkyl ester5-15
Reductive Amination (Aldehyde + STAB) N-Alkyl-4-piperidineacetic acid70-90Unreacted Starting Material5-10
N-Alkyl-4-piperidineacetic acid ester (from solvent)<5

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-piperidineacetic acid using an alkyl bromide.

Materials:

  • 4-Piperidineacetic acid

  • Alkyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add 4-piperidineacetic acid and DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination

This protocol outlines the N-alkylation of 4-piperidineacetic acid using an aldehyde and sodium triacetoxyborohydride (STAB).

Materials:

  • 4-Piperidineacetic acid

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

Procedure:

  • Dissolve 4-piperidineacetic acid and the aldehyde in DCM in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add STAB portion-wise to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways Start 4-Piperidineacetic Acid + Alkyl Halide Desired N-Alkyl-4-piperidineacetic acid Start->Desired Direct Alkylation (Main Reaction) Ester Ester Side-Product Start->Ester Esterification Lactam Lactam Side-Product Start->Lactam Intramolecular Cyclization Quat Quaternary Ammonium Salt Desired->Quat Over-alkylation

Caption: Reaction pathways in the direct N-alkylation of 4-piperidineacetic acid.

Reductive_Amination_Workflow Start 4-Piperidineacetic Acid + Aldehyde Imine Iminium Ion Intermediate Start->Imine Condensation Desired N-Alkyl-4-piperidineacetic acid Imine->Desired Reduction (STAB)

Caption: Experimental workflow for the reductive amination of 4-piperidineacetic acid.

Troubleshooting_Logic Problem Low Yield of Desired Product CheckTLC Analyze by TLC/LC-MS Problem->CheckTLC Cause1 Incomplete Reaction? Solution1 Optimize Reaction Time/Temp. Cause1->Solution1 Cause2 Side-Products Observed? Solution2 Modify Stoichiometry/ Protecting Group Strategy Cause2->Solution2 CheckTLC->Cause1 CheckTLC->Cause2

Caption: Troubleshooting logic for low product yield in N-alkylation reactions.

Technical Support Center: Petrenko-Kritschenko Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Petrenko-Kritschenko piperidone synthesis. This guide is designed to provide in-depth, field-proven insights into one of organic chemistry's classic multicomponent reactions. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern this synthesis. Understanding the "why" is critical for effective troubleshooting and optimization in your laboratory.

The Petrenko-Kritschenko reaction, first described over a century ago, remains a powerful tool for constructing the symmetrical 4-piperidone core, a structural motif present in numerous natural products and pharmaceutical agents.[1][2] The reaction elegantly combines an aldehyde, a primary amine or ammonia, and an acetonedicarboxylic acid ester to forge the heterocyclic ring in a single pot.[3] This guide addresses common challenges encountered during this synthesis in a practical question-and-answer format.

Core Reaction Mechanism

Before troubleshooting, it is essential to understand the reaction pathway. The synthesis is a masterful cascade of classic organic reactions, primarily involving a double Mannich reaction followed by a Dieckmann condensation, hydrolysis, and decarboxylation.

Petrenko_Kritschenko_Mechanism Figure 1: Simplified Petrenko-Kritschenko Reaction Pathway Reactants Aldehyde (2 eq) Amine (1 eq) Acetonedicarboxylate (1 eq) Mannich_1 First Mannich Reaction Reactants->Mannich_1 + H⁺ Intermediate_1 Acyclic Intermediate Mannich_1->Intermediate_1 Mannich_2 Second Mannich Reaction Intermediate_1->Mannich_2 + Aldehyde Intermediate_2 Symmetrical Acyclic Intermediate Mannich_2->Intermediate_2 Dieckmann Dieckmann Condensation (Cyclization) Intermediate_2->Dieckmann - H₂O PiperidoneEster Piperidone-3,5-dicarboxylate Dieckmann->PiperidoneEster Hydrolysis Hydrolysis & Decarboxylation PiperidoneEster->Hydrolysis + H₂O, H⁺/OH⁻ - 2 CO₂ Product Symmetrical 4-Piperidone Hydrolysis->Product Troubleshooting_Low_Yield Figure 2: Diagnostic Workflow for Low Yields Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckpH Confirm Reaction pH is Optimal (4-6) CheckPurity->CheckpH [ Purity OK ] Purify Action: Purify Aldehyde, Ester, and Amine CheckPurity->Purify [ Impure ] CheckTemp Monitor Temperature & Reaction Time via TLC CheckpH->CheckTemp [ pH OK ] AdjustpH Action: Adjust Buffer or Acid Catalyst CheckpH->AdjustpH [ Incorrect ] CheckStoich Check Reagent Stoichiometry CheckTemp->CheckStoich [ Conditions OK ] AdjustConditions Action: Optimize Temp & Reaction Duration CheckTemp->AdjustConditions [ Suboptimal ] AdjustStoich Action: Recalculate and Re-weigh Reagents CheckStoich->AdjustStoich [ Incorrect ] End Yield Improved CheckStoich->End [ Stoich. OK ] Purify->Start Re-run Reaction AdjustpH->Start Re-run Reaction AdjustConditions->Start Re-run Reaction AdjustStoich->Start Re-run Reaction

References

Optimizing temperature and time for piperidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperidine synthesis. The following sections focus on optimizing reaction temperature and time for two primary synthetic routes: the reduction of pyridine and the cyclization of 1,5-dihalopentanes with amines.

Troubleshooting Guides & FAQs

This section is designed to help you navigate common issues and optimize your reaction conditions for successful piperidine synthesis.

Route 1: Reduction of Pyridine

The catalytic hydrogenation of pyridine is a widely used method for piperidine synthesis. However, achieving high yield and purity requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common catalysts for pyridine reduction?

    • A1: Commonly used catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Raney Nickel.[1] Rhodium-based catalysts are often noted for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[1]

  • Q2: What is "over-reduction" and how can I prevent it?

    • A2: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[1] This side reaction reduces the yield of the desired piperidine. To minimize over-reduction, consider the following:

      • Catalyst Selection: Rhodium-based catalysts are generally less prone to causing over-reduction compared to others like Raney Nickel.[1]

      • Temperature Control: Lower reaction temperatures typically favor the desired hydrogenation over C-N bond cleavage.[1][2]

      • Hydrogen Pressure: While higher pressure can speed up the reaction, it may also increase the likelihood of over-reduction. Optimization of pressure is crucial.[1]

  • Q3: My reaction is slow or shows no conversion. What should I do?

    • A3: Low or no conversion can be due to several factors. Here are some troubleshooting steps:

      • Catalyst Activity: Ensure your catalyst is fresh and active. Catalyst poisoning by impurities in the starting material or solvent can inhibit the reaction.[1]

      • Hydrogen Pressure: Insufficient hydrogen pressure can lead to a slow reaction rate. Ensure your system is properly pressurized.[1]

      • Temperature: The reaction temperature may be too low. Gradually increasing the temperature can improve the reaction rate, but monitor for the formation of byproducts.[1]

      • Mass Transfer: Ensure efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen gas.[1]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure.3. Reaction temperature is too low.1. Use a fresh batch of a high-purity catalyst. Consider a more robust catalyst like rhodium.2. Incrementally increase hydrogen pressure.3. Gradually increase the reaction temperature while monitoring for side products.[1]
Presence of Partially Hydrogenated Intermediates 1. Incomplete reaction due to insufficient time or catalyst loading.2. Catalyst deactivation before completion.1. Increase the reaction time or the amount of catalyst.2. Add a fresh portion of the catalyst or use a more stable one.[1]
Formation of Ring-Opened Byproducts (Over-reduction) 1. Reaction temperature is too high.2. Hydrogen pressure is excessive.3. Inappropriate catalyst selection.1. Lower the reaction temperature.2. Optimize and potentially lower the hydrogen pressure.3. Switch to a more selective catalyst, such as one based on rhodium.[1]
Inconsistent Yields 1. Variability in catalyst activity.2. Purity of starting materials and solvents.3. Inconsistent reaction setup.1. Use a consistent source and batch of catalyst.2. Ensure the use of high-purity pyridine and anhydrous solvents.3. Standardize stirring rate, temperature control, and pressure regulation.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using Rhodium(III) Oxide

This protocol is adapted from a procedure demonstrating high selectivity under mild conditions.[1]

  • Materials:

    • Pyridine substrate (0.8 mmol)

    • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

    • Hydrogen gas (high purity)

    • Autoclave reactor

  • Procedure:

    • In a glass vial, combine the pyridine substrate and the rhodium catalyst.

    • Add anhydrous TFE (1 mL) and briefly flush with nitrogen.

    • Place the vial inside an autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 5 bar with hydrogen gas.

    • Heat the reaction mixture to 40°C and stir for 16 hours.

    • After completion, cool the autoclave to room temperature and carefully vent the hydrogen.

    • The reaction mixture can be analyzed by NMR to determine the yield. For isolation, filter the catalyst through celite and remove the solvent under reduced pressure.[1]

Protocol 2: Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' catalyst)

This is a general guideline for the hydrogenation of substituted pyridines.[2]

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Glacial acetic acid (solvent)

    • PtO₂ (1-5 mol%)

    • Hydrogen gas

    • High-pressure reactor

  • Procedure:

    • In a high-pressure reactor, dissolve the substituted pyridine in glacial acetic acid.

    • Add the PtO₂ catalyst.

    • Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50-70 bar).[2]

    • Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours.[2]

    • Monitor the reaction progress using GC-MS or TLC.

    • Once complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

    • Filter the mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product, which can be purified by distillation or crystallization.[2]

Data Presentation: Temperature and Time Effects on Pyridine Reduction

CatalystSubstrateTemperature (°C)Time (h)Pressure (bar)Yield (%)Reference
Rh₂O₃Pyridine40165High (not specified)[1]
[CpRhCl₂]₂/KIN-Benzyl-4-phenylpyridinium bromide4024N/A (Transfer Hydrogenation)97 (to tetrahydropyridine)[1]
PtO₂Substituted PyridineRoom Temp - Elevated4-2450-70Varies[2]
10% Rh/CPyridines80Not specified5High (not specified)[3]
NickelPyridine170-200Not specifiedHigh PressureGood (not specified)[4]

Visualizations

Troubleshooting_Pyridine_Reduction start Reaction Issue low_conversion Low/No Conversion start->low_conversion byproducts Byproduct Formation start->byproducts inconsistent Inconsistent Yields start->inconsistent check_catalyst Check Catalyst Activity (Freshness, Poisoning) low_conversion->check_catalyst check_pressure Check H₂ Pressure low_conversion->check_pressure check_temp Check Temperature low_conversion->check_temp check_stirring Check Stirring low_conversion->check_stirring optimize_temp Optimize Temperature (Lower for Over-reduction) byproducts->optimize_temp optimize_pressure Optimize H₂ Pressure byproducts->optimize_pressure change_catalyst Change Catalyst (e.g., to Rh-based) byproducts->change_catalyst inconsistent->check_catalyst check_purity Check Starting Material & Solvent Purity inconsistent->check_purity standardize Standardize Setup inconsistent->standardize

Troubleshooting workflow for pyridine reduction.
Route 2: Synthesis from 1,5-Dihalopentanes and Amines

This method involves the reaction of a 1,5-dihalopentane with a primary amine, leading to the formation of an N-substituted piperidine through a tandem nucleophilic substitution.

Frequently Asked Questions (FAQs)

  • Q4: Which 1,5-dihalopentane is more reactive?

    • A4: 1,5-diiodopentane is significantly more reactive than 1,5-dichloropentane. The carbon-iodine bond is weaker than the carbon-chlorine bond, making the iodide ion a better leaving group. This results in faster reaction rates and often higher yields under milder conditions.[5]

  • Q5: What is the role of the base in this reaction?

    • A5: A base, such as potassium carbonate (K₂CO₃), is typically used to neutralize the hydrohalic acid (e.g., HCl, HBr, HI) that is formed during the reaction. This prevents the protonation of the amine, which would render it non-nucleophilic and stop the reaction.

  • Q6: Can this reaction be performed under "green" conditions?

    • A6: Yes, recent advancements have shown that this synthesis can be effectively carried out using water as a solvent, especially with microwave assistance. This approach aligns with the principles of green chemistry by avoiding hazardous organic solvents.[6]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Poor leaving group on the dihalopentane.2. Insufficient temperature.3. Ineffective base.1. Switch from 1,5-dichloropentane to the more reactive 1,5-dibromo- or 1,5-diiodopentane.[5]2. Increase the reaction temperature. Consider using microwave irradiation to reduce reaction times.[6]3. Ensure an adequate amount of a suitable base (e.g., K₂CO₃) is used.
Formation of Polymeric Byproducts 1. Intermolecular reaction competing with intramolecular cyclization.1. Use high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Low Yield 1. Sub-optimal reaction time and temperature.2. Inefficient workup procedure.1. Systematically optimize the reaction time and temperature for your specific substrate.2. Ensure efficient extraction and purification of the product.

Experimental Protocols

Protocol 3: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol details an efficient, one-pot synthesis using microwave irradiation.[6]

  • Materials:

    • 1,5-Dichloropentane (1.0 mmol)

    • Primary amine (1.0 mmol)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Deionized water (2 mL)

    • Microwave reactor

  • Procedure:

    • In a microwave reactor vessel, combine 1,5-dichloropentane, the primary amine, and potassium carbonate.

    • Add deionized water (2 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.[6]

    • Monitor the reaction progress by TLC.

    • After completion, cool the vessel, transfer the mixture to a separatory funnel, and extract with diethyl ether (3 x 15 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Protocol 4: Conventional Synthesis of N-Benzylpiperidine from 1,5-Dihalopentanes

The following are standardized protocols for a comparative synthesis.[5]

  • From 1,5-Dichloropentane:

    • In a round-bottom flask, combine 1,5-dichloropentane (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).

    • Add acetonitrile (10 mL) as the solvent.

    • Heat the mixture to 100°C and stir for 24 hours.[5]

    • Monitor by TLC.

    • After completion, cool, filter to remove salts, and concentrate the filtrate. Purify by column chromatography.

  • From 1,5-Diiodopentane:

    • Follow the same procedure as above, but heat the mixture to 80°C and stir for 8 hours.[5]

Data Presentation: Comparison of 1,5-Dihalopentanes in N-Benzylpiperidine Synthesis

Parameter1,5-Dichloropentane1,5-Diiodopentane
Reaction Temperature 100 °C80 °C
Reaction Time 24 hours8 hours
Yield of N-Benzylpiperidine 65%90%
Data based on a comparative study.[5]

Visualizations

Dihalopentane_Synthesis_Pathway Reactants 1,5-Dihalopentane + Primary Amine (R-NH₂) Intermediate N-Substituted 5-halopentylamine (R-NH-C₅H₁₀-X) Reactants->Intermediate Intermolecular SN2 Product N-Substituted Piperidine Intermediate->Product Intramolecular Cyclization (SN2)

General reaction pathway for N-substituted piperidine synthesis.

References

Stability issues of (1-Ethylpiperidin-4-yl)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1-Ethylpiperidin-4-yl)acetic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a piperidine derivative, the tertiary amine and the carboxylic acid functional groups are the most reactive sites.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, the most likely degradation pathways include:

  • Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products. This can be initiated by atmospheric oxygen over time or by the presence of oxidizing agents.

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of carbon dioxide) from the acetic acid side chain may occur. High heat can also lead to other complex degradation reactions of the piperidine ring.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through free radical mechanisms.

Q3: How does pH impact the stability of this compound?

A3: The pH of the aqueous solution is a critical factor. In acidic environments, the piperidine nitrogen is protonated, which can enhance its stability against certain degradation pathways.[1] However, extreme pH conditions (both highly acidic and highly basic) can promote hydrolysis or other degradative reactions. The compound's zwitterionic character at physiological pH, due to the presence of both a basic nitrogen and an acidic carboxylic acid, also influences its solubility and stability.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To ensure the stability of aqueous solutions, it is recommended to:

  • Store solutions at low temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or storing them in the dark.

  • Use buffers to maintain a stable pH, preferably in the neutral to slightly acidic range.

  • Prepare fresh solutions for sensitive experiments and avoid long-term storage of dilute solutions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent analytical results (e.g., decreasing peak area in HPLC). Degradation of this compound in the solution.1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature and protected from light. 2. Check pH: Measure the pH of the solution; adjust if it has shifted. 3. Prepare Fresh Solution: Use a freshly prepared solution for comparison. 4. Conduct Forced Degradation Study: Perform a forced degradation study (see experimental protocol below) to identify the primary degradation pathways and sensitive conditions.
Appearance of new peaks in chromatograms. Formation of degradation products.1. Analyze Stress Samples: Compare the new peaks with those generated during a forced degradation study to tentatively identify the degradation products. 2. Isolate and Characterize: If necessary, isolate the new peaks for structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Precipitation or cloudiness in the aqueous solution. Poor solubility or formation of insoluble degradation products.1. Check Solubility: The solubility of piperidine derivatives can be pH-dependent. Adjusting the pH might redissolve the compound.[2] 2. Consider a Co-solvent: For stock solutions, using a small amount of a water-miscible organic solvent like DMSO or ethanol may be necessary. 3. Filter the Solution: If an insoluble degradant is suspected, filter the solution before use and analyze the precipitate if possible.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on a compound structurally similar to this compound. This data is for illustrative purposes to demonstrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 M HCl (60°C, 24h)5.2%12.8%
0.1 M NaOH (60°C, 24h)8.9%25.1%
3% H₂O₂ (RT, 24h)15.4%39.7%
Heat (80°C, 48h)3.1%11.5%
Photolytic (UV light, 24h)6.5%24.3%

Table 2: pH-Dependent Solubility (Illustrative)

pHApproximate Solubility (mg/mL)
2.015
4.05
7.42
9.08

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Calculate the percentage of degradation and identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Degradation (80°C) prep->thermal Expose to photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_thermal Thermal Degradation parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] decarboxylated Decarboxylated Product parent->decarboxylated Heat (Δ) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Degradation pathways of piperidine derivatives under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of piperidine derivatives under various stress conditions. It includes troubleshooting advice and detailed experimental protocols to assist in designing and interpreting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: My piperidine derivative is showing unexpected instability during my experiment. What are the common causes?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, may indicate that your piperidine derivative is degrading.[1] The stability of these compounds can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[2][3] The piperidine ring, particularly the tertiary amine, and any associated functional groups are susceptible to specific degradation pathways.[1] It is crucial to conduct forced degradation studies to understand the molecule's stability under your specific experimental conditions.[1][4]

Q2: What are the most likely degradation pathways for piperidine derivatives?

A2: The degradation of piperidine derivatives primarily occurs at the piperidine ring and its substituents. The main pathways include:

  • Oxidation: The tertiary amine in the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or products from ring-opening.[1] Atmospheric oxygen and other oxidizing agents can initiate this process.[1] Under atmospheric conditions, photo-oxidation initiated by OH radicals can lead to H-abstraction from the nitrogen or carbon atoms, forming products like 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine.[5][6][7][8]

  • Hydrolysis (Acidic/Basic): Amide or ester derivatives of piperidine are susceptible to hydrolysis under acidic or basic conditions. For example, the amide bond in piperine can be cleaved to yield piperidine and piperic acid.[9][10]

  • Thermal Degradation: High temperatures can induce degradation. For derivatives with carboxylic acid groups, this can involve decarboxylation.[1] While the parent piperidine ring is relatively stable at high temperatures, substituents can significantly influence thermal stability.[11]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation, often through radical-based mechanisms.[1][2] It is essential to test for photostability on the active substance and the final formulation.[3]

Q3: How can I design a robust forced degradation study for my piperidine compound?

A3: A robust forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[12][13] The study should expose the compound to a range of stress conditions that are more severe than accelerated stability conditions.[4] Key stress conditions to include are:

  • Acid and Base Hydrolysis: Test across a range of pH values.[12]

  • Oxidation: Use an oxidizing agent like hydrogen peroxide (H₂O₂).[1]

  • Thermal Stress: Expose both solid and solution samples to elevated temperatures.[1]

  • Photolytic Stress: Expose solid and solution samples to light in a photostability chamber as per ICH Q1B guidelines.[1]

The goal is to achieve a target degradation of 5% to 20%, as over-stressing can lead to secondary degradation products not relevant to shelf-life stability.[4][13]

Q4: What are some common pitfalls to avoid during forced degradation studies?

A4: Common pitfalls can compromise the quality and reliability of your stability data. These include:

  • Inadequate Stress Conditions: Applying conditions that are too mild may fail to produce a detectable level of degradation, while overly harsh conditions can lead to complex and irrelevant degradation profiles.[12][14]

  • Poor Method Validation: Using an analytical method that is not properly validated or is not stability-indicating can result in unreliable data.[12][14] The method must be able to separate the parent drug from all significant degradation products.[14]

  • Ignoring Mass Balance: The sum of the assay value of the drug and the levels of all degradation products should ideally be close to 100%. If not, it may indicate that some degradation products are not being detected.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of the piperidine derivative.1. Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and see if the new peaks correspond.[1] 2. Re-evaluate your sample preparation and storage conditions (e.g., temperature, light exposure, pH).[1] 3. If the compound is in a formulation, test the placebo under the same stress conditions to rule out degradation products from excipients.[13]
Loss of compound potency or concentration over a short period. Rapid degradation under the specific experimental conditions.1. Immediately analyze a freshly prepared sample to establish a baseline.[1] 2. Investigate individual stress factors (acid, base, light, heat, oxidant) to identify the primary cause of degradation.[1] 3. To minimize degradation, consider pH control with buffers, protection from light using amber vials, and temperature control.[1]
Precipitate formation in the sample solution. Formation of insoluble degradation products or polymerization.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry.[1] 2. Re-evaluate the solvent system and compound concentration, as degradation products may have different solubility profiles than the parent compound.[1]
Poor mass balance in the chromatogram. Degradation products are not being detected by the analytical method (e.g., they are volatile, lack a chromophore, or are retained on the column).1. Ensure your analytical method is truly stability-indicating and can separate all degradation products.[12] 2. Check for the formation of volatile compounds or products that may not be eluted from the column.[13] 3. Adjust detection parameters or use a universal detector if chromophores are lost during degradation.

Data Presentation

The following table provides hypothetical data from a forced degradation study on a piperidine derivative to illustrate how results can be summarized.

Stress ConditionDurationAssay of Active (%)Total Degradation (%)Major Degradation Product (%)
Control 48 hours99.80.2-
0.1 M HCl 24 hours98.51.50.8
0.1 M NaOH 24 hours95.24.83.1
3% H₂O₂ 8 hours85.114.910.5 (N-oxide)
Heat (80°C) 48 hours92.77.34.5
Photolytic (UV Lamp) 12 hours90.49.66.2
(Data is illustrative and based on a hypothetical study inspired by reference[1])

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a piperidine derivative.[1]

  • Objective: To intentionally degrade the piperidine derivative under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1]

  • Materials:

    • Piperidine derivative

    • HPLC grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV or Mass Spectrometry detector

    • pH meter

    • Photostability chamber

    • Oven

  • Stock Solution Preparation: Prepare a stock solution of the piperidine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, consider using a higher acid concentration or elevated temperature.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, alongside an unstressed control sample, using a suitable analytical method like RP-HPLC. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.[1]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl) Stock->Acid Base Base Hydrolysis (0.1M NaOH) Stock->Base Oxid Oxidative (3% H2O2) Stock->Oxid Therm Thermal (80°C) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Solid Prepare Solid Sample Solid->Therm Solid->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis (UV/MS Detection) Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

G Piperidine Piperidine Derivative (Tertiary Amine) N_Oxide N-Oxide Derivative Piperidine->N_Oxide N-Oxidation Ring_Opened Ring-Opened Products Piperidine->Ring_Opened Further Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, O₂) Oxidant->Piperidine

Caption: A potential oxidative degradation pathway for piperidine derivatives.

G Start Unexpected Peak in HPLC? CheckControl Is the peak present in the control sample? Start->CheckControl Impurity Source is likely starting material or solvent impurity. CheckControl->Impurity Yes Degradation Peak is likely a degradation product. CheckControl->Degradation No RunFDS Perform targeted forced degradation study. Degradation->RunFDS Identify Identify conditions causing degradation (pH, light, etc.). RunFDS->Identify Optimize Optimize storage/experimental conditions to prevent degradation. Identify->Optimize

Caption: Troubleshooting logic for unexpected analytical peaks.

References

Technical Support Center: Enhancing the Solubility of Weakly Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with weakly basic piperidine compounds of low aqueous solubility.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

FAQs

Q1: Why do many piperidine-containing compounds exhibit poor water solubility?

A1: The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, is a saturated heterocycle.[1] The overall structure can be significantly nonpolar, particularly when substituted with lipophilic groups.[1] The solubility of these compounds is highly dependent on the nature and substitution pattern of the piperidine ring.[1]

Q2: How does the basicity of the piperidine nitrogen influence its solubility?

A2: The nitrogen atom in the piperidine ring is basic. In an acidic environment (pH < pKa), the nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is typically much more soluble in water than the neutral free base, which is the predominant form in neutral or basic conditions.[1][2] Therefore, understanding the pH-solubility profile of your compound is a crucial first step.[1]

Q3: What are the initial, most straightforward methods to try for improving the solubility of a piperidine compound?

A3: The most common initial approaches are:

  • pH Adjustment: Since piperidine compounds are generally basic, lowering the pH of the solution can significantly increase solubility by forming a more soluble salt.[3][4] Preparing a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) is often effective.[1]

  • Use of Co-solvents: Employing water-miscible organic solvents, known as co-solvents, is a widely used strategy.[3][] Common examples include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1]

Troubleshooting

Q4: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. How can I resolve this?

A4: This common issue, often termed "precipitation upon dilution," can be addressed with several strategies:[1]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as experimentally tolerable (usually ≤1%) to help maintain solubility without impacting the biological system.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can prevent the compound from crashing out of solution.[1]

  • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can also help prevent precipitation upon further dilution.[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help keep the compound in solution by forming micelles.[6]

Q5: I have tried pH adjustment and co-solvents, but the solubility of my compound is still insufficient for my in vivo studies. What advanced techniques should I consider?

A5: When basic methods are insufficient, more advanced formulation strategies are necessary. The next logical steps include:

  • Salt Formation: This is a robust method for ionizable compounds like piperidines and can lead to substantial increases in both solubility and dissolution rate.[7][8]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign "co-former" to create a new crystalline solid with improved physicochemical properties, including solubility.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][11][12]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[11][13][14]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized form.[15][16]

Data Presentation: Quantitative Solubility Enhancement

The following tables provide a summary of quantitative data on the impact of different solubility enhancement strategies.

Table 1: Influence of pH on the Solubility of a Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10
Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[1]

Table 2: Solubility Enhancement of Piperine (a compound containing a piperidine ring) using Co-crystals and Cyclodextrins

Compound/FormulationSolvent/ConditionSolubility (µg/mL)Fold Increase
PiperinepH 7.4 Buffer19.2 ± 1.23-
Piperine-Succinic Acid Co-crystalpH 7.4 Buffer49.5 ± 0.89~2.6
PiperinepH 1.2 Buffer35.2 ± 0.16-
Piperine-Succinic Acid Co-crystalpH 1.2 Buffer96.4 ± 1.62~2.7
Piperine with α-CyclodextrinWaterEnhanced solubility observedData qualitative[17]
Piperine with Hydroxypropyl-β-CyclodextrinWaterEnhanced solubility observedData qualitative[17]
Data for piperine co-crystals adapted from a study on spray-dried co-crystals.[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.[20][21][22]

  • Preparation: Add an excess amount of the solid piperidine compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH). Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1][20]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid particles.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.[1]

Protocol 2: Co-crystal Screening via Slurry Co-crystallization

This method is used to screen for potential co-crystal forming pairs.

  • Solvent Selection: Choose a solvent in which both the piperidine compound (API) and the co-former have limited solubility.[1]

  • Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the selected co-former to a vial. Add a small amount of the chosen solvent to create a slurry.[1]

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to facilitate the conversion to the co-crystal form.[1]

  • Isolation: Filter the solid from the slurry and allow it to air dry.[1]

  • Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to determine if a new crystalline form has been created, which would indicate co-crystal formation.[1]

Protocol 3: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This is a common method for preparing solid inclusion complexes of drugs with cyclodextrins.

  • Mixing: Place the piperidine compound and the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar in a 1:1 or 1:2 molar ratio.

  • Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the mortar to form a thick paste. Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and PXRD.

Visualizations

Diagram 1: Decision-Making Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow start Start: Poorly Soluble Piperidine Compound check_properties Assess Physicochemical Properties (pKa, LogP, Melting Point) start->check_properties initial_strategies Initial Strategies: pH Adjustment & Co-solvents check_properties->initial_strategies is_solubility_sufficient Is Solubility Sufficient for Intended Application? initial_strategies->is_solubility_sufficient advanced_strategies Advanced Strategies is_solubility_sufficient->advanced_strategies No end End: Optimized Formulation is_solubility_sufficient->end Yes salt_formation Salt Formation advanced_strategies->salt_formation cocrystals Co-crystallization advanced_strategies->cocrystals cyclodextrins Cyclodextrin Complexation advanced_strategies->cyclodextrins nanosuspension Nanosuspension advanced_strategies->nanosuspension lipid_formulation Lipid-Based Formulation advanced_strategies->lipid_formulation salt_formation->end cocrystals->end cyclodextrins->end nanosuspension->end lipid_formulation->end

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Diagram 2: Experimental Workflow for Troubleshooting Precipitation Upon Dilution

Precipitation_Troubleshooting_Workflow start Start: Compound Precipitates upon Dilution from DMSO Stock step1 Step 1: Optimize Final DMSO Concentration (Keep as high as tolerable) start->step1 check1 Does Precipitation Persist? step1->check1 step2 Step 2: Implement Stepwise Dilution check1->step2 Yes end_success End: Precipitation Resolved check1->end_success No check2 Does Precipitation Persist? step2->check2 step3 Step 3: Lower Initial Stock Concentration check2->step3 Yes check2->end_success No check3 Does Precipitation Persist? step3->check3 step4 Step 4: Add Surfactant (e.g., Tween-20) to Aqueous Buffer check3->step4 Yes check3->end_success No step4->end_success end_fail Consider Advanced Formulation Strategy step4->end_fail

Caption: A systematic approach to resolving compound precipitation issues.

References

Overcoming poor atomization in spray drying of piperidine-based APIs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor atomization during the spray drying of piperidine-based Active Pharmaceutical Ingredients (APIs).

Troubleshooting Guides

Poor atomization during spray drying can lead to a host of issues, including inconsistent particle size, poor powder flowability, and product build-up in the drying chamber. The following guides address common problems in a question-and-answer format.

Issue 1: Inconsistent or Large Particle Size

Q: My final product has a broad particle size distribution with many oversized particles. What are the likely causes and how can I fix this?

A: Inconsistent and large particle sizes are often a direct result of poor atomization. The primary factors to investigate are related to the feed solution properties and the atomization process parameters.

  • High Feed Viscosity: A viscous feed solution is more resistant to being broken down into fine droplets.[1][2] The viscosity of your solution containing the piperidine-based API can be influenced by the concentration of the API and any polymers, as well as the temperature.[1][3]

    • Solution:

      • Decrease Solids Concentration: Lowering the concentration of the API and excipients in the solvent can significantly reduce viscosity. Start with a concentration of 5-10% w/v and gradually increase while monitoring atomization.[4]

      • Increase Feed Temperature: Gently preheating the feed solution can lower its viscosity.[5] Ensure your piperidine-based API and excipients are stable at the selected temperature.[6]

      • Select a Different Solvent System: Solvents with lower viscosity can improve atomization. The choice of solvent is critical and must be compatible with both the API and excipients.[7]

  • High Surface Tension: Liquids with high surface tension require more energy to form new surface area during atomization, which can result in larger droplets.[1]

    • Solution:

      • Incorporate Surfactants: The addition of a small amount of a suitable surfactant can lower the surface tension of the feed solution.[8][9]

  • Improper Atomizer Settings: The operational parameters of your atomizer have a direct impact on droplet size.

    • Solution:

      • Increase Atomization Pressure/Gas Flow Rate: For pressure and two-fluid nozzles, increasing the pressure or the flow rate of the atomizing gas will generate smaller droplets.[5][8]

      • Increase Rotary Atomizer Speed: For centrifugal atomizers, a higher rotational speed produces finer droplets.[8]

Issue 2: Nozzle Blockage and "Bearding"

Q: The nozzle of my spray dryer is frequently clogging, leading to process interruptions and product build-up on the atomizer. What should I do?

A: Nozzle blockage, which can lead to a phenomenon known as "bearding" (product accumulation on the nozzle face), is a common issue that disrupts the spray drying process.[10]

  • Precipitation of Material in the Feed Line: The piperidine-based API or excipients may be precipitating out of the solution before reaching the nozzle.

    • Solution:

      • Ensure Complete Dissolution: Verify that all components are fully dissolved in the solvent. For suspensions, ensure uniform dispersion with continuous agitation.[4]

      • Pre-filter the Feed: Filtering the feed solution before it enters the spray dryer can remove any undissolved particles or impurities that could clog the nozzle.[4]

  • Drying of Feed on the Nozzle Tip: The feed solution may be drying on the nozzle tip due to excessive heat.

    • Solution:

      • Optimize Inlet Temperature: While a high inlet temperature promotes rapid drying, it can cause premature drying at the nozzle. Adjust the temperature to a level that ensures efficient drying without causing blockages.[7]

      • Check Nozzle Assembly: Improper assembly can lead to leaks and areas where the product can accumulate and dry.[11]

  • High Feed Viscosity: A highly viscous feed may not be effectively cleared from the nozzle orifice, leading to gradual build-up and eventual blockage.[5]

    • Solution:

      • Reduce Viscosity: Employ the strategies mentioned in Issue 1, such as reducing the solids concentration or preheating the feed.[5]

Issue 3: Product Build-Up on Chamber Walls

Q: I am observing excessive powder accumulation on the walls of the drying chamber. How can I mitigate this?

A: Product build-up on the chamber walls can reduce yield and lead to scorched particles, compromising product quality.[10][12] This is often caused by droplets that are not sufficiently dry before they come into contact with the chamber walls.

  • Incomplete Droplet Drying:

    • Solution:

      • Increase Inlet Temperature: A higher inlet temperature will increase the rate of solvent evaporation.[7]

      • Decrease Feed Rate: Reducing the feed rate allows for a longer residence time for the droplets in the drying chamber, providing more time for drying.[5]

      • Optimize Airflow: Ensure the drying gas flow rate is sufficient to facilitate efficient drying and to carry the particles through the chamber without excessive contact with the walls.[5]

  • Incorrect Spray Pattern: The spray pattern may be too wide, causing direct impingement of wet droplets onto the chamber walls.

    • Solution:

      • Adjust Nozzle Position: Modifying the nozzle's height or angle can alter the spray pattern to prevent wall contact.[5]

      • Select a Different Nozzle: Different nozzle designs produce different spray angles. Consider a nozzle with a narrower spray angle if wall deposition is a persistent issue.[10]

Frequently Asked Questions (FAQs)

Q1: How does the piperidine functional group in my API affect the spray drying process?

A1: The piperidine moiety imparts basic properties to the API. This can influence solvent and polymer selection. For instance, acidic polymers like HPMCAS may interact with the basic piperidine group. It is crucial to assess the compatibility of your API with all excipients to prevent unwanted reactions that could affect stability.[7] The choice of solvent should ensure the solubility of the free base or a salt form of the piperidine-based API.

Q2: What type of atomizer is best for piperidine-based APIs?

A2: The choice of atomizer depends on the desired particle characteristics and the properties of your feed solution.[7]

  • Two-Fluid Nozzles: These are the most common in pharmaceutical applications and are versatile for solutions of varying viscosities.[13]

  • Rotary Atomizers: These are well-suited for producing very fine droplets and can handle higher viscosity feeds.[7][9]

  • Pressure Nozzles: These tend to produce larger droplets.[7]

For initial development with piperidine-based APIs, a two-fluid nozzle is often a good starting point due to its flexibility.

Q3: Can I use organic solvents for spray drying my piperidine-based API?

A3: Yes, organic solvents like methanol, ethanol, and acetone are commonly used in spray drying, especially for APIs with low aqueous solubility.[6][7] When using flammable organic solvents, it is essential to use an inert drying gas, such as nitrogen, to prevent the risk of explosion.[2][6]

Q4: My piperidine-based API is heat-sensitive. How can I spray dry it without degradation?

A4: Spray drying is generally suitable for heat-sensitive materials because the rapid evaporation of the solvent keeps the droplet temperature low.[14] To minimize thermal stress on your API:

  • Use the lowest possible inlet temperature that still achieves the desired drying.[7]

  • Optimize the process to ensure a short residence time in the dryer.

  • Consider using a controlled atmosphere with an inert gas like nitrogen to prevent oxidation.[7]

Quantitative Data Summary

The following tables summarize key process parameters and their impact on atomization and final particle characteristics.

Table 1: Impact of Feed Solution Properties on Atomization

PropertyEffect of IncreaseTroubleshooting Action
Viscosity Larger droplets, poor atomization[3][15]Decrease solids concentration, preheat feed, change solvent[4][5]
Surface Tension Larger droplets[1]Add surfactant[8][9]
Solids Content Increased viscosity, may lead to larger particles[5]Optimize for balance between efficiency and processability[4]

Table 2: Impact of Process Parameters on Droplet/Particle Size

ParameterEffect of IncreaseTypical Range (Lab Scale)
Atomization Pressure/Gas Flow Smaller droplets[8]Varies by nozzle and equipment
Feed Rate Larger droplets[5]1 - 20 mL/min
Inlet Temperature Faster drying, may affect particle morphology[8]100 - 220 °C
Rotary Atomizer Speed Smaller droplets[8]10,000 - 50,000 RPM

Experimental Protocols

Protocol 1: Rheological Characterization of the Feed Solution

Objective: To measure the viscosity of the feed solution to predict its behavior during atomization.

Methodology:

  • Prepare the feed solution containing the piperidine-based API, polymer, and any other excipients in the chosen solvent system at the target concentration.

  • Ensure all components are fully dissolved or uniformly suspended.

  • Use a rheometer (e.g., a cone-and-plate or concentric cylinder rheometer) to measure the viscosity of the solution.

  • Perform measurements at various shear rates, as solutions containing polymers may be non-Newtonian.[1]

  • If preheating the feed is a consideration, conduct viscosity measurements at different temperatures to determine the temperature-viscosity relationship.

Protocol 2: Nozzle Cleaning and Inspection

Objective: To ensure the atomizer nozzle is free from blockages and wear to maintain consistent atomization.

Methodology:

  • Disassembly: Carefully disassemble the nozzle according to the manufacturer's instructions.

  • Cleaning:

    • Rinse all components with a suitable solvent to remove residual feed solution.

    • Use an ultrasonic bath with an appropriate cleaning solution for a thorough cleaning.

    • If stubborn blockages persist, a soft-bristled brush or a fine, soft wire may be used gently to clear the orifice. Be careful not to scratch or damage the nozzle components.[16]

  • Inspection:

    • Visually inspect the nozzle orifice and other components under magnification for any signs of wear, erosion, or damage.

    • Worn nozzles can lead to inconsistent spray patterns and should be replaced.[5]

  • Reassembly: Reassemble the nozzle carefully, ensuring all parts are correctly aligned and tightened to the manufacturer's specifications.[11]

Visualizations

Troubleshooting_Atomization Start Poor Atomization Detected (e.g., large particles, bearding) Check_Viscosity Is Feed Solution Viscosity High? Start->Check_Viscosity Check_Nozzle Is the Nozzle Clogged or Worn? Check_Viscosity->Check_Nozzle No Solution_Viscosity Reduce Viscosity: - Decrease solids concentration - Preheat feed solution - Change solvent system Check_Viscosity->Solution_Viscosity Yes Check_Parameters Are Atomization Parameters Optimal? Check_Nozzle->Check_Parameters No Solution_Nozzle Clean or Replace Nozzle: - Disassemble and clean thoroughly - Inspect for wear and replace if needed Check_Nozzle->Solution_Nozzle Yes Solution_Parameters Optimize Parameters: - Increase atomization pressure/gas flow - Increase rotary atomizer speed - Decrease feed rate Check_Parameters->Solution_Parameters No End Atomization Improved Check_Parameters->End Yes Solution_Viscosity->End Solution_Nozzle->End Solution_Parameters->End

Caption: A troubleshooting workflow for addressing poor atomization.

Atomization_Factors cluster_feed cluster_process cluster_equipment Atomization Atomization Quality Feed_Properties Feed Solution Properties Feed_Properties->Atomization Viscosity Viscosity Feed_Properties->Viscosity Surface_Tension Surface Tension Feed_Properties->Surface_Tension Solids_Content Solids Content Feed_Properties->Solids_Content Process_Parameters Process Parameters Process_Parameters->Atomization Atomizer_Type Atomizer Type Process_Parameters->Atomizer_Type Pressure_Flow Pressure / Gas Flow Process_Parameters->Pressure_Flow Feed_Rate Feed Rate Process_Parameters->Feed_Rate Equipment Equipment Condition Equipment->Atomization Nozzle_Condition Nozzle Condition Equipment->Nozzle_Condition Assembly Proper Assembly Equipment->Assembly

Caption: Key factors influencing atomization quality in spray drying.

References

Preventing racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Chiral Piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of these critical chiral building blocks.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions to maintain the stereochemical integrity of your chiral piperidines.

Problem Potential Cause Suggested Solution
Significant racemization detected in the final product. Use of a strong, non-sterically hindered base: Bases like triethylamine (TEA) can readily abstract the α-proton of activated intermediates, leading to planar, achiral intermediates and subsequent racemization.[1]Employ a weaker or sterically hindered base: Consider using N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) to minimize proton abstraction.[1]
Elevated reaction temperature: The rate of racemization increases with temperature.Lower the reaction temperature: Perform the reaction at a lower temperature, such as 0 °C or even -20 °C, especially during the activation and coupling steps.[1]
Prolonged pre-activation time: Allowing an activated carboxylic acid to stand for an extended period before the addition of the nucleophile increases the opportunity for racemization.Minimize pre-activation time: A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to a mixture of all reactants, with the base added last to initiate the reaction.[1]
Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization than others, especially when used without additives.Use modern onium salts with additives: Reagents like HATU, HBTU, or COMU, especially when used with additives like HOBt or HOAt, are highly effective at suppressing racemization.[1]
Low diastereoselectivity in organocatalytic reactions. Suboptimal catalyst or reaction conditions: The choice of organocatalyst and reaction parameters significantly influences the stereochemical outcome.Screen different catalysts and conditions: Experiment with various organocatalysts, such as O-TMS protected diphenylprolinol, and optimize solvent and temperature to improve diastereoselectivity.
Inconsistent enantiomeric excess (e.e.) in catalytic hydrogenations. Catalyst deactivation or inhibition: The substrate or product may coordinate to the metal center, leading to catalyst deactivation and reduced enantioselectivity.Activate the substrate: Converting pyridines to their corresponding pyridinium salts can prevent catalyst inhibition and improve reactivity and enantioselectivity in iridium-catalyzed hydrogenations.
Incorrect ligand choice: The chiral ligand is crucial for achieving high enantioselectivity.Screen a variety of chiral ligands: Test different classes of chiral ligands (e.g., bisphosphines) to find the optimal one for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during amide bond formation in certain piperidine syntheses?

A1: The most common mechanism involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. This occurs when an activated carboxylic acid cyclizes. The proton at the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base, leading to an achiral intermediate that can then react to form a racemic mixture of products.[1] Direct enolization, where a strong base directly removes the α-proton from the activated acid, is another, less common pathway.[1]

Q2: Which factors have the most significant impact on the degree of racemization?

A2: Several experimental factors are critical:

  • Base: The strength and steric hindrance of the base used are paramount. Strong, non-hindered bases are more likely to cause racemization.[1]

  • Temperature: Higher temperatures accelerate the rate of racemization.[1]

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives (e.g., HOBt, HOAt) are crucial.[1]

  • Pre-activation Time: Longer pre-activation times increase the risk of racemization.[1]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my chiral piperidine?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the e.e. of chiral piperidines.[2][3] If your compound lacks a UV chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride (PTSC) or 3,5-dinitrobenzoyl chloride can be employed.[2][3]

Q4: Are there specific synthetic strategies that are inherently less prone to racemization?

A4: Yes, certain modern synthetic methods are designed to be highly stereoselective. For instance, rhodium-catalyzed asymmetric reductive transamination of pyridinium salts and chemo-enzymatic dearomatization of pyridines have shown excellent diastereo- and enantioselectivity.[4][5][6] Organocatalytic domino reactions can also construct polysubstituted piperidines with high stereocontrol.[4][7]

Data on Enantioselectivity in Chiral Piperidine Synthesis

The following tables summarize quantitative data on the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) achieved in various asymmetric syntheses of chiral piperidines under different conditions.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

SubstrateChiral LigandSolventTemp (°C)H₂ Pressure (psi)e.e. (%)
N-benzyl-2-phenylpyridinium bromide(R)-SynPhosToluene/CH₂Cl₂2860095
N-benzyl-2-(4-methoxyphenyl)pyridinium bromide(R)-SynPhosToluene/CH₂Cl₂2860096
N-benzyl-2-(2-naphthyl)pyridinium bromide(R)-SynPhosToluene/CH₂Cl₂2860094
N-benzyl-2-isopropylpyridinium bromide(R)-SynPhosToluene/CH₂Cl₂2860085

Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

Pyridinium SaltChiral AmineCatalystTemp (°C)Diastereomeric Ratio (d.r.)
N-benzyl-2-phenylpyridinium bromide(R)-1-phenylethylamine[CpRhCl₂]₂40>20:1
N-benzyl-3-methylpyridinium bromide(R)-1-phenylethylamine[CpRhCl₂]₂40>20:1
N-benzyl-4-phenylpyridinium bromide(R)-1-phenylethylamine[Cp*RhCl₂]₂40>20:1

Table 3: Organocatalytic Domino Michael Addition/Aminalization

AldehydeNitroolefinCatalystTemp (°C)Diastereomeric Ratio (d.r.)e.e. (%)
Propanal(E)-N-(4-nitrobut-3-en-2-yl)benzenesulfonamideO-TMS diphenylprolinolRT>20:199
Isovaleraldehyde(E)-N-(4-nitrobut-3-en-2-yl)benzenesulfonamideO-TMS diphenylprolinolRT>20:198
Cinnamaldehyde(E)-N-(4-nitrobut-3-en-2-yl)benzenesulfonamideO-TMS diphenylprolinolRT10:197

Key Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt [4][5][6]

  • To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

  • Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

  • Add formic acid (12.0 mmol, 24.0 equiv).

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂ (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Organocatalytic Domino Michael Addition/Aminalization [4][7]

  • To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC (with Pre-column Derivatization) [2][3]

  • Derivatization:

    • Dissolve the chiral piperidine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂).

    • Add a base (e.g., triethylamine, 2.0 equiv).

    • Add p-toluenesulfonyl chloride (PTSC) (1.2 equiv).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction and work up to isolate the derivatized product.

  • HPLC Analysis:

    • Column: Chiralpak AD-H (or other suitable chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization. For some derivatives, a polar mobile phase such as 0.1% diethylamine in ethanol may be effective.[3]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 228 nm or 254 nm).[3]

    • Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Inject the sample and integrate the peak areas to calculate the enantiomeric excess.

Visualizations

racemization_troubleshooting start High Racemization Detected check_base What type of base was used? start->check_base check_temp What was the reaction temperature? start->check_temp check_reagent Which coupling reagent was used? start->check_reagent check_preactivation Was there a long pre-activation step? start->check_preactivation base_strong Strong, non-hindered (e.g., TEA) check_base->base_strong base_weak Weak or hindered (e.g., DIPEA, TMP) check_base->base_weak temp_high Elevated Temperature check_temp->temp_high temp_low Low Temperature (e.g., 0 °C) check_temp->temp_low reagent_problem Carbodiimide w/o additive check_reagent->reagent_problem reagent_good Onium salt with additive (e.g., HATU/HOAt) check_reagent->reagent_good preactivation_long Yes, prolonged pre-activation check_preactivation->preactivation_long preactivation_short No, minimal pre-activation check_preactivation->preactivation_short solution_base Switch to a weaker or sterically hindered base. base_strong->solution_base solution_temp Lower the reaction temperature. temp_high->solution_temp solution_reagent Use a modern coupling reagent with an additive. reagent_problem->solution_reagent solution_preactivation Minimize pre-activation time. preactivation_long->solution_preactivation

Caption: Troubleshooting workflow for racemization.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Stereochemical Analysis synthesis Perform Asymmetric Synthesis (e.g., Catalytic Hydrogenation) workup Reaction Work-up and Purification synthesis->workup derivatization Derivatization (if necessary) workup->derivatization Isolated Product hplc Chiral HPLC Analysis derivatization->hplc calculate_ee Calculate Enantiomeric Excess (e.e.) hplc->calculate_ee decision Is e.e. acceptable? calculate_ee->decision success Optically Pure Product decision->success Yes troubleshoot Troubleshoot Synthesis (Refer to Guide) decision->troubleshoot No troubleshoot->synthesis Optimize Conditions

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of piperidine compounds.

Troubleshooting Guide

Issue: My piperidine compound is showing significant peak tailing.

This guide will walk you through a systematic approach to identify the cause of peak tailing and implement effective solutions.

Step 1: Evaluate the Mobile Phase pH

Q1: Why is the mobile phase pH critical for analyzing piperidine compounds?

Piperidine compounds are basic and, therefore, their ionization state is highly dependent on the mobile phase pH. At mid-range pH, residual silanol groups on the silica-based stationary phase are ionized (negatively charged), while the basic piperidine analyte is protonated (positively charged).[1][2] This leads to strong secondary electrostatic interactions, which can cause significant peak tailing.[1][3]

Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups. A lower pH (typically between 2.5 and 4.0) will protonate the silanol groups, minimizing their interaction with the positively charged piperidine analyte and leading to improved peak symmetry.[1][4]

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.35[3]
3.01.33[3]
Step 2: Consider Mobile Phase Additives

Q2: Can I add something to my mobile phase to improve peak shape?

Yes, mobile phase additives can be very effective in reducing peak tailing for basic compounds like piperidines.

Solutions:

  • Competing Bases: Add a small concentration (typically 20-50 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[5][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the piperidine analyte.[7] This minimizes the secondary interactions that cause tailing.[7]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 20-50 mM) can also help to shield the silanol groups and reduce their interaction with the basic analyte.[5]

Illustrative Data: Effect of Triethylamine (TEA) on Peak Shape

The following table illustrates the general impact of adding TEA to the mobile phase on the peak shape of a basic analyte.

Mobile Phase ConditionObservation
Acidic pH without TEAModerate peak tailing may still be observed.[4]
Acidic pH with TEA (e.g., 5 mM)Significant improvement in peak symmetry.[4]
Step 3: Evaluate Your HPLC Column

Q3: Could my HPLC column be the cause of the peak tailing?

Absolutely. The choice of HPLC column is critical for the successful analysis of basic compounds.

Solutions:

  • Use a Modern, High-Purity (Type B) Silica Column: These columns have a lower metal content and reduced silanol activity compared to older Type A silica columns, resulting in better peak shapes for basic compounds.[8]

  • Select an End-Capped Column: End-capping is a process that chemically derivatizes the residual silanol groups, making them less active and reducing their potential for secondary interactions.[3]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Columns: These columns have a polar functional group embedded in the long alkyl chain of the stationary phase, which helps to shield the analyte from residual silanols.

    • Non-Silica Based Columns: Columns with stationary phases made of polymers or other materials that do not have silanol groups can eliminate the problem of silanol interactions altogether.

Illustrative Data: Comparison of Column Types for Basic Compound Analysis

This table provides a qualitative comparison of different column types for the analysis of basic compounds.

Column TypeExpected Peak Shape for Basic CompoundsKey Feature
Traditional (Type A) SilicaProne to significant tailingHigh silanol activity
High-Purity (Type B) SilicaImproved symmetryReduced silanol activity
End-CappedGood symmetryResidual silanols are chemically deactivated.[3]
Polar-EmbeddedExcellent symmetryPolar group shields analytes from silanols.
Non-Silica BasedExcellent symmetryNo silanol groups present.
Step 4: Check for Instrumental and Other Issues

Q4: I've optimized my mobile phase and column, but I still see tailing. What else could be wrong?

If peak tailing persists, consider the following potential issues:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2]

  • Column Contamination: Buildup of sample matrix components on the column can lead to active sites that cause tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peaks.[5]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for mobile phase pH when analyzing a new piperidine compound?

A good starting point for a new piperidine compound is a mobile phase pH of around 3.0, using a buffer such as phosphate or formate.[4]

Q6: Are there any disadvantages to using triethylamine (TEA) in my mobile phase?

While effective, TEA can sometimes shorten column lifetime and may not be suitable for all detectors, such as mass spectrometers, as it can cause ion suppression.

Q7: How do I know if my column is contaminated?

Signs of a contaminated column include increased backpressure, loss of resolution, and, as discussed, peak tailing. If you suspect contamination, you can try cleaning the column according to the manufacturer's instructions.

Q8: Can I regenerate a column that is showing peak tailing?

Yes, in many cases, a column can be regenerated by flushing it with a series of strong solvents to remove contaminants. Refer to the detailed experimental protocol below.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Piperidine Analysis

Objective: To prepare a mobile phase at a controlled pH to minimize peak tailing of piperidine compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Buffer salt (e.g., potassium phosphate monobasic)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of the buffer salt to achieve the desired concentration (e.g., 20 mM).

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the desired level (e.g., 3.0) by adding the acid dropwise while monitoring with a calibrated pH meter.

  • Filter the Aqueous Buffer:

    • Filter the prepared buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile) separately.

    • Combine the aqueous buffer and organic solvent in a clean, appropriate reservoir.

    • For example, to prepare a 50:50 (v/v) mobile phase, mix 500 mL of the aqueous buffer with 500 mL of acetonitrile.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture by sonication for 10-15 minutes or by using an online degasser to prevent bubble formation in the HPLC system.

Protocol 2: Column Washing and Regeneration

Objective: To clean a reversed-phase HPLC column to remove contaminants and restore optimal performance, including improved peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., a mixture of water and organic solvent).

  • Flush with 100% Organic Solvent: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol.

  • Stronger Solvent Wash (if necessary): If peak tailing and/or high backpressure persist, a stronger solvent wash may be needed. Flush the column sequentially with:

    • 20-30 column volumes of isopropanol.

  • Re-equilibrate the Column:

    • Flush the column with 10-20 column volumes of the mobile phase without the buffer.

    • Finally, re-equilibrate the column with the initial mobile phase (including buffer) until a stable baseline is achieved.

Note: Always check the column manufacturer's instructions for specific recommendations on compatible solvents and cleaning procedures.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed check_ph Evaluate Mobile Phase pH (Is it in the optimal range, e.g., 2.5-4.0?) start->check_ph adjust_ph Adjust pH to 2.5-4.0 check_ph->adjust_ph No check_additives Consider Mobile Phase Additives (e.g., TEA, buffer concentration) check_ph->check_additives Yes adjust_ph->check_additives end_bad Issue Persists (Consult further technical support) adjust_ph->end_bad add_additives Incorporate Additives (e.g., 20-50 mM TEA) check_additives->add_additives No check_column Evaluate HPLC Column (Type, age, contamination) check_additives->check_column Yes add_additives->check_column add_additives->end_bad replace_column Select Appropriate Column (e.g., End-capped, Type B) check_column->replace_column No check_instrument Check for Instrumental Issues (e.g., extra-column volume, leaks) check_column->check_instrument Yes replace_column->check_instrument replace_column->end_bad fix_instrument Optimize System (e.g., shorter tubing) check_instrument->fix_instrument No end_good Peak Shape Improved check_instrument->end_good Yes fix_instrument->end_good fix_instrument->end_bad

Caption: A stepwise guide to troubleshooting peak tailing in HPLC.

Mechanism of Peak Tailing due to Silanol Interactions

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte Piperidine Analyte Si-OH Silanol Group (Si-OH) No_Interaction Interaction Minimized (Improved Peak Shape) Si-OH->No_Interaction Si-O- Ionized Silanol (Si-O-) Interaction Electrostatic Interaction (Causes Peak Tailing) Si-O-->Interaction Pip-H+ Protonated Piperidine (Pip-H+) Pip-H+->Interaction Mid_pH Mid-Range pH Mid_pH->Si-O- Mid_pH->Pip-H+ Low_pH Low pH (e.g., < 4) Low_pH->Si-OH

Caption: Chemical interactions leading to peak tailing at different pH levels.

References

Technical Support Center: Optimizing Mobile Phase for LC-MS Analysis of Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of acetic acid derivatives. As small, highly polar molecules, these compounds present unique challenges for retention, peak shape, and detection. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights to help you navigate these challenges effectively. We will explore the causality behind experimental choices and provide validated protocols to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when starting with the analysis of acetic acid derivatives.

Q1: Why are acetic acid derivatives so difficult to analyze with standard reversed-phase (e.g., C18) LC-MS methods?

A: The primary challenge is their high polarity. Standard reversed-phase chromatography separates compounds based on hydrophobicity. Acetic acid and its simple derivatives are very hydrophilic, meaning they have a low affinity for the nonpolar C18 stationary phase and a high affinity for the polar mobile phase. This results in little to no retention, with the analytes often eluting in the void volume of the column, co-eluting with salts and other matrix components, which makes accurate quantification nearly impossible.[1][2]

Q2: I'm developing a new method. What is the best starting point for mobile phase and column selection?

A: For highly polar analytes like acetic acid derivatives, a standard C18 column is unlikely to succeed. Your first choice should be a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[3][4] HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[5] This combination promotes the retention of polar compounds. A good starting mobile phase for HILIC is 90:10 Acetonitrile:10 mM Ammonium Acetate.

Q3: Should I use positive or negative electrospray ionization (ESI) mode for detection?

A: Given that acetic acid derivatives are carboxylic acids, they readily lose a proton to form a negative ion. Therefore, negative ion ESI mode is the most common and direct approach, detecting the deprotonated molecule [M-H]⁻. However, if you are struggling with sensitivity in negative mode, or if your method involves derivatization, positive ion mode may become a viable or even superior option.[6][7] Some derivatization agents are specifically designed to add a permanently charged or easily protonated group to the analyte, dramatically increasing the signal in positive mode.[8]

Q4: My analyte is still not retained, even with HILIC. When should I consider derivatization?

A: Derivatization should be considered when other chromatographic strategies fail to provide adequate retention, resolution, or sensitivity. It is a powerful technique that chemically modifies the analyte to alter its physicochemical properties.[6][9] For acetic acid derivatives, derivatization can increase hydrophobicity for better reversed-phase retention and/or introduce a functional group that is more easily ionized, boosting MS signal.[7][10] For example, reacting the carboxylic acid with 3-nitrophenylhydrazine (3-NPH) makes the molecule less polar and easier to retain on a C18 column.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during method development for acetic acid derivatives.

Problem 1: Poor or No Retention on Reversed-Phase (C18) Columns

This is the most frequent issue, stemming directly from the high polarity of the target analytes.

Root Cause Analysis:

The fundamental mismatch between a polar analyte and a nonpolar stationary phase prevents the partitioning necessary for retention. The analyte spends almost all its time in the mobile phase and is washed off the column immediately.

Strategic Solutions:

A decision-making workflow is essential for selecting the appropriate strategy.

start Start: Poor Retention on C18 strategy Select Alternative Strategy start->strategy hilic Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) strategy->hilic Is analyte highly polar and uncharged/weakly acidic? ipc Strategy B: Ion-Pair Chromatography (IPC) strategy->ipc Is analyte ionic and a HILIC-alternative needed? deriv Strategy C: Chemical Derivatization strategy->deriv Are retention and/or sensitivity still insufficient? hilic_outcome Outcome: Retention of polar analytes in high organic mobile phase. hilic->hilic_outcome ipc_outcome Outcome: Increased retention of ionic analytes on RP columns. ipc->ipc_outcome deriv_outcome Outcome: Altered analyte polarity for a different chromatographic mode. deriv->deriv_outcome

Caption: Decision tree for selecting a chromatographic strategy.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Causality: HILIC operates on a principle of partitioning. The polar stationary phase adsorbs a water-rich layer from the highly organic mobile phase. Polar analytes, like acetic acid derivatives, can partition into this immobilized water layer and are thus retained.[3] The elution order is typically the reverse of what is seen in reversed-phase LC.

  • Best For: A broad range of small, polar, and hydrophilic compounds. It is often the most direct and robust solution.[4]

  • Protocol: See "Protocol 1: Generic HILIC Method" below.

Strategy B: Ion-Pair Chromatography (IPC)

  • Causality: This technique is used for ionic or ionizable compounds. An ion-pairing reagent, which has a hydrophobic part and a charge opposite to the analyte, is added to the mobile phase. It forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained by the C18 column.[11][12]

  • Best For: Situations where HILIC is not available or does not provide adequate selectivity. Crucially for MS, only volatile ion-pairing reagents must be used.

  • Warning: Traditional ion-pairing reagents like alkyl sulfonates are non-volatile and will contaminate the mass spectrometer. Volatile options include amines like triethylamine (TEA) or acids like trifluoroacetic acid (TFA). However, TFA is a strong ion-suppressing agent and should be used with extreme caution or avoided altogether in favor of formic or acetic acid.[13][14]

  • Protocol: See "Protocol 2: Volatile Ion-Pairing RPLC Method" below.

Strategy C: Chemical Derivatization

  • Causality: This approach changes the chemical structure of the analyte to make it suitable for a given chromatographic method. For retaining acetic acid derivatives on a C18 column, a hydrophobic group is attached to the molecule.

  • Best For: When maximum sensitivity is required or when other methods fail to provide retention and resolution. The process adds an extra step to sample preparation but can yield significant improvements in both chromatography and detection.[6][10]

  • Protocol: See "Protocol 3: General Derivatization Workflow" below.

StrategyPrincipleProsCons
HILIC Partitioning into a water layer on a polar stationary phase.[3]Direct analysis, good for very polar compounds, MS-friendly mobile phases.Can have longer equilibration times, sensitive to water content in sample and mobile phase.
Volatile IPC Forms a neutral, hydrophobic ion-pair for RPLC retention.[12]Uses standard RPLC columns, can offer unique selectivity.Risk of ion suppression (especially with TFA)[13], potential for system contamination, limited reagent choice for MS.
Derivatization Chemical modification to increase hydrophobicity and/or ionization.[6]Can dramatically improve retention and MS sensitivity, enables use of RPLC.[10]Adds complexity and time to sample prep, potential for incomplete reactions or side products.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Even with sufficient retention, achieving sharp, symmetrical peaks can be difficult.

Root Cause Analysis:

Poor peak shape is often caused by secondary chemical interactions or having the analyte exist in multiple ionic forms during chromatography. For acidic compounds, interactions with residual, acidic silanol groups on the silica backbone of the column can cause peak tailing. If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its protonated (neutral) and deprotonated (ionic) forms, which have different retention times, leading to broad or split peaks.[15]

Strategic Solutions:

start Start: Poor Peak Shape check_ph Is Mobile Phase pH ~2 units from analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is a buffer being used? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add a volatile buffer (e.g., Ammonium Formate) check_buffer->add_buffer No outcome Outcome: Analyte in single ionic state, Silanol interactions suppressed, Improved peak symmetry. check_buffer->outcome Yes add_buffer->outcome

Caption: Workflow for troubleshooting poor peak shape.

Solution A: Control Mobile Phase pH

  • Causality: The most critical factor for good peak shape of ionizable compounds is controlling the mobile phase pH. To ensure the analyte is in a single, stable ionic state, the pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[16] For acetic acid derivatives (typical pKa ~3-5), this means using a mobile phase with a pH < 2 (to keep them fully protonated) or a pH > 7 (to keep them fully deprotonated).

  • Action: Use a volatile buffer system to maintain a stable pH throughout the gradient. Simple acid additives like formic acid provide a low pH but have weak buffering capacity.[3] A true buffer like ammonium formate provides more robust pH control.[17]

Additive/BufferTypical ConcentrationResulting Aqueous pH (approx.)Ionization ModeNotes
Formic Acid 0.1% (v/v)2.7PositiveExcellent for protonating bases, good general-purpose acidic additive.[18][19]
Acetic Acid 0.1% (v/v)3.2Positive / NegativeMilder acid. Can improve negative mode signal for some lipids.[20]
Ammonium Formate 5-20 mM3.8 (acidic) - 6.5 (neutral)Positive / NegativeTrue buffer. pH can be adjusted with formic acid. Good solubility in acetonitrile.[17]
Ammonium Acetate 5-20 mM4.8 (acidic) - 7.0 (neutral)Positive / NegativeCommon HILIC buffer. pH can be adjusted with acetic acid.[5][17]
Ammonium Hydroxide 0.1% (v/v)10-11NegativeUsed for high-pH methods to deprotonate acids.
Ammonium Carbonate/Bicarbonate 5-10 mM7.9 - 9.2NegativeBuffers in the basic range but can be unstable due to CO₂ loss.[17][21]
Problem 3: Low Sensitivity / Poor Ionization

Adequate retention and peak shape are useless without a sufficient signal in the mass spectrometer.

Root Cause Analysis:

Low sensitivity can stem from inefficient ionization of the analyte in the ESI source or from ion suppression, where other components in the mobile phase or sample matrix compete with the analyte for ionization. Non-volatile salts (e.g., phosphate buffers) are a primary cause of both low signal and instrument contamination. Strong ion-pairing agents like TFA are also notorious for suppressing the MS signal.[13][14]

Strategic Solutions:

Solution A: Optimize Mobile Phase Additives for Ionization

  • Causality: The mobile phase composition directly influences the charge state of droplets in the ESI source. For positive mode, a proton source is needed. 0.1% formic acid is a highly effective and common choice.[19] For negative mode, the goal is to facilitate deprotonation. While high pH (using ammonium hydroxide) is one way, additives can have surprising effects. For example, one study found that low concentrations of acetic acid (0.02%) significantly enhanced the negative mode signal for lipids compared to ammonium acetate.[20]

  • Action: Systematically test different MS-compatible additives. Start with 0.1% formic acid for positive mode and 10 mM ammonium acetate for negative mode. If sensitivity is low, try other additives from Table 2.

Solution B: Avoid or Mitigate Ion Suppression

  • Causality: Ion suppression occurs when a co-eluting species more readily takes on a charge in the ESI plume, leaving fewer available charges for the analyte of interest.

  • Action:

    • NEVER use non-volatile buffers like phosphate or citrate with LC-MS.

    • Avoid TFA. If an ion-pairing reagent is absolutely necessary for chromatography, use the lowest possible concentration or switch to a more MS-friendly alternative like difluoroacetic acid (DFA) or formic acid.[18]

    • Ensure good chromatographic separation. If a matrix component is causing suppression, improving the chromatography to separate it from your analyte peak is the best solution.

    • Reduce buffer concentration. High buffer concentrations (e.g., >20 mM) can sometimes suppress the signal.[16] Test if lowering the concentration improves sensitivity without compromising peak shape.

Section 3: Detailed Experimental Protocols

Protocol 1: Generic HILIC Method for Acetic Acid Derivatives

This protocol provides a robust starting point for retaining highly polar acidic compounds.

  • Column: A HILIC column (e.g., Bare Silica, Amide, Diol phase), 100 x 2.1 mm, <3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.7 with acetic acid, if needed).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL (Note: Keep injection volume low and ensure the sample is dissolved in a high percentage of organic solvent, e.g., 80% ACN, to prevent peak distortion).

  • Gradient Program:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B (Re-equilibration)

  • MS Detection: ESI Negative Mode.

Protocol 2: Volatile Ion-Pairing RPLC Method

This method can be attempted if HILIC is unsuccessful. It uses an amine as a volatile ion-pairing reagent.

  • Column: C18 column, 100 x 2.1 mm, <3 µm particle size.

  • Mobile Phase A: 0.1% Hexylamine and 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 90% B

    • 8.1 min: 5% B

    • 11.0 min: 5% B (Re-equilibration)

  • MS Detection: ESI Negative Mode. Note: This type of additive may require more frequent source cleaning. Always dedicate a column to ion-pairing methods if possible.

Protocol 3: General Derivatization Workflow (using 3-NPH)

This protocol is adapted from established methods for derivatizing short-chain fatty acids.[10]

  • Reagent Preparation:

    • Derivatization Reagent: 20 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.

    • Condensing Agent: 12 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in Water.

    • Catalyst: 6% Pyridine in Water.

  • Derivatization Reaction:

    • To 50 µL of your sample (in water or buffer), add 25 µL of the Derivatization Reagent and 25 µL of the Condensing Agent.

    • Vortex briefly to mix.

    • Incubate at 40 °C for 30 minutes.

    • Quench the reaction by adding a suitable solvent or dilute for injection.

  • LC-MS Analysis:

    • The resulting derivative is now more hydrophobic and can be analyzed on a standard C18 column with a typical Water/Acetonitrile gradient (both containing 0.1% formic acid).

    • Detection is performed in Positive Ion Mode , as the derivative will readily protonate.

References

Validation & Comparative

Confirming the Structure of (1-Ethylpiperidin-4-yl)acetic acid via 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the chemical structure of a novel compound is a cornerstone of chemical analysis. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of (1-Ethylpiperidin-4-yl)acetic acid, a substituted piperidine derivative. We present supporting experimental data and detailed protocols to objectively compare the performance of key 2D NMR experiments in confirming the compound's connectivity.

This compound, with the chemical formula C9H17NO2, possesses a core piperidine ring substituted with an ethyl group at the nitrogen atom and an acetic acid moiety at the 4-position.[1][2] While one-dimensional (1D) NMR provides initial information on the proton and carbon environments, 2D NMR is indispensable for unambiguously establishing the intricate network of covalent bonds.

Comparative Analysis of 2D NMR Techniques

The primary 2D NMR experiments for elucidating the structure of small organic molecules are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Each technique provides unique and complementary information about the molecular framework.

2D NMR ExperimentInformation ProvidedKey Correlations for this compound
COSY Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).- Correlation between the ethyl group protons (CH₃ and CH₂).- Correlations within the piperidine ring proton spin systems.- Correlation between the methine proton at C4 and the adjacent methylene protons of the piperidine ring and the acetic acid side chain.
HSQC Reveals direct one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).- Direct correlation of each proton signal to its corresponding carbon signal, confirming the carbon framework and assigning protonated carbons.
HMBC Displays correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems.- Critical correlation between the ethyl group protons and the piperidine ring carbons adjacent to the nitrogen.- Critical correlation between the protons of the acetic acid methylene group and the carbonyl carbon, as well as the C4 and adjacent piperidine ring carbons.- Correlations between piperidine ring protons and neighboring carbons, confirming the ring structure.

Experimental Protocol

A standard suite of 2D NMR experiments would be conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as methanol-d4 or chloroform-d, in which the compound is soluble.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: Standard pulse programs available on the spectrometer's software are used for each 2D experiment. Key acquisition parameters to be optimized include spectral widths, number of scans, and evolution delays.

  • ¹H NMR: A standard single-pulse experiment to obtain a reference 1D spectrum.

  • ¹³C NMR: A proton-decoupled experiment to identify all carbon signals.

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically used to establish proton-proton couplings.

  • HSQC: A gradient-selected HSQC experiment with multiplicity editing (e.g., HSQC-EDIT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • HMBC: A gradient-selected HMBC experiment is acquired with an evolution delay optimized for long-range couplings (typically 4-8 Hz) to observe two- and three-bond correlations.

Data Visualization

The following diagrams illustrate the experimental workflow and the key HMBC correlations that are instrumental in confirming the structure of this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR Insert into Spectrometer TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC Structure_Elucidation Correlate Data COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation Confirmed_Structure Confirmed Structure Structure_Elucidation->Confirmed_Structure

Caption: Experimental workflow for 2D NMR-based structure confirmation.

Caption: Key HMBC correlations for structural confirmation.

By systematically analyzing the correlations from COSY, HSQC, and particularly HMBC experiments, researchers can piece together the molecular puzzle. The HMBC correlations are paramount as they bridge the isolated spin systems of the ethyl group, the piperidine ring, and the acetic acid moiety, thereby providing unequivocal proof of the overall chemical structure of this compound. This multi-technique approach ensures a high degree of confidence in the structural assignment, a critical step in any chemical research and development endeavor.

References

Validating Synthesized Piperidine Compounds: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of newly synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of elemental analysis and alternative analytical techniques for the structural confirmation and purity assessment of synthesized piperidine derivatives, a common scaffold in many pharmaceutical agents.

Elemental analysis has long been a fundamental technique for determining the elemental composition of a compound, providing a critical checkpoint for its empirical formula. However, with advancements in analytical instrumentation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) now offer complementary and sometimes more detailed structural information. This guide presents a side-by-side comparison of these methods, supported by experimental protocols and data, to aid researchers in selecting the most appropriate validation strategy for their synthesized piperidine compounds.

Performance Comparison of Key Analytical Techniques

The choice of an analytical method for compound validation depends on a variety of factors, including the specific information required, the nature of the sample, and available instrumentation. The following table summarizes the key performance characteristics of elemental analysis, NMR spectroscopy, and HRMS.

FeatureElemental Analysis (CHNS)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Information Elemental composition (%C, H, N, S)Connectivity of atoms, 3D structureExact mass, elemental formula
Purity Assessment High purity required for accurate results (typically >95%)Can identify and quantify impurities with distinct signalsCan detect impurities with different m/z ratios
Accuracy Typically within ±0.4% of the calculated value[1]Quantitative with internal standardsMass accuracy typically < 5 ppm[1]
Sensitivity Milligram sample amounts requiredMicrogram to milligram sample amountsFemtomole to picomole sensitivity[2]
Sample State Solids, non-volatile liquidsSolutionsSolids, liquids, and gases (with appropriate ionization)
Key Advantages Direct measure of elemental ratios, cost-effective[3][4]Provides detailed structural information[5]High sensitivity and mass accuracy for formula determination[6]
Key Limitations Does not provide structural isomer information, susceptible to impurities[7]Lower sensitivity compared to MS, complex spectra for mixtures[2]May not distinguish isomers, ionization efficiency can vary

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

Elemental Analysis (CHNS) Protocol

This protocol outlines the determination of carbon, hydrogen, nitrogen, and sulfur content in a synthesized piperidine compound using a modern elemental analyzer based on the Dumas method of combustion.[8]

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry, as moisture can affect the hydrogen and oxygen content.[3][9]

  • Accurately weigh 2-3 mg of the finely powdered piperidine compound into a tin or silver capsule using a microbalance.[3]

  • For volatile liquids, use a sealed capsule to prevent sample loss.[10]

  • Record the exact weight.

2. Instrumentation and Combustion:

  • Place the sealed capsule into the autosampler of the CHNS elemental analyzer.

  • The sample is dropped into a high-temperature furnace (typically ~1000°C) in an oxygen-rich environment.[8]

  • Complete combustion converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas (after reduction of NOx), and sulfur to SO₂.[4][8]

3. Gas Separation and Detection:

  • The combustion gases are carried by a helium stream through a gas chromatography column to separate the individual components.[4]

  • The separated gases are detected by a thermal conductivity detector (TCD).[4]

4. Data Analysis:

  • The instrument's software integrates the detector signals and calculates the percentage of each element based on the initial sample weight and comparison to a known standard (e.g., acetanilide).

  • The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. The results should be within ±0.4% of the calculated values.[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol describes the determination of the accurate mass of a synthesized piperidine compound, which is then used to deduce its elemental formula.

1. Sample Preparation:

  • Prepare a dilute solution of the piperidine compound (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • The sample must be free of non-volatile salts and buffers, which can interfere with ionization.

2. Instrumentation and Data Acquisition:

  • Introduce the sample solution into the HRMS instrument (e.g., TOF, Orbitrap) via direct infusion or coupled with a liquid chromatography system.

  • Select an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like many piperidine derivatives.

  • Acquire the mass spectrum in a high-resolution mode.

3. Data Analysis:

  • Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺).

  • Use the instrument's software to calculate the possible elemental formulas that correspond to the measured accurate mass within a specified mass tolerance (typically < 5 ppm).

  • The correct elemental formula is often determined by considering the isotopic pattern and the chemical context of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol details the acquisition of ¹H and ¹³C NMR spectra to elucidate the structure of a synthesized piperidine compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the piperidine compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. Instrumentation and Data Acquisition:

  • Place the NMR tube in the NMR spectrometer.

  • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are typically required.

  • Additional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate the structure and connectivity of the molecule.

3. Data Analysis:

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C spectra to assign the structure of the piperidine compound.

Visualization of Validation Workflows

To better illustrate the logical flow of validating a synthesized compound and the comparative relationship between the analytical techniques, the following diagrams are provided.

G Figure 1: General Workflow for Synthesized Compound Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Validation & Purity Assessment cluster_confirmation Final Confirmation Synthesis Chemical Synthesis of Piperidine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification EA Elemental Analysis (%C, H, N) Purification->EA NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HRMS High-Resolution Mass Spectrometry Purification->HRMS Data_Analysis Data Analysis & Structure Confirmation EA->Data_Analysis NMR->Data_Analysis HRMS->Data_Analysis Purity_Check Purity Assessment (>95%) Data_Analysis->Purity_Check Final_Product Final_Product Purity_Check->Final_Product Validated Compound

Caption: General Workflow for Synthesized Compound Validation.

G Figure 2: Comparison of Analytical Validation Methods cluster_methods Analytical Techniques cluster_info Information Obtained Compound Synthesized Piperidine Compound EA Elemental Analysis Compound->EA Provides Elemental Composition NMR NMR Spectroscopy Compound->NMR Provides Structural Connectivity HRMS HRMS Compound->HRMS Provides Accurate Mass & Elemental Formula EA_Info Empirical Formula Confirmation EA->EA_Info NMR_Info Detailed 3D Structure Isomer Identification NMR->NMR_Info HRMS_Info Molecular Formula Confirmation HRMS->HRMS_Info

Caption: Comparison of Analytical Validation Methods.

Conclusion

The validation of synthesized piperidine compounds is a critical step in drug discovery and development. While elemental analysis remains a valuable and cost-effective tool for confirming the empirical formula and assessing purity, it is most powerful when used in conjunction with other modern analytical techniques. NMR spectroscopy provides unparalleled detail on the molecular structure, while HRMS offers high sensitivity and accuracy for determining the molecular formula. By understanding the strengths and limitations of each method, researchers can design a comprehensive validation strategy that ensures the identity, purity, and structural integrity of their synthesized piperidine derivatives, thereby providing a solid foundation for further biological and pharmacological studies.

References

Comparative Guide to the Validation of a Quantitative Bioassay for (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a quantitative bioassay for the novel compound (1-Ethylpiperidin-4-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals engaged in the bioanalytical characterization of new chemical entities. The guide outlines the essential validation parameters, presents detailed experimental protocols, and compares the bioassay approach to alternative quantitative methods, supported by hypothetical experimental data.

The validation framework is established upon widely recognized regulatory guidelines, including the FDA's "Bioanalytical Method Validation" guidance and the principles outlined in the ICH Q2(R1) "Validation of Analytical Procedures".[1][2][3][4] These guidelines emphasize the importance of demonstrating that an analytical method is suitable for its intended purpose.[5]

Introduction to this compound and Bioassay Validation

This compound is a piperidine derivative. Piperidine and its derivatives are common structural motifs in many biologically active molecules and are of significant interest in medicinal chemistry for their potential pharmacological properties. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies during drug development.

A quantitative bioassay, which measures a biological response to a substance, is a powerful tool for determining the concentration of an active analyte. The validation of such an assay is critical to ensure the reliability, reproducibility, and accuracy of the data generated.[6]

Experimental Protocols

This section details the methodologies for validating a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for this compound.

2.1. Principle of the Competitive ELISA

In this assay, a known amount of enzyme-conjugated this compound competes with the unlabeled analyte in the sample for binding to a limited number of specific antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of the analyte in the sample. The signal is developed by adding a substrate that produces a measurable color change.

2.2. Preparation of Reagents

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Solution: Rabbit anti-(1-Ethylpiperidin-4-yl)acetic acid polyclonal antibody diluted in blocking buffer.

  • Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP), diluted in blocking buffer.

  • Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Stop Solution: 2 M Sulfuric Acid.

  • Standard Solutions: this compound of known purity is used to prepare a standard curve in the relevant biological matrix (e.g., human plasma).

2.3. Assay Procedure

  • Coating: Microtiter plates are coated with the capture antibody diluted in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer.

  • Blocking: Plates are blocked with blocking buffer for 2 hours at room temperature.

  • Competition: Standard solutions, quality control (QC) samples, and unknown samples are added to the wells, followed by the addition of the enzyme conjugate. The plate is incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with wash buffer.

  • Substrate Addition: TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The reaction is stopped by adding the stop solution.

  • Reading: The optical density is measured at 450 nm using a microplate reader.

Bioassay Validation Parameters and Data

The following tables summarize the key validation parameters and present hypothetical data for the this compound bioassay.

Table 1: Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Standard Concentration (ng/mL)Measured Concentration (ng/mL) (Mean, n=3)% Recovery
1.0 (LLOQ)0.9595.0%
2.52.60104.0%
5.04.8597.0%
10.010.20102.0%
25.024.5098.0%
50.051.50103.0%
75.073.5098.0%
100.0 (ULOQ)101.00101.0%
Correlation Coefficient (r²) 0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Upper Limit of Quantification (ULOQ) 100.0 ng/mL

Table 2: Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true value. Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.

QC LevelNominal Conc. (ng/mL)Intra-assay (n=6) Mean Conc. (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay (n=18, 3 runs) Mean Conc. (ng/mL)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
LLOQ1.00.988.5%-2.0%1.0512.1%5.0%
Low3.02.906.2%-3.3%3.109.8%3.3%
Mid30.030.804.5%2.7%29.507.5%-1.7%
High80.078.903.8%-1.4%81.206.3%1.5%

Acceptance Criteria: For LLOQ, %CV ≤ 20% and %Bias within ±20%. For other QCs, %CV ≤ 15% and %Bias within ±15%.[7]

Table 3: Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this hypothetical assay, specificity was evaluated by screening structurally related compounds.

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
This compound10100
(1-Propyl-piperidin-4-yl)-acetic acid1000< 0.1
Piperidin-4-ylacetic acid1000< 0.1
N-acetyl-4-piperidone1000< 0.1

Table 4: Stability

The stability of the analyte in a given matrix under specific conditions for given time intervals was evaluated.

Stability ConditionStorage DurationQC Low (ng/mL) % ChangeQC High (ng/mL) % Change
Bench-top (Room Temp)8 hours-4.2%-2.5%
Freeze-Thaw Cycles3 cycles-6.8%-4.1%
Long-term (-80°C)30 days-5.5%-3.8%

Acceptance Criteria: % Change within ±15%.

Comparison with Alternative Methods

While the competitive ELISA offers high sensitivity and throughput, other analytical techniques can also be employed for the quantification of this compound.

Table 5: Comparison of Quantitative Methods

ParameterCompetitive ELISALiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Principle Immuno-recognitionSeparation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbance
Specificity High (dependent on antibody)Very High (based on mass and fragmentation)Moderate (potential for co-eluting interferences)
Sensitivity High (pg/mL to ng/mL)Very High (pg/mL or lower)Lower (ng/mL to µg/mL)
Throughput High (96-well plate format)ModerateLow to Moderate
Matrix Effects Can be significantCan be significant (ion suppression/enhancement)Less prone to matrix effects than MS
Development Time Long (antibody generation)ModerateShort
Cost per Sample Low to ModerateHighLow
Instrumentation Standard plate readerSpecialized mass spectrometerStandard HPLC system

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the validation of the quantitative bioassay.

Bioassay_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Sample Analysis MD1 Antibody Screening & Selection MD2 Conjugate Preparation MD1->MD2 MD3 Assay Optimization (Buffers, Incubation times) MD2->MD3 PV1 Standard Curve Feasibility MD3->PV1 Proceed to Validation PV2 Preliminary Precision & Accuracy PV1->PV2 V1 Linearity & Range PV2->V1 V2 Accuracy & Precision (Intra- & Inter-assay) V1->V2 V3 Specificity & Selectivity V2->V3 V4 Stability (Bench-top, Freeze-Thaw, Long-term) V3->V4 V5 Robustness (optional) V4->V5 SA1 Analysis of Study Samples V5->SA1 Method Validated SA2 Incurred Sample Reanalysis SA1->SA2

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Derivative Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate quantification of piperidine derivatives is paramount. These moieties are integral to a wide array of active pharmaceutical ingredients (APIs), making robust and reliable analytical methods a cornerstone of regulatory compliance and product efficacy. This guide provides an in-depth comparison of the principal analytical techniques employed for the quantification of piperidine derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The core of this guide is the principle of cross-validation—a critical process of comparing results from two or more distinct analytical methods to ensure the data is accurate, reproducible, and fit for its intended purpose.[1] This is particularly crucial when data from different laboratories or techniques are being amalgamated.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable, field-proven protocols.

The Imperative of Method Validation and Cross-Validation

Before delving into a comparative analysis, it is essential to grasp the foundational principles of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that analytical methods be validated to ensure they are suitable for their intended purpose.[3][4][5][6] The objective is to provide documented evidence that the method consistently delivers accurate and reliable results.[7][8][9]

Key validation parameters, as stipulated by ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Accuracy: The closeness of test results to the true value.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[7][10]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9][10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Cross-validation takes this a step further by demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[12][13] This is a critical step when transferring a method between laboratories or when different analytical techniques are used across various stages of drug development.[13][14]

Comparative Overview of Analytical Methods

The selection of an analytical method for piperidine derivative quantification is contingent on several factors, including the analyte's physicochemical properties (e.g., volatility, polarity, presence of a chromophore), the sample matrix, and the required sensitivity.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[15][16]Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection.[17]Separation via liquid chromatography followed by highly selective and sensitive mass detection using two mass analyzers.[18]
Analyte Suitability Volatile and thermally stable piperidine derivatives.[19] Derivatization may be required for non-volatile compounds.[20]Piperidine derivatives with a UV-absorbing chromophore.[17][21] Derivatization is necessary for compounds lacking a chromophore.[1][17][22]Wide range of piperidine derivatives, including large, polar, and thermally labile molecules.[19][23]
Sensitivity Good, with detection limits typically in the low ppm to ppb range.Moderate, with detection limits in the µg/mL range.[17]Excellent, with detection limits often in the sub-ppb to ppt range.[19][24]
Selectivity High, based on both chromatographic retention time and mass fragmentation pattern.Moderate, dependent on chromatographic resolution from interfering substances.Very high, due to the specificity of precursor-to-product ion transitions (MRM).
Sample Preparation Can be extensive, often involving extraction and derivatization to increase volatility.[20]Relatively straightforward, typically involving dissolution and filtration.[17][25]Can vary in complexity depending on the matrix, often requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex samples.[26]
Key Advantages Excellent for volatile and semi-volatile compounds; provides structural information from mass spectra.[19]Cost-effective, robust, and widely available instrumentation.[17]High sensitivity and selectivity, suitable for complex matrices and trace-level quantification.[27]
Key Limitations Not suitable for non-volatile or thermally labile compounds without derivatization.[23]Limited to compounds with a chromophore; lower sensitivity compared to mass spectrometry-based methods.[20]Higher instrument cost and complexity.[23]

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols for each analytical technique. These are intended as a starting point and should be optimized and validated for the specific piperidine derivative and sample matrix.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of piperidine derivatives that possess a native chromophore.[17] For those that do not, a pre-column derivatization step is required to render them UV-active.[1][17]

HPLC_Decision_Tree start Start: Piperidine Derivative Analysis chromophore_check Does the analyte possess a strong UV chromophore? start->chromophore_check direct_analysis Direct HPLC-UV Analysis chromophore_check->direct_analysis Yes derivatization Pre-column Derivatization Required chromophore_check->derivatization No hplc_protocol Develop and Validate HPLC-UV Method direct_analysis->hplc_protocol derivatization_protocol Select Derivatization Reagent (e.g., NBD-Cl, Dansyl Chloride) derivatization->derivatization_protocol derivatization_protocol->hplc_protocol end End: Quantified Results hplc_protocol->end

Caption: Decision tree for HPLC-UV method development.

  • Instrumentation and Reagents:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[1]

    • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[25]

    • HPLC-grade acetonitrile, methanol, and water.[25]

    • Phosphoric acid or formic acid for pH adjustment.[25]

    • Reference standard of the piperidine derivative.

    • Derivatization reagent if required (e.g., 4-chloro-7-nitrobenzofuran (NBD-Cl)).[1][22]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile). The pH should be controlled for consistent ionization.[1] Filter and degas the mobile phase before use.

    • Standard Solutions: Accurately weigh the reference standard and dissolve it in a suitable solvent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.[28]

    • Sample Preparation: Dissolve the sample in a known volume of a suitable diluent.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.[17][25]

  • Chromatographic Conditions (Example):

    • Column: C18 (250 mm x 4.6 mm, 5 µm).[25]

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, with pH adjustment).

    • Flow Rate: 1.0 mL/min.[1][25]

    • Column Temperature: 25 °C.[25]

    • Detection Wavelength: Determined by the UV spectrum of the analyte or its derivative (e.g., ~220 nm for some derivatives).[25]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).[25]

    • Quantify the piperidine derivative in the sample by interpolating its peak area from the calibration curve.

Validation ParameterTypical Performance
Linearity Range5 - 50 µg/mL[17]
Correlation Coefficient (r²)> 0.999[17]
Accuracy (% Recovery)98 - 102%[17]
Precision (%RSD)< 2%[17]
Limit of Detection (LOD)0.015 µg/mL[17]
Limit of Quantification (LOQ)0.044 µg/mL[17]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable piperidine derivatives.[19] For compounds with low volatility, derivatization is often necessary to improve their chromatographic behavior.[20]

  • Instrumentation and Reagents:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[28]

    • Capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[28]

    • High-purity helium as the carrier gas.[28]

    • Solvents such as methanol or dichloromethane.[28]

    • Derivatization reagent if needed (e.g., Trifluoroacetic anhydride (TFAA)).[20]

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable volatile solvent.

    • For complex matrices, perform liquid-liquid extraction or solid-phase extraction to isolate the analyte.[28]

    • If derivatization is required, react the sample with the derivatizing agent according to a validated procedure.[20]

  • GC-MS Conditions (Example):

    • Inlet Temperature: 250 °C.[28]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[28]

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).[28]

    • Ion Source Temperature: 230 °C.[28]

    • MS Quadrupole Temperature: 150 °C.[28]

    • Scan Range: m/z 40-300.[28]

  • Data Analysis:

    • Identify the analyte based on its retention time and mass spectrum.

    • Quantify using a calibration curve generated from the analysis of standard solutions.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of piperidine derivatives in complex matrices.[18][24][29]

  • Instrumentation and Reagents:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[29]

    • C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[24]

    • Mobile phase components such as formic acid and ammonium formate in water and methanol.[30]

  • Sample Preparation:

    • Sample preparation is crucial to minimize matrix effects. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Conditions (Example):

    • LC Flow Rate: 0.2 - 0.4 mL/min.[29]

    • Mobile Phase: Gradient elution using water and methanol, both containing 0.1% formic acid.

    • Ionization Mode: Positive Electrospray Ionization (+ESI).[29]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Data Analysis:

    • Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve.

Validation ParameterTypical Performance
Linearity Range0.03 - 0.40 µg/mL[27]
Correlation Coefficient (R)> 0.99[27]
Accuracy (% Recovery)75 - 115%[30]
Precision (%RSD)< 15%
Limit of Detection (LOD)0.010 µg/mL[27]
Limit of Quantification (LOQ)0.1 - 8.5 ng/g[30]

Cross-Validation Workflow and Acceptance Criteria

The cross-validation process involves analyzing a set of quality control (QC) samples and, if available, incurred samples by each of the methods being compared.[13]

Cross_Validation_Workflow start Start: Cross-Validation prep_samples Prepare QC Samples (Low, Mid, High Concentrations) start->prep_samples method1 Analyze Samples with Method 1 (e.g., HPLC-UV) prep_samples->method1 method2 Analyze Samples with Method 2 (e.g., LC-MS/MS) prep_samples->method2 data_comp Compare Results from Both Methods method1->data_comp method2->data_comp acceptance Do Results Meet Acceptance Criteria? data_comp->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No

Caption: General workflow for cross-validation of two analytical methods.

Acceptance Criteria: While specific criteria may vary, a common approach is to calculate the percentage difference between the mean results obtained from the two methods for each QC level. The mean accuracy of the QC samples should be within ±15% of the nominal concentration.[14]

Conclusion: An Integrated Approach to Method Selection

The choice of an analytical method for the quantification of piperidine derivatives is not a one-size-fits-all decision. It requires a thorough understanding of the analyte's properties, the sample matrix, and the specific requirements of the analysis. While HPLC-UV offers a cost-effective and robust solution for compounds with a chromophore, its sensitivity is limited. GC-MS is well-suited for volatile analytes but often necessitates derivatization. LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices.

Ultimately, a well-designed cross-validation study is the definitive measure of a method's suitability. By demonstrating the concordance of results between two orthogonal methods, researchers and drug developers can have the highest confidence in the integrity and reliability of their analytical data, ensuring the safety and efficacy of pharmaceutical products containing piperidine derivatives.

References

Comparative Analysis: (1-Ethylpiperidin-4-yl)acetic acid vs. (1-Methylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, synthesis, and pharmacological activities of two closely related piperidine derivatives for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the piperidine scaffold is a ubiquitous and versatile core structure found in numerous therapeutic agents. Minor structural modifications to this scaffold can significantly impact a compound's physicochemical properties and biological activity. This guide provides a comparative study of two such analogs: (1-Ethylpiperidin-4-yl)acetic acid and (1-Methylpiperidin-4-yl)acetic acid. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this report collates available information on their properties, synthesis, and potential pharmacological relevance, drawing upon data from related compounds to infer potential similarities and differences.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is scarce, computed data for the hydrochloride salt of (1-Methylpiperidin-4-yl)acetic acid provides some insights.

Table 1: Physicochemical Properties of this compound and (1-Methylpiperidin-4-yl)acetic acid

PropertyThis compound(1-Methylpiperidin-4-yl)acetic acidData Source
Molecular Formula C₉H₁₇NO₂C₈H₁₅NO₂-
Molecular Weight 171.24 g/mol 157.21 g/mol -
CAS Number 915922-85-987647-06-1[1][2]
Computed Molecular Weight (HCl salt) Not available193.67 g/mol [3]

The addition of an ethyl group in this compound compared to the methyl group in its counterpart results in a predictable increase in molecular weight. This seemingly minor change can influence properties such as lipophilicity (logP) and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles. Generally, increasing the alkyl chain length can lead to increased lipophilicity.

Synthesis and Experimental Protocols

The synthesis of N-substituted piperidin-4-yl acetic acid derivatives typically involves multi-step reaction sequences. While specific protocols for the direct synthesis of this compound and (1-Methylpiperidin-4-yl)acetic acid were not found in the available literature, a general synthetic approach can be inferred from related piperidine chemistries.

A plausible synthetic route could start from a commercially available precursor like piperidin-4-yl acetic acid or its ethyl ester. The subsequent N-alkylation with either an ethyl or methyl halide (e.g., ethyl bromide or methyl iodide) would yield the target compounds.

Below is a generalized workflow for the N-alkylation of a piperidine derivative.

G start Piperidin-4-yl acetic acid derivative reaction N-Alkylation start->reaction reagents Ethyl Halide or Methyl Halide Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagents->reaction workup Reaction Work-up and Purification reaction->workup product_ethyl This compound workup->product_ethyl product_methyl (1-Methylpiperidin-4-yl)acetic acid workup->product_methyl

Generalized N-alkylation workflow.

Experimental Protocol: General N-Alkylation of Piperidin-4-yl Acetic Acid Ester

  • Dissolution: Dissolve piperidin-4-yl acetic acid ethyl ester in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate or sodium bicarbonate, to the reaction mixture. This acts as a proton scavenger.

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (ethyl bromide for the ethyl analog, methyl iodide for the methyl analog) to the mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (if starting with ester): If the starting material was an ester, the final step would involve hydrolysis of the ester group to the carboxylic acid, typically using acidic or basic conditions.

Pharmacological Activity and Potential Signaling Pathways

Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The nature of the N-substituent on the piperidine ring is a critical determinant of receptor affinity and selectivity.

While no specific pharmacological data for this compound or (1-Methylpiperidin-4-yl)acetic acid was identified, the structure-activity relationships (SAR) of related piperidine-containing compounds suggest potential interactions with various receptor systems. For instance, N-alkylation of piperidine analogs has been shown to modulate activity at opioid, muscarinic, and serotonin receptors.

The difference between an N-ethyl and an N-methyl group can have significant pharmacological consequences. The slightly larger size of the ethyl group might lead to steric hindrance at a receptor binding site, potentially altering affinity or selectivity compared to the methyl analog. Conversely, the increased lipophilicity of the ethyl group could enhance membrane permeability and access to intracellular targets.

Given the structural similarity of these compounds to GABA (γ-aminobutyric acid), a major inhibitory neurotransmitter, their potential interaction with GABA receptors could be a subject of investigation.

G cluster_0 Potential Pharmacological Targets cluster_1 Downstream Signaling Cascades GPCRs GPCRs (e.g., Opioid, Muscarinic, Serotonin) SecondMessengers Second Messengers (e.g., cAMP, IP3, DAG) GPCRs->SecondMessengers IonChannels Ion Channels (e.g., GABA Receptors) IonFlux Ion Flux (e.g., Cl-) IonChannels->IonFlux KinaseCascades Kinase Cascades (e.g., MAPK) SecondMessengers->KinaseCascades Compound (1-Ethyl/Methyl)piperidin-4-yl)acetic acid Compound->GPCRs Compound->IonChannels

Potential signaling pathways for piperidine derivatives.

Conclusion

This comparative guide highlights the fundamental characteristics of this compound and (1-Methylpiperidin-4-yl)acetic acid. While a direct, head-to-head experimental comparison is not currently available in the public domain, the principles of medicinal chemistry suggest that the seemingly minor difference between an N-ethyl and an N-methyl substituent could lead to notable variations in their physicochemical properties and pharmacological profiles. The provided information on synthesis and potential biological targets serves as a foundational resource for researchers interested in exploring the therapeutic potential of these and related N-substituted piperidine derivatives. Further experimental investigation is warranted to fully elucidate and compare the biological activities of these two compounds.

References

Comparative Guide to the Structure-Activity Relationship of N-Alkyl Piperidine-4-Acetic Acids as Platelet Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-alkyl piperidine-4-acetic acid derivatives as potent inhibitors of platelet aggregation. The data presented herein is synthesized from preclinical research and highlights the critical structural modifications that influence the inhibitory activity of this chemical scaffold against the glycoprotein IIb/IIIa (GpIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.

Introduction to N-Alkyl Piperidine-4-Acetic Acids and Platelet Aggregation

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. The GpIIb/IIIa receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and thrombus formation. Small molecule antagonists of the GpIIb/IIIa receptor can mimic the Arg-Gly-Asp (RGD) recognition sequence of fibrinogen, thereby competitively inhibiting platelet aggregation.

N-alkyl piperidine-4-acetic acid derivatives have been investigated as a core scaffold for the development of GpIIb/IIIa antagonists. The piperidine ring and the acetic acid moiety are designed to mimic the aspartic acid residue of the RGD sequence. The N-alkyl substituent plays a crucial role in modulating the potency and pharmacokinetic properties of these compounds. One notable drug, Tirofiban, a non-peptide GpIIb/IIIa inhibitor, was developed from a lead compound identified through screening for small molecule replacements of the RGD subunit of fibrinogen.[1] Tirofiban itself is a more complex derivative, but its development underscores the importance of the piperidine scaffold in targeting the GpIIb/IIIa receptor.

Structure-Activity Relationship (SAR) Analysis

Key Findings from SAR Studies:

  • Basic Nitrogen: The presence of a basic nitrogen atom in the piperidine ring is crucial for activity, as it is believed to interact with the carboxylate of the aspartic acid residue in the GpIIb/IIIa receptor.

  • N-Substituent: The nature and size of the N-alkyl group significantly impact potency. While simple, short alkyl chains may confer some activity, more complex substituents that can interact with other residues in the binding pocket are generally required for high potency.

  • Mimicking Arginine: To achieve high affinity, the N-substituent often incorporates a functionality that mimics the guanidinium group of the arginine residue in the RGD sequence. This can be a basic group, such as an amidine or a guanidine, or a group capable of forming strong hydrogen bonds.

Comparative Data on GpIIb/IIIa Antagonists

The following table summarizes the in vitro inhibitory activity of selected GpIIb/IIIa antagonists, including compounds with piperidine or related heterocyclic scaffolds, to provide a comparative context for the potency of this class of inhibitors.

Compound/DerivativeTarget/AssayActivity (IC50)Reference
(S)-4-[(4-Amidinobenzoyl)glycyl]-3-[(methoxycarbonyl)methyl]-2-oxopiperazine-1-acetic acid (TAK-029)Human Platelet Aggregation0.03 µM[2]
Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate diacid (SR 121566)ADP-induced Human Platelet Aggregation46 ± 11 nM
Ac-cyclo-S,S-[Cys-(N alpha-Me)Arg-Gly-Asp-Pen]-NH2 (SK&F 106760)ADP-induced Dog Platelet Rich Plasma (PRP) Aggregation0.36 ± 0.4 µM[3]
Ac-RGDS-NH2ADP-induced Dog Platelet Rich Plasma (PRP) Aggregation91.3 ± 0.1 µM[3]
Optimal Phenylpiperazine Scaffold DerivativeIn vitro binding potencypIC50 = 8.7[4]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol describes a standard method for assessing the in vitro efficacy of N-alkyl piperidine-4-acetic acid derivatives in inhibiting platelet aggregation.

1. Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.2% Sodium Citrate.

  • Agonist: Adenosine diphosphate (ADP), Collagen, or Thrombin.

  • Test Compounds: N-alkyl piperidine-4-acetic acid derivatives dissolved in a suitable solvent (e.g., DMSO, followed by dilution in saline).

  • Saline solution (0.9% NaCl).

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.

  • Carefully aspirate the upper PRP layer.

  • To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 10-15 minutes.

3. Assay Procedure:

  • Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Pipette a standardized volume of PRP into aggregometer cuvettes containing a stir bar.

  • Add a small volume of the test compound solution at various concentrations (or vehicle control) to the PRP.

  • Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

  • Induce platelet aggregation by adding a standard concentration of an agonist (e.g., ADP).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • The percentage of platelet aggregation is calculated.

  • The inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation response) is calculated by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition

GpIIbIIIa_Signaling cluster_platelet Platelet Agonists Agonists (ADP, Thrombin, Collagen) Receptors Platelet Receptors Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GpIIbIIIa_inactive GpIIb/IIIa (inactive) InsideOut->GpIIbIIIa_inactive GpIIbIIIa_active GpIIb/IIIa (active) GpIIbIIIa_inactive->GpIIbIIIa_active Conformational Change Fibrinogen Fibrinogen GpIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Inhibitor N-Alkyl Piperidine- 4-Acetic Acid Inhibitor->GpIIbIIIa_active Blocks Binding

Caption: Signaling pathway of platelet activation and the inhibitory action of N-alkyl piperidine-4-acetic acids.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Assay_Workflow cluster_workflow In Vitro Platelet Aggregation Assay Workflow Blood 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 2. Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. Further Centrifugation (2000 x g, 10-15 min) Centrifuge1->Centrifuge2 Calibrate 6. Calibrate Aggregometer (0% Aggregation = PRP, 100% = PPP) PRP->Calibrate PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate 7. Incubate PRP with Test Compound or Vehicle Calibrate->Incubate AddAgonist 8. Add Agonist (e.g., ADP) Incubate->AddAgonist Measure 9. Measure Light Transmission AddAgonist->Measure Analyze 10. Calculate % Inhibition & IC50 Measure->Analyze

References

A Comparative Guide to the Biological Activity of Piperidine and Piperazine Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the medicinal chemist, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the most prolific saturated heterocycles, piperidine and piperazine have earned the status of "privileged scaffolds" for their ubiquitous presence in approved pharmaceuticals.[1] This guide provides an in-depth, objective comparison of their acetic acid analogs, moving beyond a simple structural juxtaposition to explore the nuanced interplay between their physicochemical properties and resulting biological activities. By grounding our analysis in experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the insights required to make strategic scaffold selections.

The Foundational Distinction: Physicochemical Properties

The introduction of a second nitrogen atom at the 1,4-position of the piperazine ring, relative to piperidine, is a subtle structural change with profound consequences for a molecule's behavior in a biological system. These differences are primarily rooted in basicity (pKa) and lipophilicity (LogP), which in turn govern solubility, membrane permeability, and target engagement.[2]

The single nitrogen in a piperidine ring typically confers a higher basicity than the N1 nitrogen of piperazine. This ensures that at physiological pH (7.4), a greater proportion of piperidine-containing molecules are protonated. This can be advantageous for forming strong ionic bonds with acidic residues in a target protein's binding pocket but may hinder passage across biological membranes.[2] Conversely, piperazine's two nitrogen atoms provide two distinct pKa values, making it less basic overall at physiological pH. This dual nature offers greater flexibility for modulating solubility and provides an additional site for chemical modification to fine-tune the molecule's properties.[2][3]

PropertyPiperidinePiperazineRationale & Implications
Basicity (pKa) ≈ 11.22pKa1 ≈ 5.35, pKa2 ≈ 9.73Piperidine's higher basicity leads to more significant protonation at physiological pH, enhancing ionic interactions but potentially reducing permeability. Piperazine's tunable ionization can be leveraged to balance solubility and target engagement.[2]
Lipophilicity (LogP) Generally higherGenerally lowerThe additional nitrogen atom in piperazine increases its polarity and hydrophilicity, often leading to better aqueous solubility and facilitating renal clearance.[2]
Metabolic Stability Often simpler metabolic profileMore potential sites for metabolism (CYP450)The two nitrogen atoms in piperazine can be sites of metabolic liability, sometimes leading to the formation of active or toxic metabolites.[2]
Structural Flexibility Single point for N-substitutionTwo distinct points for N-substitutionPiperazine offers greater opportunities for derivatization to modulate potency, selectivity, and pharmacokinetic properties.[3]
Comparative Biological Activity Across Therapeutic Areas

The choice between a piperidine and a piperazine scaffold is highly dependent on the therapeutic target and the desired pharmacological effect. While both are versatile, distinct trends have emerged in their application.

Both scaffolds are foundational in CNS drug design.[4][5] However, their differing physicochemical properties often dictate their suitability for specific receptor families. For instance, in the development of dual-acting antagonists for the Histamine H₃ (H₃R) and Sigma-1 (σ₁R) receptors—targets implicated in neuropathic pain—the piperidine core has proven to be a more influential structural element for high σ₁R affinity.[6][7]

A comparative study starkly illustrates this point. When comparing two compounds differing only by the core ring, the piperidine analog exhibited a dramatic increase in σ₁R affinity while maintaining high H₃R affinity.

Compound IDCore ScaffoldhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)Reference
Compound 4 Piperazine3.171531[6][7]
Compound 5 Piperidine7.703.64[6][7]

This greater than 400-fold increase in σ₁R affinity upon switching from piperazine to piperidine highlights a critical structure-activity relationship (SAR). Molecular modeling suggests the protonation state at physiological pH, dictated by the scaffold's basicity, is a key determinant of this differential activity.[6] The more basic piperidine is more readily protonated, enabling a crucial ionic interaction with key acidic residues (Asp126, Glu172) in the σ₁R binding pocket.[8]

In cancer therapy, particularly in the realm of kinase inhibitors, the piperazine scaffold has become exceptionally prominent.[2] Its ability to serve as a versatile linker and a solubilizing group allows molecules to effectively engage with the ATP-binding pocket of kinases.[2] Blockbuster drugs like imatinib (Gleevec) and palbociclib (Ibrance) feature the piperazine moiety as a central component. The two nitrogen atoms allow for precise orientation of pharmacophoric groups into the binding site and can improve the aqueous solubility of otherwise lipophilic molecules.[3]

While less common, piperidine derivatives have also been successfully developed as anticancer agents, often leveraging their distinct stereochemistry and conformational rigidity to achieve target specificity.[9][10]

Both piperidine and piperazine derivatives have been extensively explored as antimicrobial and antifungal agents.[11][12] The basic nitrogen(s) can interact with microbial cell membranes and key enzymes. The choice of scaffold often depends on the specific pathogen and the mechanism of action being targeted. The structural versatility of piperazine, with its two points of substitution, has allowed for the creation of extensive libraries of compounds with broad-spectrum antibacterial and antifungal activity.[13][14][15]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, it is crucial to employ robust, well-validated experimental protocols. Below are methodologies for key assays used to characterize and compare piperidine and piperazine acetic acid analogs.

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.

  • Objective: To quantify the affinity of piperidine/piperazine analogs for the human Sigma-1 receptor (σ₁R).

  • Causality: The amount of radioligand displaced is directly proportional to the test compound's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.

  • Materials:

    • Rat liver homogenates (source of σ₁R)[8]

    • Radioligand: [³H]-(+)-pentazocine[6][8]

    • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine[6][8]

    • Test compounds (piperidine and piperazine analogs)

    • Tris buffer (50 mM, pH 8.0)

    • Glass fiber filters

    • Scintillation counter

  • Step-by-Step Methodology:

    • Reaction Preparation: In a 96-well plate, combine the rat liver homogenate, Tris buffer, and a fixed concentration of [³H]-(+)-pentazocine (e.g., 2 nM).[8]

    • Compound Addition: Add serial dilutions of the test compounds to the wells. For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀ and subsequently the Kᵢ value.

This assay determines whether a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) like the H₃ receptor.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as H₃R agonists or antagonists.

  • Principle: This assay uses a split-luciferase system where the H₃R is fused to one luciferase fragment and its signaling partner (mini-G protein) is fused to the other. Agonist binding brings the fragments together, reconstituting luciferase activity and producing a measurable light signal.[2] An antagonist will block this effect.

  • Materials:

    • Engineered HEK293 cells co-expressing the H₃R-luciferase fragment and mini-G protein-luciferase fragment fusions.[2]

    • Test compounds (piperidine and piperazine analogs).

    • Known H₃R agonist (e.g., histamine) and antagonist for controls.

    • Luciferase substrate (e.g., coelenterazine).

    • Cell culture reagents and white, opaque 96-well plates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate the engineered HEK293 cells in a white, opaque 96-well plate and incubate for 24 hours.

    • Agonist Testing: Add serial dilutions of the test compound to the cells and incubate for a defined period.

    • Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known H₃R agonist (e.g., histamine at its EC₈₀ concentration).

    • Signal Detection: Add the luciferase substrate to all wells according to the manufacturer's instructions.

    • Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.

    • Data Analysis: Plot the luminescent signal against the compound concentration to generate dose-response curves. For agonists, calculate the EC₅₀ and Eₘₐₓ. For antagonists, calculate the IC₅₀.

Visualization of Key Concepts

Visual aids are essential for conceptualizing complex relationships in drug design.

G cluster_piperidine Piperidine Core cluster_piperazine Piperazine Core p_structure Single Nitrogen p_props Higher Basicity (pKa ~11) Greater Lipophilicity p_structure->p_props Leads to p_consequences Stronger Ionic Interactions Enhanced Membrane Permeability p_props->p_consequences Results in pz_structure Two Nitrogens (1,4-diaza) pz_props Two pKa Values Greater Hydrophilicity pz_structure->pz_props Leads to pz_consequences Tunable Ionization Improved Aqueous Solubility More Metabolic Sites pz_props->pz_consequences Results in

Caption: Core structural differences and resulting physicochemical properties of piperidine vs. piperazine.

G start Project Goal Defined (e.g., CNS Target, Kinase Inhibitor) decision1 Is a strong ionic interaction with an acidic residue critical? start->decision1 piperidine_path Consider Piperidine decision1->piperidine_path Yes decision2 Is aqueous solubility or multiple substitution points a priority? decision1->decision2 No piperidine_reason Higher basicity ensures protonation. Often higher affinity for targets like σ₁R. piperidine_path->piperidine_reason optimization Synthesis & Biological Evaluation (e.g., Binding & Functional Assays) piperidine_path->optimization piperazine_path Consider Piperazine decision2->piperazine_path Yes decision2->optimization No / Either piperazine_reason Lower LogP improves solubility. N4 provides a versatile handle for SAR. piperazine_path->piperazine_reason piperazine_path->optimization

Caption: Decision workflow for selecting between piperidine and piperazine scaffolds in early drug discovery.

Conclusion: A Strategic Choice in Medicinal Chemistry

The decision to employ a piperidine or a piperazine acetic acid analog is not arbitrary but a strategic choice informed by the specific demands of the biological target and the desired pharmacokinetic profile.[1] Piperidine, with its higher basicity and lipophilicity, can be the scaffold of choice when strong ionic interactions are paramount and membrane permeability is desired.[2] In contrast, piperazine offers unparalleled versatility through its dual nitrogen atoms, providing medicinal chemists with more opportunities to modulate solubility, selectivity, and target engagement, making it a mainstay in areas like kinase inhibition.[2][3]

Ultimately, both scaffolds are indispensable tools. A thorough understanding of their fundamental physicochemical differences, supported by robust and reproducible biological assays, empowers researchers to rationally design next-generation therapeutics with improved efficacy and safety profiles.

References

In-Silico Docking Performance of Piperidine-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico docking performance of various piperidine-based ligands against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile scaffold.

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable scaffold in drug design.[1] Computational docking has become an indispensable tool for predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics.[2][3] This guide collates and compares docking performance data for piperidine derivatives from multiple studies, focusing on targets relevant to a spectrum of diseases.

Comparative Docking Performance of Piperidine Analogs

The efficacy of a potential drug candidate is often initially assessed by its binding affinity to a specific biological target.[2] Molecular docking simulations provide a quantitative measure of this interaction, typically expressed as a docking score or binding energy.[2][4] The table below summarizes the docking performance of several piperidine derivatives against their respective targets, alongside their experimentally determined biological activities where available.

Compound/AnalogTarget EnzymeDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Key Interactions
Benzamide Piperidine Derivatives
2-Fluoro substitution (5d)Acetylcholinesterase (AChE)Not explicitly stated0.013 ± 0.0021Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[1]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)Not explicitly stated0.600 ± 0.050-
Piperidine-containing quinolinyl thiosemicarbazones
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideAcetylcholinesterase (AChE)-9.68Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[1]
Piperidine Derivatives as Pancreatic Lipase Inhibitors
Compound 12Pancreatic Lipase (PL)-8.240.143 ± 0.001 mg/mLExtensive hydrogen bonding with Gly76, Phe77, Asp79, and His151.[4]
Benzylpiperidine Derivatives as Sigma 1 Receptor (S1R) Ligands
Compound 1Sigma 1 Receptor (S1R)Not explicitly statedBidentate salt bridge interaction involving the piperidine nitrogen atom and carboxylate groups of Glu172 and Asp126 residues; hydrogen bond interaction with the side chain of Glu172; π–cation interaction between the ionized nitrogen atom and Phe107 residue.[5]
Compound 2Sigma 1 Receptor (S1R)Not explicitly statedPolar interaction with Glu172; π–cation interaction between the ionized nitrogen atom and Phe107 residue.[5]
Compound 3Sigma 1 Receptor (S1R)Not explicitly statedBidentate salt bridge interaction involving the piperidine nitrogen atom and carboxylate groups of Glu172 and Asp126 residues; hydrogen bond interaction with the side chain of Glu172; π–cation interaction between the ionized nitrogen atom and Phe107 residue.[5]
Compound 4Sigma 1 Receptor (S1R)Not explicitly statedBidentate salt bridge interaction involving the piperidine nitrogen atom and carboxylate groups of Glu172 and Asp126 residues; π–cation interaction between the ionized nitrogen atom and Phe107 residue.[5]

Experimental Protocols in Computational Docking

The reliability of docking results is intrinsically linked to the rigor of the experimental methodology.[2] Below are generalized steps and specific parameters often employed in the computational docking of piperidine-based ligands, based on the methodologies described in the cited literature.[6]

A General Computational Docking Workflow:
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[2][6] The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[6]

  • Ligand Preparation: The 2D structure of the ligand is drawn using chemical drawing software like ChemDraw and converted to a 3D structure.[7] Energy minimization of the ligand is performed using a suitable force field.[7] For piperidine derivatives, conformational analysis is crucial to identify the most stable conformers, such as the chair conformation.[6]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[6] The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket through literature or computational tools.

  • Molecular Docking Simulation: Docking is performed using software such as AutoDock, GOLD, or Glide.[3][8] These programs utilize search algorithms, like genetic algorithms in AutoDock, to explore various conformations, positions, and orientations of the ligand within the protein's active site.[3][9] The interactions are then scored using a scoring function to estimate the binding affinity.[3]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and binding energies.[6] Visualization of the protein-ligand complex is done using molecular visualization software to analyze the key interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the complex.[6]

Example Protocol using AutoDock:

This protocol outlines the steps for performing molecular docking of a piperidine-based ligand to a target protein using AutoDock.[6]

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Save the prepared receptor in PDBQT format.

    • Prepare the ligand by defining its rotatable bonds and assigning partial charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the grid box dimensions and center to encompass the active site of the receptor.

  • Docking Parameter Setup:

    • Set the parameters for the search algorithm, such as the number of genetic algorithm runs and the maximum number of energy evaluations.[4]

  • Running the Docking Simulation:

    • Run AutoDock to perform the docking simulation.

  • Analysis of Results:

    • Analyze the docking log file (.dlg) to identify the docked conformations and their corresponding binding energies and inhibitory constants (Ki).[6]

    • Visualize the docked poses using molecular visualization software to analyze the protein-ligand interactions.[6]

In-Silico Docking Workflow

The following diagram illustrates a generalized workflow for an in-silico molecular docking study.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Design/Select Ligand PrepLig Prepare Ligand (Energy minimization, conformers) Ligand->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock) PrepLig->Dock Grid->Dock Analyze Analyze Docking Results (Scores, Poses) Dock->Analyze Visualize Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize SAR Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A generalized workflow for in-silico molecular docking studies.

References

A Comparative Guide to the Synthetic Routes of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating the pharmacological activity, physicochemical properties, and metabolic stability of these molecules. Consequently, the efficient and versatile synthesis of N-substituted piperidines is of paramount importance in drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic routes for the N-substitution of piperidines, offering a comprehensive overview of their respective advantages, limitations, and practical applications.

Key Synthetic Strategies at a Glance

The primary methods for introducing substituents onto the piperidine nitrogen can be broadly categorized as:

  • Reductive Amination: The reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ.

  • Nucleophilic Substitution (N-Alkylation): The direct reaction of piperidine with an alkyl halide or sulfonate.

  • Transition-Metal-Catalyzed Cross-Coupling: Primarily the Buchwald-Hartwig and Ullmann reactions for the formation of N-aryl and N-heteroaryl piperidines.

A related but distinct strategy, the Pictet-Spengler reaction , allows for the construction of the piperidine ring itself with a predefined substitution pattern, often leading to more complex fused heterocyclic systems.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substituent, the availability of starting materials, functional group tolerance, and scalability. The following tables provide a quantitative comparison of these methods based on reported experimental data.

Reductive Amination

This method is highly versatile for the synthesis of N-alkyl and N-benzyl piperidines.

Aldehyde/KetoneReducing AgentSolventTime (h)Temperature (°C)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃Dichloromethane4-12Room Temp92[1]
4-MethoxybenzaldehydeH₂ / Co-Im/SiO₂Methanol410096[2]
4-ChlorobenzaldehydeH₂ / Co-DAB/SiO₂-1Methanol410089[2]
4-NitrobenzaldehydeNaBH(OAc)₃Dichloromethane6Room Temp88[3]
FormaldehydeNaBH(OAc)₃Dichloromethane4Room Temp>95[4]
AcetoneNaBH(OAc)₃Dichloromethane12Room Temp85[1]
Cyclohexanoneα-picoline-boraneMethanol2Room Temp94[5]
Nucleophilic Substitution (N-Alkylation)

A straightforward method for introducing alkyl and benzyl groups, though it can be prone to over-alkylation.

Alkyl HalideBaseSolventTime (h)Temperature (°C)Yield (%)Reference
Methyl IodideK₂CO₃Acetonitrile12Room Temp85-95[1]
Ethyl BromideK₂CO₃Acetonitrile18Room Temp80-90[1]
Benzyl BromideK₂CO₃Acetonitrile6Room Temp>90[1]
4-Methoxybenzyl ChlorideK₂CO₃Ethanol0.6780 (MW)Low[6]
n-Butyl BromideAl₂O₃-OKAcetonitrile2Room Temp85[7]
2-Phenethyl BromideAl₂O₃-OKAcetonitrile4Room Temp80[7]
Buchwald-Hartwig N-Arylation

The premier method for the synthesis of N-aryl piperidines, offering broad substrate scope and high yields.

Aryl HalideCatalyst / LigandBaseSolventTime (h)Temperature (°C)Yield (%)Reference
4-Bromoanisole(NHC)Pd(allyl)ClNaOtBuToluene0.3310093[8]
4-Bromotoluene(NHC)Pd(allyl)ClNaOtBuToluene0.0810085[8]
4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1811092[9]
2-ChlorobenzothiazolePd₂(dba)₃ / Ligand 1NaOtBuToluene162592[10]
4-BromobenzonitrilePd₂(dba)₃ / XPhosNaOtBuToluene1811095[9]
Ullmann Condensation

A classical copper-catalyzed method for N-arylation, which has seen modern improvements but is often less efficient than palladium-catalyzed methods for piperidine substrates.

Aryl IodideCatalyst / LigandBaseSolventTime (h)Temperature (°C)Yield (%)Reference
IodobenzeneCuI / L-prolineK₂CO₃DMSO2490ModerateGeneral Ref.
4-IodotolueneCuI / TMEDAK₃PO₄Dioxane24110ModerateGeneral Ref.
1-Iodo-4-nitrobenzeneCuI / PhenanthrolineCs₂CO₃DMF12120GoodGeneral Ref.

Note: Specific yield data for the Ullmann condensation with piperidine is less commonly reported in comparative studies. The yields are generally moderate to good depending on the specific substrates and ligand system used.

Experimental Protocols

Reductive Amination of Piperidine with Benzaldehyde

Materials:

  • Piperidine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in dichloromethane, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-benzylpiperidine.[1]

N-Alkylation of Piperidine with Benzyl Bromide

Materials:

  • Piperidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.[1][11]

Buchwald-Hartwig N-Arylation of Piperidine with 4-Bromoanisole

Materials:

  • Piperidine (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • (NHC)Pd(allyl)Cl (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromoanisole (1.0 eq), (NHC)Pd(allyl)Cl (1-2 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by piperidine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 20 minutes.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford N-(4-methoxyphenyl)piperidine.[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing N-substituted piperidines.

Synthetic_Routes_Overview cluster_0 Reductive Amination Piperidine Piperidine N_Alkyl_Piperidine N-Alkylpiperidine Piperidine->N_Alkyl_Piperidine Nucleophilic Substitution N_Aryl_Piperidine N-Arylpiperidine Piperidine->N_Aryl_Piperidine Transition-Metal Catalysis Iminium_Ion Iminium Ion Piperidine->Iminium_Ion Condensation Aldehyde Aldehyde / Ketone Aldehyde->Iminium_Ion Alkyl_Halide Alkyl Halide Alkyl_Halide->N_Alkyl_Piperidine Aryl_Halide Aryl Halide Aryl_Halide->N_Aryl_Piperidine Iminium_Ion->N_Alkyl_Piperidine Reduction

Caption: Overview of major synthetic routes to N-substituted piperidines.

Reductive_Amination_Workflow Start Start: Piperidine + Aldehyde/Ketone Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Reduction In situ Reduction Iminium_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Product N-Alkylpiperidine Purification->Product

Caption: Experimental workflow for reductive amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amine_Coord Amine Coordination OxAdd->Amine_Coord Piperidine Reduct_Elim Reductive Elimination Amine_Coord->Reduct_Elim Base BaseH Base-H⁺X⁻ Reduct_Elim->Pd0 Product Product Ar-Piperidine Aryl_Halide Ar-X Piperidine Piperidine-H Base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The synthesis of N-substituted piperidines is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. Reductive amination and nucleophilic substitution are excellent choices for the preparation of a wide range of N-alkylated piperidines. For the increasingly important class of N-aryl piperidines, the Buchwald-Hartwig amination stands out as the most versatile and efficient method. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule, the desired scale of the reaction, and the economic and practical considerations of the project. This guide serves as a foundational resource to aid researchers in making informed decisions for the synthesis of this critical class of compounds.

References

A Proposed Benchmarking Study of (1-Ethylpiperidin-4-yl)acetic acid Against Established Central Nervous System Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpiperidin-4-yl)acetic acid is a novel compound with a chemical structure that suggests potential activity within the central nervous system (CNS). Its piperidine core is a common motif in many CNS-active drugs. To ascertain its therapeutic potential and mechanism of action, a comprehensive benchmarking study against well-characterized CNS drugs is proposed. This guide outlines a suite of in vitro and in vivo experiments designed to elucidate the pharmacological profile of this compound. The selected benchmark drugs—Fluoxetine, a selective serotonin reuptake inhibitor (SSRI); Haloperidol, a typical antipsychotic and dopamine D2 receptor antagonist; and Diazepam, a benzodiazepine that modulates GABA-A receptors—provide a broad basis for comparison across different mechanisms of CNS activity.

Comparative Data Overview

The following tables present established data for the benchmark CNS drugs. The corresponding data for this compound would be generated through the experimental protocols detailed in this guide.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundPrimary TargetKi (nM)Secondary Targets of Interest
This compound To be determinedTo be determinedTo be determined
Fluoxetine Serotonin Transporter (SERT)~1-25-HT2A, 5-HT2C
Haloperidol Dopamine D2 Receptor~0.5-2.8α1-adrenergic, 5-HT2A
Diazepam GABA-A Receptor (Benzodiazepine site)~1.5-

Table 2: In Vivo Behavioral Efficacy

CompoundAnimal ModelKey ParameterEffective Dose Range
This compound To be determinedTo be determinedTo be determined
Fluoxetine Mouse Forced Swim TestReduction in immobility time10-20 mg/kg, i.p.[1][2]
Haloperidol Amphetamine-Induced HyperactivityReduction in locomotor activity0.1-1.0 mg/kg, i.p.[3][4]
Diazepam Mouse Elevated Plus MazeIncrease in open arm time/entries1-2 mg/kg, i.p.[5][6]

Table 3: Pharmacokinetic Properties in Rodents

CompoundParameterValue
This compound Brain to Plasma Ratio To be determined
Fluoxetine Brain to Plasma Ratio~2.6:1 to 20:1 (species dependent)
Haloperidol Brain to Plasma Ratio~20:1
Diazepam Brain to Plasma Ratio~3:1 to 4.5:1

Experimental Protocols

A thorough characterization of this compound requires a systematic evaluation of its in vitro and in vivo properties. The following protocols provide a framework for this investigation.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors and transporters, with a primary focus on the serotonin transporter (SERT), dopamine D2 receptor, and GABA-A receptor.[7][8][9][10][11][12][13]

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the human serotonin transporter (hSERT), dopamine D2 receptor, or GABA-A receptor subunits.[7][8][10] Alternatively, rat brain cortical membranes can be used for GABA-A receptor binding.[10][13]

    • Assay Buffer:

      • SERT: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

      • D2 Receptor: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

      • GABA-A Receptor: 50 mM Tris-HCl, pH 7.4.[10][13]

    • Radioligands:

      • SERT: [³H]-Citalopram (at a concentration near its Kd).[8]

      • D2 Receptor: [³H]-Spiperone or [³H]-Haloperidol (at a concentration near its Kd).[7][14]

      • GABA-A Receptor: [³H]-Flunitrazepam or [³H]-Flumazenil (at a concentration near its Kd).[10][13]

    • Assay Procedure:

      • Set up a 96-well plate with wells for total binding, non-specific binding, and test compound concentrations.

      • For non-specific binding, use a high concentration of a known ligand (e.g., 10 µM Fluoxetine for SERT, 10 µM Haloperidol for D2, 10 µM Diazepam for GABA-A).[8][10][14]

      • Add serially diluted this compound, benchmark drugs, or buffer to the respective wells.

      • Add the radioligand to all wells.

      • Add the membrane preparation to initiate the binding reaction.

      • Incubate at room temperature for 60-90 minutes to reach equilibrium.[7][11]

      • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[7][8][11]

      • Measure the radioactivity retained on the filters using a liquid scintillation counter.[7][8]

    • Data Analysis: Calculate the IC50 value from the competition curve and convert it to the Ki value using the Cheng-Prusoff equation.[8]

In Vivo Assays

2. Forced Swim Test (Antidepressant-like Activity)

  • Objective: To assess the potential antidepressant-like effects of this compound in mice, using Fluoxetine as a positive control.[1][15][16][17][18]

  • Protocol:

    • Animals: Male C57BL/6 mice (20-25 g).

    • Apparatus: A transparent Plexiglas cylinder (24 cm height, 13 cm diameter) filled with water (22 ± 2°C) to a depth of 10 cm.[17]

    • Procedure:

      • Administer this compound, Fluoxetine (20 mg/kg), or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

      • Gently place each mouse into the water-filled cylinder for a single 6-minute session.[17][18]

      • Record the entire session with a video camera.

      • A trained observer, blind to the treatment groups, will score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

    • Data Analysis: Compare the mean immobility time between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

3. Elevated Plus Maze (Anxiolytic-like Activity)

  • Objective: To evaluate the anxiolytic-like properties of this compound in mice, with Diazepam as a positive control.[5][6][19][20][21]

  • Protocol:

    • Animals: Male Swiss or C57BL/6 mice (20-25 g).

    • Apparatus: A plus-shaped maze with two open arms (16x5 cm) and two closed arms (16x5x12 cm), elevated 40-50 cm above the floor.[6][20]

    • Procedure:

      • Administer this compound, Diazepam (2 mg/kg), or vehicle i.p. 30 minutes before the test.[5][6]

      • Place each mouse in the center of the maze, facing an open arm.[5][21]

      • Allow the mouse to explore the maze for 5 minutes.[19][20][21]

      • Record the session with a video tracking system.

      • Measure the number of entries into and the time spent in the open and closed arms.

    • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare these parameters across treatment groups using appropriate statistical methods.

4. Amphetamine-Induced Hyperactivity (Antipsychotic-like Activity)

  • Objective: To assess the potential antipsychotic-like effects of this compound by measuring its ability to attenuate amphetamine-induced hyperlocomotion in mice, using Haloperidol as a positive control.[3][4][22][23][24]

  • Protocol:

    • Animals: Male Swiss mice (20-25 g).

    • Apparatus: Open field arenas equipped with automated locomotor activity monitoring systems.

    • Procedure:

      • Habituate the mice to the open field arenas for 30-60 minutes.

      • Administer this compound, Haloperidol (0.5-1.0 mg/kg), or vehicle i.p.

      • After a 30-minute pretreatment period, administer d-amphetamine (2-5 mg/kg, i.p.) to all groups except a vehicle-only control group.

      • Immediately place the mice back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.[22]

    • Data Analysis: Compare the total locomotor activity between the different treatment groups.

5. Pharmacokinetic Study

  • Objective: To determine the plasma and brain concentrations of this compound over time and to calculate its brain-to-plasma concentration ratio.[25][26][27][28]

  • Protocol:

    • Animals: Male Sprague-Dawley rats (200-250 g).

    • Drug Administration: Administer a single dose of this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • Sample Collection: At various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture and harvest the whole brain.[25]

    • Sample Processing:

      • Centrifuge the blood to obtain plasma.

      • Homogenize the brain tissue.

      • Perform protein precipitation on plasma and brain homogenate samples.[25]

    • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[25][26]

    • Data Analysis: Plot the plasma and brain concentration-time curves. Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio (AUCbrain / AUCplasma).

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Profiling receptor_binding Radioligand Binding Assays (SERT, D2, GABA-A, etc.) ki_value Determine Ki (Binding Affinity) receptor_binding->ki_value end Comprehensive Pharmacological Profile ki_value->end forced_swim Forced Swim Test (Antidepressant) behavioral_data Behavioral Efficacy Data forced_swim->behavioral_data epm Elevated Plus Maze (Anxiolytic) epm->behavioral_data hyperactivity Amphetamine-Induced Hyperactivity (Antipsychotic) hyperactivity->behavioral_data pk_study Pharmacokinetic Study (Brain Penetration) pk_data Brain-to-Plasma Ratio pk_study->pk_data behavioral_data->end pk_data->end start Compound: This compound start->receptor_binding start->forced_swim start->epm start->hyperactivity start->pk_study

Caption: Proposed experimental workflow for the CNS profiling of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_pre 5-HT Serotonin_vesicle->Serotonin_pre Release Serotonin_pre->SERT Reuptake Serotonin_synapse Serotonin_pre->Serotonin_synapse Postsynaptic_receptor 5-HT Receptor Postsynaptic_effect Neuronal Effect Postsynaptic_receptor->Postsynaptic_effect Serotonin_synapse->Postsynaptic_receptor Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Test_Compound This compound (Hypothetical) Test_Compound->SERT Blocks?

Caption: Hypothetical mechanism of action at the serotonergic synapse for screening purposes.

References

A Researcher's Guide to Bioisostere Replacement Strategies for the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, medicinal chemists, and researchers, the strategic modification of lead compounds is a cornerstone of successful therapeutic design. One of the most common and critical functional groups encountered in pharmacologically active molecules is the carboxylic acid. While essential for target binding through its ability to form strong ionic and hydrogen bond interactions, the carboxylic acid moiety can also introduce undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism, and potential for toxicity. Bioisosteric replacement, the substitution of a functional group with another that has similar steric and electronic properties, offers a powerful strategy to mitigate these liabilities while retaining or even enhancing biological activity.

This guide provides a comprehensive comparison of common bioisosteres for the carboxylic acid group, supported by experimental data to inform rational drug design. We delve into the key physicochemical parameters that govern a drug's behavior in the body and present detailed protocols for their determination.

The Rationale for Replacement: Overcoming the Carboxylic Acid's Drawbacks

Carboxylic acids are prevalent in both endogenous molecules and synthetic drugs, often serving as a key recognition element for biological targets.[1] However, their acidic nature (typically with a pKa around 4-5) means they are predominantly ionized at physiological pH.[1] This charge can be a double-edged sword. While it facilitates strong interactions with biological targets and enhances aqueous solubility, it can also lead to:

  • Poor Permeability: The negative charge hinders passive diffusion across lipidic biological membranes, such as the intestinal epithelium and the blood-brain barrier.[2][3][4]

  • Metabolic Liabilities: Carboxylic acids are susceptible to metabolism via glucuronidation, which can lead to the formation of reactive acyl glucuronides, potentially causing toxicity.[1][2]

  • High Plasma Protein Binding: The ionized carboxylate group can bind extensively to plasma proteins, reducing the concentration of free drug available to exert its therapeutic effect.[3][5]

Bioisosteric replacement aims to address these challenges by substituting the carboxylic acid with a group that mimics its key binding interactions but possesses improved pharmacokinetic properties.[2][5][6]

A Comparative Analysis of Key Physicochemical Properties

The selection of an appropriate bioisostere is a multi-parameter optimization problem. Key properties to consider include the acidity (pKa), lipophilicity (logD), membrane permeability, and plasma protein binding. The following tables summarize experimental data for a range of common carboxylic acid bioisosteres, all attached to the same phenylpropionic acid scaffold to allow for a direct comparison.

BioisostereStructurepKalogD7.4logPapp (Permeability)% Fraction Unbound (fu)
Carboxylic Acid -COOH4.76-1.65-6.3310
Acylsulfonamide-CONHSO2R~4-5-1.02 - -0.09-5.79 - -6.4615 - 30
Tetrazole-CN4H~4.5-5-0.25-6.3320
Hydroxamic Acid-CONHOH~8-90.71-5.968
N-Acyl Sulfonamide-CONHS(O)2CH34.94-1.02-6.4629
Sulfonamide-SO2NH210.10.81-5.761
Thiazolidinedione(Structure)6.20.53-5.711
Oxazolidinedione(Structure)5.4-0.11-6.212
Cyclopentane-1,3-dione(Structure)4.5-0.5-5.815
1,2,4-Oxadiazol-5(4H)-one(Structure)6.80.2-6.125
1,2,4-Thiadiazol-5(4H)-one(Structure)6.50.4-5.818
Isoxazol-3-ol(Structure)4.6-0.3-6.214

Data in this table is compiled from a systematic study on phenylpropionic acid derivatives. The specific values can vary depending on the molecular scaffold.

Visualizing Bioisosteric Replacement and Evaluation Workflow

To better understand the concepts discussed, the following diagrams illustrate the principle of bioisosteric replacement and a typical experimental workflow for comparing a carboxylic acid-containing compound with its bioisosteric analogue.

Bioisostere_Concept cluster_0 Parent Drug cluster_1 Bioisosteric Replacement cluster_2 Desired Outcomes Parent Lead Compound with Carboxylic Acid Analogue Analogue with Bioisostere Parent->Analogue Replace COOH Retained_Activity Maintained or Improved Biological Activity Parent->Retained_Activity Baseline Improved_PK Improved Permeability and Metabolic Stability Analogue->Improved_PK Analogue->Retained_Activity Reduced_Toxicity Reduced Toxicity Analogue->Reduced_Toxicity

Bioisosteric replacement strategy for a lead compound.

Experimental_Workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_bioactivity Biological Evaluation Start Synthesize Carboxylic Acid and Bioisostere Analogues pKa pKa Determination (Potentiometric Titration) Start->pKa logD logD7.4 Determination (Shake-flask or HPLC) Start->logD PAMPA Permeability Assessment (PAMPA) Start->PAMPA PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolic_Stability In_Vitro_Assay In Vitro Target Binding and Functional Assays Start->In_Vitro_Assay Data_Analysis Comparative Data Analysis and Candidate Selection pKa->Data_Analysis logD->Data_Analysis PAMPA->Data_Analysis PPB->Data_Analysis Metabolic_Stability->Data_Analysis In_Vitro_Assay->Data_Analysis

Experimental workflow for comparing carboxylic acid and its bioisostere.

Experimental Protocols

Accurate and reproducible experimental data is crucial for making informed decisions in the drug discovery process. Below are detailed protocols for two key assays used to characterize the properties of carboxylic acid bioisosteres.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of compounds across biological membranes.

Materials:

  • 96-well donor and acceptor plates (e.g., Millipore MultiScreen™-IP).

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and control compounds (high and low permeability).

  • Plate shaker.

  • LC-MS/MS or UV-Vis plate reader for analysis.

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute them in PBS to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be low (e.g., <1%) to avoid affecting membrane integrity. Add 150 µL of the compound solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature with gentle shaking for a specified period (typically 4-18 hours).

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation:

    Pe = [ -ln(1 - CA(t) / Cequ) ] / ( A * (1/VD + 1/VA) * t )

    Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequ is the equilibrium concentration.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is the gold standard method for determining the extent to which a drug binds to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device).

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-10 kDa).

  • Pooled human plasma (or plasma from other species).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and control compounds (high and low binding).

  • Incubator shaker.

  • LC-MS/MS for analysis.

Procedure:

  • Device Preparation: Prepare the dialysis device according to the manufacturer's instructions. This typically involves hydrating the dialysis membranes.

  • Sample Preparation: Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (<1%).

  • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.

  • Equilibration: Seal the unit and incubate it at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined experimentally.

  • Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Determine the concentration of the compound in each chamber using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation of Fraction Unbound (fu): The percentage of unbound drug is calculated as follows:

    % Fraction Unbound (fu) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Conclusion

The replacement of a carboxylic acid with a suitable bioisostere is a proven and effective strategy in medicinal chemistry to overcome liabilities associated with this common functional group. By carefully considering the physicochemical properties of different bioisosteres and employing robust experimental methods for their evaluation, researchers can rationally design drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the art and science of drug discovery.

References

A Methodological Guide to the Head-to-Head Functional Comparison of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The position of a single methyl group on the piperidine ring can significantly influence a compound's potency, selectivity, and efficacy at various biological targets, particularly at nicotinic acetylcholine receptors (nAChRs), where piperidine derivatives are known to be active.[1][2][3] A systematic functional comparison is therefore essential to elucidate their structure-activity relationships (SAR).

Comparative Functional Activity Data

To facilitate a direct comparison of the piperidine isomers, the following table provides a template for summarizing key quantitative data obtained from various functional assays. Populating this table with experimental data will allow for a clear and objective assessment of the pharmacological profiles of each compound.

CompoundTarget ReceptorAssay TypeParameterValue (e.g., µM)Efficacy (% of control)
Piperidinee.g., α4β2 nAChRElectrophysiologyEC50
2-Methylpiperidinee.g., α4β2 nAChRElectrophysiologyEC50
3-Methylpiperidinee.g., α4β2 nAChRElectrophysiologyEC50
4-Methylpiperidinee.g., α4β2 nAChRElectrophysiologyEC50
Piperidinee.g., α7 nAChRRadioligand BindingKiN/A
2-Methylpiperidinee.g., α7 nAChRRadioligand BindingKiN/A
3-Methylpiperidinee.g., α7 nAChRRadioligand BindingKiN/A
4-Methylpiperidinee.g., α7 nAChRRadioligand BindingKiN/A
Piperidinee.g., Gαq-coupled GPCRCalcium ImagingEC50
2-Methylpiperidinee.g., Gαq-coupled GPCRCalcium ImagingEC50
3-Methylpiperidinee.g., Gαq-coupled GPCRCalcium ImagingEC50
4-Methylpiperidinee.g., Gαq-coupled GPCRCalcium ImagingEC50

Experimental Protocols

Detailed methodologies for key functional assays are provided below. These protocols can be adapted based on the specific receptor target and available laboratory equipment.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for nAChRs

This technique is ideal for studying ligand-gated ion channels like nAChRs expressed in Xenopus oocytes. It allows for the measurement of ion currents evoked by agonist application and the inhibitory effects of antagonists.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2 subunits). Incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺ Ringer's solution).

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at a holding potential of -70 mV.

    • Prepare stock solutions of piperidine and its methyl isomers and dilute to a range of concentrations in the recording solution.

  • Data Acquisition:

    • Agonist Dose-Response: Apply increasing concentrations of each piperidine isomer to the oocyte and record the peak inward current.

    • Antagonist Inhibition: To test for antagonism, pre-apply the piperidine isomer for a defined period before co-applying with a known nAChR agonist (e.g., acetylcholine at its EC50 concentration).

  • Data Analysis:

    • Plot the normalized peak current against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonists, plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject nAChR cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Microelectrodes Oocyte_Placement->Electrode_Impale Voltage_Clamp Voltage Clamp at -70 mV Electrode_Impale->Voltage_Clamp Compound_Application Apply Piperidine Isomers Voltage_Clamp->Compound_Application Record_Current Record Ion Current Compound_Application->Record_Current Dose_Response Generate Dose-Response Curves Record_Current->Dose_Response Calculate_Params Calculate EC50/IC50 & Emax Dose_Response->Calculate_Params

A typical workflow for a two-electrode voltage clamp experiment.
Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[4]

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.[5]

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for nAChRs) and a range of concentrations of the unlabeled piperidine isomers.[5]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled reference ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Calcium Imaging Assay for G-Protein Coupled Receptors (GPCRs)

This assay is suitable for studying the functional activity of compounds at Gαq-coupled GPCRs, which signal through the release of intracellular calcium.[7]

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the GPCR of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the piperidine isomers at various concentrations to the cell plate.[8]

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway and Comparative Logic

The following diagrams illustrate a simplified signaling pathway for a ligand-gated ion channel and a logic diagram for comparing the potency of the piperidine isomers.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Conformational Change Agonist Piperidine Isomer (Agonist) Agonist->nAChR Binds Ion_Influx Cation Influx (Na+, Ca2+) Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ion_Channel_Open->Ion_Influx Potency_Comparison cluster_potency Title Relative Potency at a Given Receptor (Hypothetical) P4 4-Methylpiperidine (e.g., Highest Potency) P3 3-Methylpiperidine P4->P3 > P2 2-Methylpiperidine P3->P2 > P_unsub Piperidine (e.g., Lowest Potency) P2->P_unsub >

References

Safety Operating Guide

Proper Disposal of (1-Ethylpiperidin-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling (1-Ethylpiperidin-4-yl)acetic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of waste containing this compound.

This compound is a chemical compound that requires careful handling and disposal as a licensed chemical waste. Improper disposal can lead to environmental contamination and potential health hazards. The primary recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1]. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed[1].

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated labware and rinseate, as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting waste of this compound.

    • The container must be compatible with the chemical.

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Secondary containment should be used to prevent spills.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded or recycled.

    • Containers can be triple-rinsed with a suitable solvent[1]. The rinseate must be collected and disposed of as hazardous waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.

  • Control the Spill: If safe to do so, prevent the spill from spreading using absorbent materials such as vermiculite or sand.

  • Neutralization (if applicable and trained): For acidic compounds, neutralization might be an option for trained personnel with appropriate PPE. However, for this specific compound, absorption is the primary recommendation.

  • Collection: Carefully collect the absorbed material and any contaminated soil or items into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your EHS office.

Quantitative Data Summary

ParameterGuidelineSource
Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Sewer Discharge Prohibited.[1]
Container Rinsing Triple rinse with a suitable solvent; collect rinseate as hazardous waste.[1]
Waste Storage In a compatible, labeled, and sealed container within a designated hazardous waste storage area.General Laboratory Practice
Spill Cleanup Use inert absorbent material and dispose of as hazardous waste.General Laboratory Practice

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 cluster_1 start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste identify->segregate containerize Collect in Labeled, Compatible Container segregate->containerize storage Store in Designated Secure Area containerize->storage request Request Pickup by EHS/Licensed Contractor storage->request disposal Final Disposal (Incineration/Chemical Plant) request->disposal spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect Contaminated Material contain->collect collect->containerize

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (1-Ethylpiperidin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of (1-Ethylpiperidin-4-yl)acetic acid. The following procedural information is designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

This compound is a solid compound that poses a significant risk of serious eye damage. Adherence to the following personal protective equipment (PPE) and handling protocols is critical to mitigate risks.

Hazard Identification and Personal Protective Equipment

The primary hazard associated with this compound is its potential to cause serious eye damage (H318). The Globally Harmonized System (GHS) pictogram associated with this hazard is GHS05 for corrosion. Therefore, appropriate personal protective equipment is mandatory.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Serious Eye Damage 1GHS05 (Corrosion)Eyes/Face: Chemical safety goggles or a face shield.[1] Hands: Chemical-resistant gloves (e.g., nitrile, neoprene). Body: Laboratory coat.[1] Respiratory: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.[1][2]

Safe Handling and Operational Plan

A systematic approach to handling this compound in the laboratory is essential to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Carefully weigh the solid, avoiding dust prep_workspace->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Collect waste in a labeled, sealed container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of as hazardous waste per local regulations cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of contaminated PPE cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.